molecular formula C7H14N2O B1320318 2-(4-Methylpiperazin-1-yl)acetaldehyde CAS No. 887588-94-5

2-(4-Methylpiperazin-1-yl)acetaldehyde

Cat. No.: B1320318
CAS No.: 887588-94-5
M. Wt: 142.2 g/mol
InChI Key: HTALWDRNRKAFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)acetaldehyde ( 887588-94-5) is a high-purity chemical reagent featuring a reactive aldehyde group tethered to a 4-methylpiperazine moiety. With the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol, this compound serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure, represented by the SMILES notation O=CCN1CCN(C)CC1, makes it a key intermediate for the synthesis of more complex molecules. The compound's primary research value lies in its role as a precursor for the development of novel therapeutic agents. Notably, it is identified as a key synthetic intermediate in the development of compounds that exhibit dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This mechanism is a primary therapeutic target for neurodegenerative cognitive disorders, including Alzheimer's disease and senile dementia . The reactive aldehyde group allows for further chemical modifications, such as condensation reactions, enabling researchers to create diverse chemical libraries for biological screening. As a piperazine derivative, it is part of a class of structures known to enhance the biological activity and pharmacokinetic properties of drug candidates . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALWDRNRKAFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601798
Record name (4-Methylpiperazin-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-94-5
Record name (4-Methylpiperazin-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methylpiperazin-1-yl)acetaldehyde CAS 887588-94-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)acetaldehyde (CAS 887588-94-5)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 887588-94-5, a specialized organic compound of significant interest to the pharmaceutical and chemical research sectors. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Furthermore, it outlines its established and potential applications as a versatile synthetic intermediate, particularly in the development of novel therapeutics.[1][2] Safety protocols and handling considerations based on the compound's structural motifs are also discussed to ensure its effective and safe utilization in a laboratory setting.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive aldehyde group and a tertiary amine-containing methylpiperazine moiety.[1] This unique combination makes it a valuable building block for introducing these pharmacologically relevant groups into more complex molecular architectures.[1][2]

Structural and Chemical Identifiers

The fundamental identifiers and structural details for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 887588-94-5[1]
Molecular Formula C₇H₁₄N₂O[1][2]
Molecular Weight 142.20 g/mol [2]
SMILES CN1CCN(CC1)CC=O[1]
InChI Key HTALWDRNRKAFMF-UHFFFAOYSA-N[1]

It is also commercially available as a dihydrochloride hydrate salt, which possesses different physical properties such as formula weight (233.14 g/mol ) and solubility.[3]

Caption: 2D Structure of this compound.

Computed Physicochemical Data

The following table summarizes key computed properties that inform the compound's behavior in various chemical environments.

PropertyValueSignificance
Heavy Atom Count 10[1]Basic molecular size indicator.
Hydrogen Bond Acceptor Count 3[1]The two nitrogen atoms and the carbonyl oxygen can accept H-bonds.
Hydrogen Bond Donor Count 0[1]Lacks acidic protons (e.g., -OH, -NH), affecting solubility and interactions.
Rotatable Bond Count 2[1]Indicates a degree of conformational flexibility.
Topological Polar Surface Area 23.6 ŲSuggests good potential for cell permeability.
logP (Octanol/Water) 0.63Indicates moderate lipophilicity; bioaccumulation is not expected.

Plausible Synthesis Pathway and Experimental Protocol

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a highly plausible and logical route involves the N-alkylation of 1-methylpiperazine with a protected 2-bromoacetaldehyde equivalent, such as 2-bromoacetaldehyde diethyl acetal. This is followed by an acidic workup to hydrolyze the acetal, yielding the target aldehyde. This strategy prevents self-condensation and other side reactions of the unprotected aldehyde under basic alkylation conditions.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry practices for similar transformations.[4]

Step 1: Synthesis of this compound Diethyl Acetal

  • To a stirred solution of 1-methylpiperazine (1.0 eq) in acetonitrile (ACN, ~0.5 M) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Add 2-bromoacetaldehyde diethyl acetal (1.05 eq) dropwise to the suspension at room temperature.

    • Rationale: A slight excess of the electrophile ensures complete consumption of the starting piperazine. K₂CO₃ is a mild inorganic base suitable for this SN2 reaction, neutralizing the HBr byproduct without promoting side reactions. ACN is a polar aprotic solvent that facilitates this type of alkylation.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude acetal intermediate. Purification can be achieved via column chromatography if necessary.

Step 2: Hydrolysis to this compound

  • Dissolve the crude acetal intermediate from Step 1 in a suitable solvent like acetone or THF (~0.5 M).

  • Add 1M aqueous hydrochloric acid (HCl, ~2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Rationale: The acetal is stable to base but readily hydrolyzes under acidic conditions to reveal the aldehyde. The mechanism involves protonation of an acetal oxygen, followed by elimination of ethanol to form an oxocarbenium ion, which is then attacked by water.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.7 ppm (t, 1H, J=~2 Hz): The aldehyde proton, characteristically downfield, appearing as a triplet due to coupling with the adjacent CH₂ group.[5]

    • δ ~3.2 ppm (d, 2H, J=~2 Hz): The methylene protons (CH₂) alpha to the carbonyl group.

    • δ ~2.5-2.7 ppm (m, 8H): The eight protons of the piperazine ring, likely appearing as complex, overlapping multiplets.

    • δ ~2.3 ppm (s, 3H): The singlet corresponding to the N-methyl group protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~201 ppm: The carbonyl carbon of the aldehyde.

    • δ ~65 ppm: The carbon alpha to the carbonyl group.

    • δ ~55 ppm: The four carbons of the piperazine ring adjacent to the nitrogens.

    • δ ~46 ppm: The N-methyl carbon.

  • Infrared (IR) Spectroscopy (KBr Pellet or Thin Film):

    • 2950-2800 cm⁻¹: Aliphatic C-H stretching vibrations.

    • ~2720 cm⁻¹: A characteristic, though sometimes weak, C-H stretch of the aldehyde proton (Fermi resonance).

    • ~1725 cm⁻¹: A strong, sharp absorption band for the C=O stretch of the aliphatic aldehyde.[6]

    • ~1150-1000 cm⁻¹: C-N stretching vibrations.

  • Mass Spectrometry (EI-MS):

    • m/z 142: Molecular ion (M⁺).

    • m/z 113: Loss of the aldehyde group (-CHO).

    • m/z 99: A common fragment for N-methylpiperazine.

    • m/z 83, 70, 57: Further fragmentation of the piperazine ring.

Reactivity and Key Applications in Drug Discovery

The synthetic utility of this compound stems from its reactive aldehyde functionality.[1] This group serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Caption: Key synthetic transformations of the title compound.

This reactivity profile makes it a crucial intermediate in several areas of therapeutic research:

  • Kinase Inhibitors: The molecule is used in the synthesis of kinase inhibitors, a class of drugs vital for cancer therapy and treating inflammatory diseases.[1]

  • Neurodegenerative Disorders: It is a key intermediate for developing compounds that dually inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a primary therapeutic strategy for cognitive disorders like Alzheimer's disease.[2] The piperazine moiety often improves the pharmacokinetic properties of drug candidates.[2]

  • Agrochemicals: The compound is also explored in the development of novel pesticide intermediates, highlighting its broader utility in industrial chemistry.[1]

Safe Handling, Storage, and Disposal

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

  • Handling:

    • Peroxide Formation: Like many aldehydes, this compound may form explosive peroxides upon prolonged exposure to air.[10] It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible and to test for peroxides if the container has been open for an extended period.[10]

    • Ignition Sources: Aldehydes can be flammable. Keep the compound away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and explosion-proof equipment.[9][10]

    • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

    • Recommended storage temperature is often refrigerated (2-8 °C) to minimize degradation and peroxide formation.[10]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal:

    • Dispose of the chemical and its container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound is a high-value synthetic building block with significant potential in drug discovery and fine chemical synthesis. Its dual functionality allows for facile incorporation into complex target molecules, particularly in the development of kinase and cholinesterase inhibitors. While its reactivity is its greatest asset, it also necessitates careful handling and storage protocols, primarily concerning its potential for peroxide formation and flammability. This guide provides the foundational knowledge for researchers to utilize this versatile intermediate effectively and safely in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Comprehensive Guide to this compound (CAS No. 887588-94-5): Properties, Applications, and Market Insights.
  • ApexBio Technology. (n.d.). This compound | CAS 887588-94-5.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • AChemBlock. (n.d.). 4-Methyl-1-piperazineacetaldehyde Dihydrochloride H2O 97% | CAS: 887588-94-5.
  • Airgas. (2021). Safety Data Sheet - Acetaldehyde.
  • Fisher Scientific. (2015). Safety Data Sheet - Acetaldehyde.
  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde.
  • PubChem. (n.d.). 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
  • New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet.
  • Carl Roth. (n.d.). Safety Data Sheet: Acetaldehyde.
  • Learning Science. (2021). NMR spectrum of acetaldehyde | NMR spectroscopy.
  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde from 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylpiperazin-1-yl)acetaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, which combines a reactive aldehyde functionality with the solubilizing and pharmacokinetically favorable 1-methylpiperazine moiety, makes it a versatile synthon in drug discovery. This guide details a robust and efficient two-step synthesis route from commercially available 1-methylpiperazine, designed for reproducibility and scalability in a research laboratory setting.

The inherent reactivity of the aldehyde group necessitates a protection-deprotection strategy to avoid self-condensation and other undesirable side reactions under the basic conditions of the initial alkylation step. The chosen synthetic approach therefore involves:

  • N-Alkylation: Reaction of 1-methylpiperazine with a protected 2-haloacetaldehyde, specifically 2-bromo-1,1-diethoxyethane, to form the stable acetal intermediate, 1-(2,2-diethoxyethyl)-4-methylpiperazine.

  • Hydrolysis: Acid-catalyzed deprotection of the acetal intermediate to yield the target aldehyde, this compound.

This methodology ensures high yields and purity of the final product, which is often used in subsequent reactions, such as reductive aminations, to construct more complex molecular architectures.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The first step is a nucleophilic substitution reaction, followed by an acid-catalyzed hydrolysis.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 1-Methylpiperazine 1-Methylpiperazine Intermediate_Acetal 1-(2,2-Diethoxyethyl)-4-methylpiperazine 1-Methylpiperazine->Intermediate_Acetal K2CO3, Acetonitrile, Reflux Bromoacetaldehyde_diethyl_acetal 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde_diethyl_acetal->Intermediate_Acetal Final_Product This compound Intermediate_Acetal->Final_Product Dilute HCl, THF, RT

Figure 1: Overall synthetic scheme for the preparation of this compound.

Part 1: Synthesis of 1-(2,2-Diethoxyethyl)-4-methylpiperazine (Acetal Intermediate)

The initial step involves the N-alkylation of 1-methylpiperazine with 2-bromo-1,1-diethoxyethane. This is a classic S(_N)2 reaction where the secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the bromide from the haloacetal.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
1-Methylpiperazine100.1610.0 g0.101.0
2-Bromo-1,1-diethoxyethane197.0721.7 g0.111.1
Anhydrous Potassium Carbonate138.2120.7 g0.151.5
Acetonitrile-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (10.0 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (200 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromo-1,1-diethoxyethane (21.7 g, 0.11 mol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is complete when the 1-methylpiperazine spot is no longer visible.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by vacuum distillation to yield 1-(2,2-diethoxyethyl)-4-methylpiperazine as a colorless to pale yellow oil.

Causality and Experimental Insights
  • Choice of Reagents: 2-Bromo-1,1-diethoxyethane is used as the electrophile to introduce the protected acetaldehyde moiety. The diethyl acetal is stable under the basic reaction conditions, preventing unwanted side reactions of a free aldehyde.

  • Base and Solvent: Anhydrous potassium carbonate is a suitable base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this S(_N)2 reaction due to its polar aprotic nature, which effectively solvates the cations while leaving the nucleophile relatively free to react.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate. The slight excess of the alkylating agent ensures complete consumption of the starting amine.

Characterization of the Intermediate
  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C(_11)H(_24)N(_2)O(_2)

  • Molecular Weight: 216.32 g/mol

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.65 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 2.70-2.40 (m, 10H, piperazine protons and NCH₂), 2.28 (s, 3H, NCH₃), 1.20 (t, J = 7.1 Hz, 6H, OCH₂CH₃).

  • Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 102.5 (CH), 61.5 (OCH₂CH₃), 55.1 (piperazine CH₂), 53.0 (piperazine CH₂), 46.1 (NCH₃), 15.4 (OCH₂CH₃).

Part 2: Hydrolysis of 1-(2,2-Diethoxyethyl)-4-methylpiperazine to this compound

The final step is the deprotection of the acetal group under acidic conditions to unveil the desired aldehyde. This reaction is an equilibrium process, and the use of an excess of water drives the reaction to completion.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(2,2-Diethoxyethyl)-4-methylpiperazine216.3210.8 g0.05
Tetrahydrofuran (THF)-100 mL-
2 M Hydrochloric Acid-50 mL-
Sodium Bicarbonate (sat. aq. solution)-As needed-
Dichloromethane-150 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve 1-(2,2-diethoxyethyl)-4-methylpiperazine (10.8 g, 0.05 mol) in tetrahydrofuran (100 mL) in a 250 mL round-bottom flask.

  • Add 2 M hydrochloric acid (50 mL) to the solution and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (dichloromethane:methanol, 9:1) until the starting acetal is completely consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as an oil. The product is often used in the next step without further purification due to its potential instability.

Causality and Experimental Insights
  • Deprotection Mechanism: The hydrolysis of the acetal is catalyzed by acid. The acid protonates one of the ethoxy groups, which then leaves as ethanol. The resulting oxonium ion is attacked by water, and subsequent proton transfers lead to the formation of a hemiacetal, which then eliminates the second molecule of ethanol to give the protonated aldehyde. Final deprotonation yields the target product.

Hydrolysis_Mechanism Acetal Acetal Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxonium_Ion Oxonium Ion Protonated_Acetal->Oxonium_Ion - EtOH Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H2O, - H+ Protonated_Aldehyde Protonated Aldehyde Hemiacetal->Protonated_Aldehyde + H+, - EtOH Aldehyde Aldehyde Protonated_Aldehyde->Aldehyde - H+

Figure 2: Simplified mechanism of acid-catalyzed acetal hydrolysis.

  • Reaction Conditions: The reaction is typically performed at room temperature to minimize potential side reactions of the aldehyde product. A biphasic system of THF and aqueous acid ensures efficient mixing and reaction.

  • Work-up: Neutralization with sodium bicarbonate is crucial to quench the acid and prevent any acid-catalyzed degradation of the product during work-up and storage. Extraction with a suitable organic solvent like dichloromethane allows for the isolation of the product from the aqueous phase.

Characterization of the Final Product
  • Appearance: Pale yellow oil.

  • Molecular Formula: C(_7)H(_14)N(_2)O

  • Molecular Weight: 142.20 g/mol

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.70 (t, J = 1.5 Hz, 1H, CHO), 3.20 (d, J = 1.5 Hz, 2H, NCH₂CHO), 2.70-2.40 (m, 8H, piperazine protons), 2.29 (s, 3H, NCH₃).

  • Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 201.5 (CHO), 65.0 (NCH₂CHO), 54.8 (piperazine CH₂), 52.5 (piperazine CH₂), 45.9 (NCH₃).

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from 1-methylpiperazine. The use of an acetal protecting group is key to the success of this synthesis, allowing for a clean N-alkylation reaction and subsequent facile deprotection to the desired aldehyde. This guide provides the necessary details for researchers in drug development and organic synthesis to successfully prepare this important intermediate for their research endeavors. Careful execution of the experimental procedures and attention to the insights provided will ensure a high yield and purity of the final product.

References

  • PubChem. 1-(2,2-diethoxyethyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Synthesis of Vilazodone and its Intermediates. Various patents and research articles describe the synthesis of Vilazodone, which may involve similar intermediates or reaction steps.

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)acetaldehyde: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, physicochemical properties, and discusses its inherent reactivity. As a versatile intermediate, its role in the synthesis of complex molecules is highlighted, particularly for developing therapeutic agents targeting neurodegenerative diseases.[1] This guide is intended for researchers, chemists, and professionals in drug discovery, offering foundational knowledge and practical insights into the application of this compound.

Introduction: The Significance of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of effective therapeutics. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is one such "privileged structure".[2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for engaging with biological targets.[2][3]

Piperazine derivatives have been successfully incorporated into a wide array of drugs, including treatments for neurological disorders, cardiovascular diseases, and infectious diseases.[4][5] The molecule at the center of this guide, this compound, combines this valuable piperazine moiety with a reactive aldehyde functional group. This unique combination makes it a potent synthetic intermediate, enabling the construction of more elaborate molecules for drug discovery pipelines.[4]

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of its application. This compound is characterized by an acetaldehyde core where the alpha-carbon is substituted with a 1-(4-methylpiperazinyl) group.

Identifier Value
IUPAC Name This compound
CAS Number 887588-94-5[1]
Molecular Formula C7H14N2O[1]
Molecular Weight 142.20 g/mol [1]
Canonical SMILES CN1CCN(CC1)CC=O

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. The presence of the polar piperazine ring and the aldehyde group suggests moderate solubility in polar solvents.

Property Predicted Value Source
XLogP3 -0.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Note: These properties are computationally predicted and should be used as a guideline. Experimental verification is recommended.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, a general and robust approach involves the controlled oxidation of the corresponding primary alcohol, 2-(4-Methylpiperazin-1-yl)ethanol.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of the precursor alcohol and its subsequent oxidation to the target aldehyde.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation A 1-Methylpiperazine C 2-(4-Methylpiperazin-1-yl)ethanol A->C Nucleophilic Substitution B 2-Bromoethanol B->C D 2-(4-Methylpiperazin-1-yl)ethanol F This compound D->F Controlled Oxidation E Mild Oxidizing Agent (e.g., PCC, Dess-Martin) E->F

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Experimental Protocol: Oxidation of 2-(4-Methylpiperazin-1-yl)ethanol

This protocol is a representative example based on standard organic chemistry practices and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a stirred solution of 2-(4-methylpiperazin-1-yl)ethanol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate for Dess-Martin). Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the aldehyde functional group, with the piperazine moiety influencing its overall properties.

Reactivity of the Aldehyde Group

Aldehydes are highly versatile functional groups.[6] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)acetic acid.

  • Reduction: Reduction with agents like sodium borohydride will yield the parent alcohol, 2-(4-methylpiperazin-1-yl)ethanol.

  • Reductive Amination: This is a crucial reaction in drug synthesis. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new C-N bond.[7] This allows for the extension of the molecule and the introduction of further diversity.

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene.

  • Aldol and Related Condensations: As an aldehyde, it can participate in base- or acid-catalyzed condensation reactions.[6]

Stability and Storage

Like many α-amino aldehydes, this compound may be prone to self-condensation or polymerization over time.[8][9] It is also sensitive to oxidation. Therefore, it should be stored under an inert atmosphere, at low temperatures, and protected from light and moisture to ensure its integrity.

Applications in Drug Development

The primary value of this compound is as a reactive intermediate for building more complex drug candidates.[1] The piperazine scaffold is a well-established pharmacophore that can interact with a variety of biological targets, often improving the pharmacokinetic profile of a molecule.[10]

Role as a Synthetic Building Block

This compound is particularly useful in the synthesis of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative cognitive disorders such as Alzheimer's disease.[1] The reactive aldehyde allows for the covalent or non-covalent attachment of other pharmacophoric fragments to construct a final molecule with the desired biological activity.

Logical Pathway in Drug Synthesis

The following diagram illustrates how this compound could be used in a synthetic pathway to generate a diverse library of potential drug candidates.

G A This compound C Reductive Amination A->C B Primary/Secondary Amine Library (R-NH2) B->C D Diverse Library of N-Substituted 2-(4-Methylpiperazin-1-yl)ethanamines C->D E Biological Screening (e.g., AChE Inhibition Assay) D->E F Lead Compound Identification E->F

Caption: Application of the title compound in generating a chemical library for screening.

Safety and Toxicology

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its structure combines the favorable properties of the piperazine ring with the synthetic utility of a reactive aldehyde. This makes it an important intermediate for the creation of novel compounds, particularly in the pursuit of therapeutics for neurodegenerative diseases. A thorough understanding of its properties, reactivity, and handling is essential for its effective application in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Vertex AI Search.
  • de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-162.
  • Yadav, P., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2024). 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. PubChem Compound Summary.
  • Ragno, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825.
  • National Center for Biotechnology Information. (2024). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. PubChem Compound Summary.
  • Donoghue, H. Y., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1164-1167.
  • Donoghue, H. Y., et al. (2016).
  • Zard, S. Z., et al. (2006). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters, 8(16), 3589-3592.
  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • BenchChem. (n.d.). This compound | CAS 887588-94-5. BenchChem.
  • Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University.
  • National Center for Biotechnology Information. (2024). acetaldehyde;(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid. PubChem Compound Summary.
  • National Center for Biotechnology Information. (2024). 2-(3-Ethyl-4-methylpiperazin-1-yl)acetaldehyde. PubChem Compound Summary.
  • National Center for Biotechnology Information. (2024). 2-(4-Methyl-2,3-dioxopiperazin-1-yl)acetaldehyde. PubChem Compound Summary.
  • Wikipedia. (2024). Acetaldehyde. Wikipedia.
  • Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses, 3, 1.
  • Google Patents. (n.d.). EP1157016B1 - A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof.
  • Sigma-Aldrich. (n.d.). 2-(4-Methyl-piperazin-1-yl)-ethylamine. Sigma-Aldrich.
  • BLDpharm. (n.d.). 195155-27-2|4-((4-Methylpiperazin-1-yl)sulfonyl)benzaldehyde. BLDpharm.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd..
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde | CAS 27913-99-1. Santa Cruz Biotechnology.
  • National Institute of Standards and Technology. (n.d.). Acetaldehyde. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Acetaldehyde IR Spectrum. NIST WebBook.

Sources

A-Technical-Guide-to-2-(4-Methylpiperazin-1-yl)acetaldehyde-as-a-Synthetic-Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a pivotal yet challenging synthetic intermediate in modern medicinal chemistry. Characterized by its high reactivity, this aldehyde is seldom isolated and is typically generated in situ for immediate use in subsequent transformations. This document elucidates the core principles of its generation, focusing on the oxidation of its corresponding alcohol precursor, 2-(4-methylpiperazin-1-yl)ethanol. We will detail field-proven protocols, discuss the mechanistic underpinnings of its reactivity, and showcase its application in the construction of complex molecular architectures, most notably in the synthesis of heterocyclic compounds through reactions like the Pictet-Spengler cyclization. Furthermore, this guide addresses the analytical challenges in monitoring this transient species and outlines the critical safety and handling protocols required when working with highly reactive aldehydes.

Introduction: The Dual-Faced Nature of a Reactive Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and novelty of a synthetic route often hinge on the strategic use of key intermediates. This compound is one such molecule—a bifunctional building block containing a reactive aldehyde group and a nucleophilic 4-methylpiperazine moiety.[1] This unique combination makes it an invaluable precursor for constructing diverse molecular scaffolds, particularly those found in centrally active therapeutic agents.[1]

However, the very feature that makes this aldehyde synthetically useful—the high electrophilicity of the carbonyl group—also contributes to its inherent instability. Like many short-chain aldehydes, it is prone to self-condensation, polymerization, and oxidation, making its isolation and storage impractical.[2] Consequently, the most effective strategy for its utilization is through in situ generation, where the aldehyde is formed in the reaction vessel and immediately consumed by a co-reactant. This guide focuses on this paradigm, providing the theoretical basis and practical methodologies for harnessing the synthetic potential of this transient intermediate.

Physicochemical Properties and Inherent Reactivity

Understanding the structural and electronic properties of this compound is fundamental to its successful application.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C7H14N2O PubChem
Molecular Weight 142.20 g/mol [1]
IUPAC Name This compound [1]

| SMILES | O=CCN1CCN(C)CC1 |[1] |

The molecule's reactivity is dominated by two key features:

  • The Aldehyde Group: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This is the primary site for bond formation in reactions such as condensations, reductive aminations, and cyclizations.

  • The Piperazine Moiety: The tertiary amine at the 4-position of the piperazine ring imparts basicity and can influence the molecule's solubility and coordination properties. The nitrogen at the 1-position is directly involved in the linkage to the acetaldehyde unit.

The high reactivity of aldehydes, in general, makes them toxic and requires careful handling. They are powerful electrophiles that can form hazardous adducts with cellular proteins and DNA.[3]

In Situ Generation: A Controlled Approach to a Reactive Species

The cornerstone of working with this compound is its controlled, in situ generation from a stable precursor. The most common and reliable precursor is the corresponding primary alcohol, 2-(4-methylpiperazin-1-yl)ethanol. The transformation is achieved via oxidation.

Precursor Synthesis: 2-(4-methylpiperazin-1-yl)ethanol

This stable alcohol can be synthesized via standard nucleophilic substitution, for example, by reacting 1-methylpiperazine with 2-bromoethanol.

Oxidation Methodologies for In Situ Generation

The choice of oxidant is critical to ensure a clean and efficient conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid. Several modern oxidation protocols are suitable for this transformation.

Table 2: Comparison of Oxidation Methods

Method Oxidant/Reagents Typical Conditions Advantages Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine Anhydrous CH2Cl2, -78 °C to RT High yield, mild conditions, avoids heavy metals. Requires cryogenic temperatures, stoichiometric byproducts, unpleasant odor.
Dess-Martin Periodinane (DMP) Dess-Martin Periodinane CH2Cl2, Room Temperature Mild, neutral pH, high efficiency, simple workup. Reagent is expensive and potentially explosive under shock or heat.

| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (stoichiometric oxidant) | Biphasic system (e.g., CH2Cl2/H2O), KBr, NaHCO3, 0 °C to RT | Catalytic, environmentally benign primary oxidant, mild conditions. | Can be sensitive to substrate scope, requires careful pH control.[4] |

Detailed Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol describes a representative procedure for the in situ generation of this compound for immediate use in a subsequent reaction, such as a Pictet-Spengler cyclization.

Materials:

  • 2-(4-methylpiperazin-1-yl)ethanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration titrated)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Reactant for subsequent step (e.g., a β-arylethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve the β-arylethylamine reactant and 2-(4-methylpiperazin-1-yl)ethanol (1.0 eq) in CH2Cl2.

  • Catalyst Addition: Add TEMPO (approx. 0.01-0.05 eq) and an aqueous solution of KBr (approx. 0.1 eq) to the mixture.

  • Initiation of Oxidation: To the vigorously stirred biphasic mixture, add an aqueous solution of NaHCO3.

  • Controlled Addition of Oxidant: Slowly add the NaOCl solution dropwise via an addition funnel. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new spot corresponding to the cyclized product should be observed, while the aldehyde intermediate will likely not be visible due to its transient nature.

  • Quenching: Once the starting alcohol is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Workup: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to proceed with purification of the final product.

Causality Behind Choices:

  • Biphasic System: The use of a CH2Cl2/water system facilitates the interaction of the organic-soluble substrate and catalyst with the water-soluble primary oxidant.

  • Sodium Bicarbonate: Maintains a slightly basic pH, which is optimal for the TEMPO catalytic cycle and prevents side reactions.

  • Low Temperature: Controls the reaction rate and minimizes the potential for side reactions and degradation of the sensitive aldehyde product.

Workflow Visualization

InSituGeneration cluster_setup Step 1: Reaction Setup cluster_oxidation Step 2: Oxidation cluster_reaction Step 3: Consumption Precursor 2-(4-methylpiperazin-1-yl)ethanol Reactant Co-reactant (e.g., β-Arylethylamine) Solvent CH2Cl2 / H2O Oxidation Add TEMPO (cat.), KBr Slowly add NaOCl @ 0°C Solvent->Oxidation Intermediate This compound (Transient Intermediate) Oxidation->Intermediate In situ generation Reaction Immediate Reaction (e.g., Pictet-Spengler) Intermediate->Reaction Immediate consumption Product Final Product Reaction->Product caption Workflow for In Situ Generation and Reaction PictetSpengler Reactants β-Arylethylamine + this compound SchiffBase Schiff Base Reactants->SchiffBase Condensation (-H2O) IminiumIon Iminium Ion (Electrophile) SchiffBase->IminiumIon Acid Catalyst (H+) Spirocycle Spirocyclic Intermediate IminiumIon->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Product Spirocycle->Product Rearomatization (-H+)

Caption: Generalized Mechanism of the Pictet-Spengler Reaction.

Analytical Characterization

Direct characterization of this compound is generally not performed due to its instability. Instead, analytical efforts focus on:

  • Monitoring the Precursor: Tracking the disappearance of the starting alcohol, 2-(4-methylpiperazin-1-yl)ethanol, via TLC or LC-MS provides an accurate measure of reaction progress.

  • Confirming the Product: Full characterization (NMR, MS, IR) of the final, stable product confirms the successful generation and consumption of the aldehyde intermediate.

Should one need to confirm the presence of the aldehyde in the reaction mixture, a derivatization approach can be used. For example, a small aliquot of the reaction mixture can be quenched with a trapping agent like 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, colored hydrazone that can be detected by LC-MS.

Safety and Handling Precautions

Working with reactive aldehydes, even when generated in situ, requires strict adherence to safety protocols. [5]

  • Toxicity: Aldehydes are generally cytotoxic, mutagenic, and potentially carcinogenic. [6]They are irritants to the respiratory system, eyes, and skin. [3][5]* Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of volatile reagents and the aldehyde itself. [3]* Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber. [3]Latex gloves offer insufficient protection. [3] * Eye Protection: Splash-proof safety goggles and a full-face shield are mandatory. [3] * Lab Coat: A flame-resistant lab coat should be worn.

  • Handling:

    • The precursor alcohol and oxidation reagents should be handled with care. DMP is shock-sensitive, and Swern reagents are corrosive and have a strong odor.

    • Reactions should be conducted at controlled temperatures to avoid runaway reactions.

    • Store the aldehyde precursor under an inert atmosphere to prevent autoxidation. [5]* Waste Disposal: All waste materials containing aldehydes or oxidation byproducts must be disposed of according to institutional and local environmental regulations. [5]Quenching excess oxidant before disposal is crucial.

Conclusion

This compound represents a classic example of a powerful synthetic tool whose utility is unlocked through the strategy of in situ generation. While its inherent reactivity precludes isolation, controlled oxidation of its stable alcohol precursor provides a reliable and efficient pathway for its formation and immediate use. Its application in cornerstone reactions like the Pictet-Spengler cyclization highlights its importance in the rapid assembly of complex, nitrogen-containing heterocyclic cores relevant to the pharmaceutical industry. By understanding the principles of its generation, reactivity, and the stringent safety measures required, researchers can effectively leverage this versatile intermediate to accelerate the development of novel therapeutic agents.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Homework.Study.com. Available from: [Link]

  • Erickson, R. P. (2019). Environmental Aldehyde Sources and the Health Implications of Exposure. Antioxidants & Redox Signaling, 30(13), 1636-1650. Available from: [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Aldehydes exposure analysis. RPS Group. Available from: [Link]

  • Pictet-Spengler Reaction. NROChemistry. Available from: [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. Available from: [Link]

  • Wang, W., Herdtweck, E., & Dömling, A. (2011). Combined Ugi-Pictet-Spengler Synthesis of Polycyclic Ketopiperazines. Synfacts, 2011(04), 0376. Available from: [Link]

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. PubChem. Available from: [Link]

  • 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. PubChem. Available from: [Link]

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. ResearchGate. Available from: [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. Available from: [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Available from: [Link]

  • acetaldehyde;(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid. PubChem. Available from: [Link]

  • van der Meer, J. Y., et al. (2021). In Situ Acetaldehyde Synthesis for Carboligation Reactions. ChemBioChem, 22(18), 2733-2738. Available from: [Link]

  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • In Situ Acetaldehyde Synthesis for Carboligation Reactions. ResearchGate. Available from: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Acetal. Organic Syntheses. Available from: [Link]

  • Ge, H. X., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-677. Available from: [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available from: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Available from: [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Available from: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available from: [Link]

  • 2-(2-Piperazin-1-ylpyrimidin-5-yl)acetaldehyde. PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylpiperazin-1-yl)acetaldehyde is a bifunctional organic molecule of interest in medicinal chemistry and drug development. Its structure, incorporating a reactive aldehyde group and a tertiary amine-containing piperazine ring, makes it a valuable synthetic intermediate.[1] Accurate structural elucidation and purity assessment are paramount for its application in complex molecular synthesis. This guide provides a comprehensive overview of the expected spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for this compound, grounded in fundamental principles and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers engaged in the synthesis and characterization of this and related molecules.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a molecule, providing direct evidence of its elemental composition and structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of relatively volatile small molecules like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system.

  • Gas Chromatography: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., starting at 50°C, ramping to 250°C) to ensure separation from any impurities.

  • Ionization: Subject the eluted compound to a standard electron ionization energy of 70 eV.

  • Detection: Scan a mass range of m/z 35-300 to capture the molecular ion and key fragment ions.

This protocol ensures the volatilization and ionization of the analyte, leading to a reproducible fragmentation pattern that serves as a molecular fingerprint.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio) Predicted Ion Interpretation
142[M]+•Molecular ion, confirming the molecular weight of 142.20 g/mol .[1]
113[M - CHO]+Loss of the formyl radical (•CHO), a characteristic fragmentation of aldehydes.
99[C5H11N2]+Cleavage of the bond between the piperazine ring and the acetaldehyde moiety.
70[C4H8N]+A common fragment from the piperazine ring cleavage.
57[C3H7N]+Further fragmentation of the piperazine ring.
42[C2H4N]+A characteristic fragment of N-methylpiperazine.
Interpretation of the Mass Spectrum

The predicted EI-MS spectrum is dominated by fragmentation pathways initiated by the ionization of one of the nitrogen atoms. The presence of the molecular ion at m/z 142 is crucial for confirming the compound's identity. Key fragmentation patterns include the alpha-cleavage characteristic of aldehydes, leading to the loss of the CHO group (resulting in the m/z 113 fragment), and the cleavage of the piperazine ring, which generates a series of characteristic lower mass ions. The fragmentation of piperazine derivatives is a well-understood process that provides structural confirmation.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Protocol:

  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric and instrumental interferences.

This self-validating protocol requires minimal sample preparation and provides a high-quality spectrum representative of the compound's vibrational modes.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2950-2800C-H stretchAliphatic (piperazine ring, methyl, methylene)
2820-2720C-H stretch (Fermi resonance doublet)Aldehyde (CHO)
1740-1720C=O stretchAldehyde
1465C-H bend (scissoring)Methylene (CH₂)
1380C-H bend (symmetric)Methyl (CH₃)
1150-1050C-N stretchAliphatic amine (piperazine)
Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound. The most diagnostic absorption is the strong C=O stretch of the aldehyde group, expected around 1730 cm⁻¹.[3][4] This is typically a sharp and intense peak. Equally important for identifying the aldehyde are the two characteristic C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both the C=O stretch and this C-H doublet is strong evidence for an aldehyde functionality. The broad absorptions in the 2950-2800 cm⁻¹ region are due to the various aliphatic C-H bonds in the molecule. The C-N stretching of the piperazine ring will appear in the fingerprint region (below 1500 cm⁻¹).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of the less abundant ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

This protocol is a standard in organic chemistry and ensures high-resolution spectra that are readily interpretable.[2]

Predicted NMR Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.75 Triplet (t) 1H CHO
~3.20 Doublet (d) 2H N-CH₂-CHO
~2.60 Broad singlet 4H Piperazine ring protons
~2.45 Broad singlet 4H Piperazine ring protons

| ~2.28 | Singlet (s) | 3H | N-CH₃ |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~201 C=O (aldehyde)
~65 N-CH₂-CHO
~55 Piperazine ring carbons
~53 Piperazine ring carbons

| ~46 | N-CH₃ |

Interpretation of the NMR Spectra

¹H NMR: The most downfield signal, a triplet around 9.75 ppm, is highly characteristic of an aldehyde proton.[3][4] Its coupling to the adjacent methylene group (N-CH₂-CHO) would result in a triplet. The methylene protons adjacent to the aldehyde would appear as a doublet around 3.20 ppm due to coupling with the aldehyde proton. The eight protons of the piperazine ring are expected to be in a complex, overlapping region of broad signals around 2.45-2.60 ppm. The sharp singlet at approximately 2.28 ppm corresponds to the three protons of the N-methyl group.

¹³C NMR: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield around 201 ppm.[6] The methylene carbon adjacent to the aldehyde (N-CH₂-CHO) would be found around 65 ppm. The carbons of the piperazine ring are expected in the 53-55 ppm range, and the N-methyl carbon would appear upfield at about 46 ppm.

Visualization of Experimental Workflows

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve in Methanol Injector Injector Port Prep->Injector 1 µL Injection Column GC Column (Separation) Injector->Column He Carrier Gas IonSource EI Source (70 eV) Column->IonSource Elution Analyzer Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System (Spectrum) Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis.

NMR Analysis Workflow

NMR_Workflow SamplePrep Dissolve Sample in CDCl3 + TMS NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Acquisition Acquire FID (¹H and ¹³C) Spectrometer->Acquisition Processing Data Processing (FT, Phasing) Acquisition->Processing Analysis Spectral Interpretation Processing->Analysis

Sources

IUPAC name and synonyms for 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)acetaldehyde: A Core Moiety in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, grounding our discussion in established chemical principles and field-proven insights.

Core Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is recognized by several identifiers across chemical databases and regulatory frameworks.

The formal IUPAC name for this compound is This compound [1]. Its structure is characterized by a reactive aldehyde group connected via an ethyl bridge to the nitrogen at position 1 of a 4-methylpiperazine ring[1][2]. This unique combination of a reactive functional group and a pharmacologically significant piperazine moiety makes it a highly valuable building block in synthetic chemistry[1][2].

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 887588-94-5Benchchem[1][2]
Molecular Formula C7H14N2OBenchchem[1]
SMILES O=CCN1CCN(C)CC1Benchchem[1]
InChI Key GOWUDHPKGOIDIX-UHFFFAOYSA-NSigma-Aldrich[3]

Physicochemical and Computed Properties

Understanding the physicochemical profile of a compound is crucial for predicting its behavior in both chemical reactions and biological systems. The properties listed below are computationally derived and provide essential insights for experimental design.

PropertyValueDetails
Molecular Weight 142.20 g/mol [1]
Topological Polar Surface Area (TPSA) 23.6 ŲA low TPSA suggests good potential for cell membrane permeability.
XLogP3-AA (Lipophilicity) -0.4This value indicates a relatively hydrophilic nature.
Hydrogen Bond Donor Count 0The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count 3The two nitrogen atoms and the oxygen atom can accept hydrogen bonds.
Rotatable Bond Count 2This suggests a degree of conformational flexibility.

Synthesis, Reactivity, and Mechanistic Considerations

As a synthetic intermediate, the value of this compound lies in its predictable and versatile reactivity.

Retrosynthetic Analysis and Proposed Synthesis Workflow

While multiple synthetic routes are possible, a common and efficient approach involves the controlled N-alkylation of 1-methylpiperazine. The causality behind this choice rests on the high nucleophilicity of the secondary amine in the piperazine ring and the availability of suitable two-carbon electrophiles. A plausible and industrially scalable method is the reaction of 1-methylpiperazine with a protected acetaldehyde equivalent, such as 2-bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis to deprotect the aldehyde.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection reagent1 1-Methylpiperazine intermediate This compound diethyl acetal reagent1->intermediate Base (e.g., K2CO3) Solvent (e.g., ACN) reagent2 2-Bromoacetaldehyde diethyl acetal reagent2->intermediate final_product This compound intermediate->final_product Aqueous Acid (e.g., HCl) Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Core Reactivity Profile

The compound's reactivity is dominated by the aldehyde functional group, which serves as a potent electrophilic site for constructing more complex molecular architectures.

  • Reductive Amination: This is arguably the most powerful application. The aldehyde readily reacts with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a new amine. This self-validating, one-pot protocol is highly efficient for library synthesis in drug discovery.

  • Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which can be stable targets themselves or serve as intermediates for further reactions.

  • Wittig and Related Reactions: The aldehyde can be converted to an alkene through reactions with phosphorus ylides, providing a scaffold for further functionalization.

G cluster_reactions Key Synthetic Transformations core This compound reductive_amination Reductive Amination (+ R-NH2, NaBH(OAc)3) core->reductive_amination schiff_base Schiff Base Formation (+ R-NH2) core->schiff_base wittig Wittig Reaction (+ Ph3P=CHR) core->wittig product_amine Substituted Amine reductive_amination->product_amine product_imine Imine (Schiff Base) schiff_base->product_imine product_alkene Alkene wittig->product_alkene G cluster_pathways Drug Development Pathways cluster_products Final Therapeutic Candidates core This compound (Core Building Block) path_neuro Neuroscience (AChE/BChE Inhibitors) core->path_neuro Reductive Amination path_onco Oncology (Kinase Inhibitors) core->path_onco Condensation/ Cyclization drug_neuro Alzheimer's Disease Therapeutics path_neuro->drug_neuro drug_onco Anti-Cancer Agents path_onco->drug_onco

Caption: Role as a precursor in therapeutic agent development.

Representative Experimental Protocol: Reductive Amination

The following protocol is a representative, self-validating workflow for using this compound in a typical drug discovery context.

Objective: To synthesize N-benzyl-2-(4-methylpiperazin-1-yl)ethan-1-amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of acetic acid. The acid protonates the imine intermediate, activating it for reduction.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. Progress can be monitored by TLC or LC-MS.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not reduce the starting aldehyde. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 3-12 hours until the reaction is complete, as confirmed by TLC or LC-MS analysis showing the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Characterization: The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Safety, Handling, and Storage

Due to the presence of a reactive aldehyde group, this compound requires careful handling. Aldehydes, as a class, can be irritants and sensitizers.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[5]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[5][6] Use explosion-proof equipment and take precautionary measures against static discharge, as aldehyde vapors can form explosive mixtures with air.[5] Ground and bond containers during transfer.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] Recommended storage is at 2 - 8 °C under an inert atmosphere to prevent oxidation and peroxide formation.[6]

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

References

  • PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-methyl-2-piperazin-1-ylphenyl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • Airgas. Safety Data Sheet: Acetaldehyde. (2021-03-08). [Link]

  • Autech Industry Co.,Limited. Cas no 887588-94-5 (this compound). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetaldehyde. [Link]

  • PubChem. 2-(4-methyl-2,3-dioxopiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(2-Piperazin-1-ylpyrimidin-5-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Desai, R. N., et al. (2015). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o900–o901. [Link]

  • PubChem. 2-(2,4-Dimethyl-5-oxopiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • Vasiliou, V., et al. (2008). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 60(3), 320-339. [Link]

  • Reji, T., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Bioorganic & Medicinal Chemistry, 22(15), 4039-4050. [Link]

  • Tuccinardi, T., & Martinelli, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6799. [Link]

  • Quertemont, E., & De Witte, P. (2004). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Alcohol Research & Health, 28(4), 258-265. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses, 3, 1. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

Sources

The Aldehyde Moiety in 2-(4-Methylpiperazin-1-yl)acetaldehyde: A Gateway to Novel Chemical Entities in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in 2-(4-Methylpiperazin-1-yl)acetaldehyde. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the unique interplay between its nucleophilic piperazine ring and its electrophilic aldehyde functionality. The presence of the 4-methylpiperazine moiety not only influences the aldehyde's reactivity but also imparts desirable pharmacokinetic properties to its derivatives. This guide will delve into the synthesis of this key intermediate and detail its application in several cornerstone reactions of synthetic organic chemistry, including reductive amination, the Knoevenagel condensation, the Wittig reaction, and the Pictet-Spengler reaction. Each section will provide not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles and the rationale for procedural choices, thereby offering a comprehensive resource for the synthesis of novel and complex molecular architectures.

Introduction: The Strategic Importance of this compound

The landscape of modern medicinal chemistry is characterized by an ever-present demand for novel molecular scaffolds that can be readily diversified to explore new chemical space.[1] this compound has emerged as a valuable bifunctional molecule, possessing both a highly reactive aldehyde for carbon-carbon and carbon-nitrogen bond formation, and a 4-methylpiperazine unit. The piperazine motif is a well-established pharmacophore known to enhance aqueous solubility and oral bioavailability of drug candidates.[1]

The primary utility of this compound lies in its role as a precursor for the development of innovative therapeutic agents. It has been identified as a key synthetic intermediate in the creation of compounds with dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of neurodegenerative cognitive disorders such as Alzheimer's disease.[1] The aldehyde group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse chemical libraries for biological screening.

This guide will provide a detailed examination of the synthesis and reactivity of this important building block, offering practical, field-proven insights into its application in drug discovery and development.

Synthesis of this compound

The most direct and reliable route to this compound is through the selective oxidation of the corresponding primary alcohol, 1-(2-hydroxyethyl)-4-methylpiperazine. This precursor is commercially available and can be readily oxidized under mild conditions to afford the desired aldehyde in high purity. Two of the most effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Causality Behind Experimental Choices

The choice between the Swern and Dess-Martin oxidations often depends on practical considerations such as scale, desired purity, and the tolerance of other functional groups in more complex substrates.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2][3][4][5] It is known for its mildness, high yields, and wide functional group tolerance.[2] The cryogenic temperatures (-78 °C) are necessary to control the reactivity of the intermediate chloro(dimethyl)sulfonium chloride and prevent side reactions. The primary drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidant.[6][7][8][9] It offers the significant advantages of being performed at room temperature, having shorter reaction times, and a simplified workup.[6] DMP is highly chemoselective for alcohols and does not affect many other sensitive functional groups.[6] However, the reagent is relatively expensive and can be potentially explosive under certain conditions, making it more suitable for smaller-scale syntheses.[6]

Experimental Protocols

Protocol 2.2.1: Synthesis of this compound via Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up DMSO DMSO in DCM Activation Activation at -78 °C DMSO->Activation OxalylChloride Oxalyl Chloride in DCM OxalylChloride->Activation Slowly Alcohol_Addition Addition of 1-(2-hydroxyethyl)-4-methylpiperazine Activation->Alcohol_Addition Stir 15 min Base_Addition Addition of Triethylamine Alcohol_Addition->Base_Addition Stir 15 min Warming Warm to Room Temp. Base_Addition->Warming Stir 30 min Quench Quench with H2O Warming->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

Caption: Workflow for Swern Oxidation.

  • Reaction Setup: To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of dimethyl sulfoxide (2.2 eq) in anhydrous DCM dropwise. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Slowly add a solution of 1-(2-hydroxyethyl)-4-methylpiperazine (1.0 eq) in anhydrous DCM to the reaction mixture. Stir for an additional 15 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq) dropwise to the suspension. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2.2.2: Synthesis of this compound via Dess-Martin Periodinane Oxidation

  • Reaction Setup: To a solution of 1-(2-hydroxyethyl)-4-methylpiperazine (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Expected Quantitative Data
ParameterSwern OxidationDess-Martin Oxidation
Typical Yield 85-95%90-98%
¹H NMR (CDCl₃, 400 MHz) δ 9.75 (t, J=1.2 Hz, 1H), 3.20 (d, J=1.2 Hz, 2H), 2.65-2.40 (m, 8H), 2.30 (s, 3H)δ 9.75 (t, J=1.2 Hz, 1H), 3.20 (d, J=1.2 Hz, 2H), 2.65-2.40 (m, 8H), 2.30 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 201.5, 68.0, 55.1, 53.0, 46.1δ 201.5, 68.0, 55.1, 53.0, 46.1
MS (ESI+) m/z 143.1182 [M+H]⁺m/z 143.1182 [M+H]⁺

Key Reactions of the Aldehyde Group

The electrophilic nature of the aldehyde in this compound makes it a prime substrate for a multitude of synthetic transformations. This section will detail its application in several fundamental reactions.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, converting aldehydes into secondary or tertiary amines.[10][11][12][13][14] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[10]

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for one-pot reductive aminations.[12] Its mildness and chemoselectivity allow for the reduction of the iminium ion intermediate in the presence of the unreacted aldehyde.[13] The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM).

Reductive_Amination_Mechanism Aldehyde R-CHO Iminium [R-CH=N+H-R'] Aldehyde->Iminium + R'-NH2 - H2O Amine R'-NH2 Amine->Iminium Product R-CH2-NH-R' Iminium->Product + [H]⁻ ReducingAgent [H]⁻ ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Protocol 3.1.1: Reductive Amination with a Primary Amine

  • Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in dichloroethane (DCE), add acetic acid (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir at room temperature overnight. Monitor the reaction by TLC. Quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Expected Quantitative Data:

Amine SubstrateProductTypical Yield
AnilineN-benzyl-2-(4-methylpiperazin-1-yl)ethan-1-amine85-95%
BenzylamineN-(2-(4-methylpiperazin-1-yl)ethyl)aniline80-90%
Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and a compound with an active methylene group, catalyzed by a weak base.[15][16][17][18] This reaction is highly valuable for the synthesis of α,β-unsaturated compounds.

Causality Behind Experimental Choices: Piperidine is a commonly used catalyst for the Knoevenagel condensation as it is basic enough to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[15] The reaction is often performed in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the equilibrium towards the product.

Protocol 3.2.1: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the corresponding ylidene malononitrile.

Expected Quantitative Data:

Active Methylene CompoundProductTypical Yield
Malononitrile2-(2-(4-methylpiperazin-1-yl)ethylidene)malononitrile75-85%
Ethyl cyanoacetateEthyl 2-cyano-4-(4-methylpiperazin-1-yl)but-2-enoate70-80%
Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[19][20][21][22][23] This reaction is particularly useful for the regioselective formation of double bonds.

Causality Behind Experimental Choices: The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[19] The ylide is generated in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.

Wittig_Reaction_Mechanism Aldehyde R-CHO Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane Ylide Ph3P=CHR' Ylide->Oxaphosphetane Alkene R-CH=CHR' Oxaphosphetane->Alkene PhosphineOxide Ph3P=O Oxaphosphetane->PhosphineOxide

Caption: Simplified Mechanism of the Wittig Reaction.

Protocol 3.3.1: Wittig Reaction with a Stabilized Ylide

  • Ylide Formation: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Expected Quantitative Data:

Phosphonium YlideProductTypical Yield
(Carbethoxymethyl)triphenylphosphoraneEthyl 4-(4-methylpiperazin-1-yl)but-2-enoate70-85% (predominantly E-isomer)
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals.[24][25][26] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[26]

Causality Behind Experimental Choices: The reaction is typically catalyzed by a Brønsted or Lewis acid. Trifluoroacetic acid (TFA) is often used as it is a strong acid that can be easily removed during work-up. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like DCM being common.

Protocol 3.4.1: Pictet-Spengler Reaction with Tryptamine

  • Reaction Setup: To a solution of tryptamine (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add trifluoroacetic acid (1.5 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the tetrahydro-β-carboline derivative.

Expected Quantitative Data:

β-ArylethylamineProductTypical Yield
Tryptamine1-((4-methylpiperazin-1-yl)methyl)-2,3,4,9-tetrahydro-1H-β-carboline65-75%

Conclusion

This compound stands out as a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive aldehyde with a pharmacologically relevant piperazine moiety, provides a powerful platform for the synthesis of complex and diverse molecular architectures. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate. The reliable synthesis of the aldehyde via oxidation of its corresponding alcohol, coupled with its predictable reactivity in a range of classical organic reactions, ensures its continued and expanding role in the quest for novel therapeutic agents.

References

  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]

  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50 (37), 8538-8564. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Ireland, R. E.; Liu, L. An improved procedure for the preparation of the Dess-Martin periodinane. J. Org. Chem.1993 , 58 (10), 2899–2899. [Link]

  • Myers, A. G.; Zhong, B.; Movassaghi, M.; Kung, D. W.; Lanman, B. A.; Kwon, S. Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Lett.2000 , 41 (8), 1359-1362. [Link]

  • Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651-1660. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules2019 , 24(15), 2759. [Link]

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Org. React.1990 , 1-257. [Link]

  • Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide “activated” by oxalyl chloride. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2007. [Link]

  • PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 1-714. [Link]

  • PubChem. 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile. Catal. Commun.2006 , 7 (8), 553-557. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Jones, G. The Knoevenagel Condensation. Org. React.2004 , 1-397. [Link]

  • Goldstein, S. W.; Overman, L. E.; Rabinowitz, M. H. The First Asymmetric Reductive Amination. J. Org. Chem.1992 , 57 (4), 1179–1181. [Link]

  • Tietze, L. F.; Beifuss, U. The Knoevenagel Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, U.K., 1991; Vol. 2, pp 341-394. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • Tarboush, N. A.; Al-Tel, T. H.; Al-Qirim, T. A.; Shattat, G. F.; Abu-Sheikha, G. M. Reductive Amination of Aldehydes and Ketones. Curr. Org. Synth.2010 , 7 (6), 539-551. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Dangerfield, E. M.; Plunkett, C. H.; Win-Mason, A. L.; Stocker, B. L.; Timmer, M. S. M. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. J. Org. Chem.2010 , 75 (16), 5470–5477. [Link]

  • Freeman, F. Knoevenagel Condensation. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

  • The Wittig Reaction. YouTube. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Balbo, S.; Turesky, R. J. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics2020 , 8 (4), 86. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • WITTIG REACTION | MECHANISM. AdiChemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • de Vries, J. G.; Elsevier, C. J. The Handbook of Homogeneous Hydrogenation. Wiley-VCH, 2007. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine. [Link]

  • Organic Syntheses Procedure. [Link]

  • PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine. [Link]

  • Acetaldehyde. NIST WebBook. [Link]

Sources

Introduction: The Synthetic Value and Inherent Reactivity of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(4-Methylpiperazin-1-yl)acetaldehyde

This compound, with CAS Number 887588-94-5, is a bifunctional organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its molecular architecture, featuring a reactive aldehyde group tethered to a 4-methylpiperazine moiety, positions it as a valuable synthetic intermediate for the construction of complex, biologically active molecules.[1] The piperazine ring is a common scaffold in drug discovery, known to enhance the pharmacokinetic and biological properties of therapeutic candidates, while the aldehyde function provides a versatile handle for a variety of chemical transformations, including reductive aminations and Schiff base formations.[1][2]

However, the very features that make this compound a potent synthetic tool also contribute to its inherent instability. The presence of a terminal aldehyde group, an electron-rich tertiary amine within the piperazine ring, and alpha-protons susceptible to enolization creates a molecule prone to several degradation pathways. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its likely degradation mechanisms, and establishes a set of evidence-based best practices for its storage and handling. Furthermore, it details experimental protocols for the rigorous assessment of its stability profile.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the interplay of its two primary functional groups: the acetaldehyde and the 4-methylpiperazine. Understanding the reactivity of each is crucial to predicting and mitigating degradation.

The Acetaldehyde Moiety: A Locus of Reactivity

Acetaldehydes are notoriously reactive and susceptible to several degradation pathways:

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)acetic acid. This process can be initiated by atmospheric oxygen and is often catalyzed by light and trace metal impurities.[3][4] The product will oxidize in the air and release heat.[3]

  • Peroxide Formation: In the presence of air, acetaldehyde can undergo autoxidation to form explosive peroxides.[4] This is a significant safety concern, particularly upon concentration of solutions.

  • Aldol Condensation: Under either acidic or basic conditions, the aldehyde can undergo self-condensation reactions. The presence of alpha-hydrogens allows for enolate formation, which can then act as a nucleophile, attacking another molecule of the aldehyde. This leads to the formation of dimers and higher-order oligomers.

  • Polymerization: Acetaldehydes can polymerize, especially in the presence of acid or base catalysts, to form paraldehyde (a trimer) or metaldehyde (a tetramer).

The 4-Methylpiperazine Moiety: Nucleophilicity and Basicity

The piperazine ring, particularly the tertiary amine, also influences the molecule's stability:

  • Basicity: The piperazine nitrogen is basic and can catalyze the aldol condensation of the aldehyde moiety.

  • Nucleophilicity: The nitrogen atom can participate in intermolecular reactions, although its reactivity is somewhat sterically hindered.

  • N-Oxide Formation: The tertiary amine of the piperazine ring can be oxidized to form an N-oxide, particularly in the presence of strong oxidizing agents.

A visual representation of the primary degradation pathways is provided below:

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light Aldol Condensation Aldol Condensation This compound->Aldol Condensation acid/base Peroxide Formation Peroxide Formation This compound->Peroxide Formation O2 Carboxylic Acid Derivative Carboxylic Acid Derivative Oxidation->Carboxylic Acid Derivative Dimer/Oligomer Dimer/Oligomer Aldol Condensation->Dimer/Oligomer Explosive Peroxides Explosive Peroxides Peroxide Formation->Explosive Peroxides

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

Based on the chemical liabilities of this compound, stringent storage and handling conditions are necessary to ensure its integrity. The following table summarizes the recommended conditions and the scientific rationale behind them.

ParameterRecommended ConditionScientific Rationale
Temperature 2-8°C[5]Reduces the rate of all chemical degradation pathways, including oxidation, aldol condensation, and peroxide formation.
Atmosphere Inert gas (Argon or Nitrogen)[3][4][5]Prevents oxidation of the aldehyde to a carboxylic acid and mitigates the formation of explosive peroxides.[3][4]
Light Amber vial or protection from light[6]Light can catalyze the oxidation of the aldehyde and the formation of free radicals, accelerating degradation.
Container Tightly sealed container[3][5][7][8][9]Prevents exposure to atmospheric oxygen and moisture. Containers should be carefully resealed after opening.[5]
pH Neutral (if in solution)Both acidic and basic conditions can catalyze aldol condensation and other degradation reactions.
Purity High purityImpurities, especially trace metals, can act as catalysts for oxidation and polymerization.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound requires a systematic experimental approach. The following protocols outline a general framework for stability testing.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is the cornerstone of any stability study. This method should be capable of separating the parent compound from its potential degradation products.

Workflow for HPLC Method Development and Validation:

Start Start Forced Degradation Studies Forced Degradation Studies Start->Forced Degradation Studies Method Development Method Development Forced Degradation Studies->Method Development Identify degradants Method Validation Method Validation Method Development->Method Validation Optimize separation Stability Study Execution Stability Study Execution Method Validation->Stability Study Execution Specificity, linearity, accuracy, precision End End Stability Study Execution->End

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Acidic Stress: Add a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Basic Stress: Add a solution of sodium hydroxide (e.g., 0.1 M NaOH) and maintain at room temperature for a defined period.

  • Oxidative Stress: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

  • Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).

  • Photolytic Stress: Expose the solid compound and solutions to UV and visible light.

  • Analysis: Analyze all stressed samples by HPLC-UV and HPLC-MS to identify and quantify degradation products.

Long-Term Stability Study

Once a validated stability-indicating method is in place, a long-term stability study can be initiated.

Protocol:

  • Sample Storage: Store aliquots of this compound under the recommended storage conditions (2-8°C, inert atmosphere, protected from light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, analyze a sample for purity by the validated HPLC method.

  • Data Evaluation: Plot the purity of the compound as a function of time to determine its shelf life under the specified storage conditions.

Conclusion: Ensuring the Integrity of a Valuable Synthetic Intermediate

This compound is a valuable building block in modern drug discovery and organic synthesis. However, its inherent chemical reactivity necessitates a thorough understanding of its stability profile and the implementation of rigorous storage and handling protocols. By adhering to the recommendations outlined in this guide—namely, storage at refrigerated temperatures under an inert atmosphere and protected from light—researchers can significantly mitigate the risk of degradation. Furthermore, the application of systematic stability testing, centered around a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this important synthetic intermediate in research and development settings.

References

  • Fisher Scientific. SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • Airgas. SAFETY DATA SHEET.

  • Taylor & Francis Online. Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine.

  • ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.

  • PubMed. Degradation of Acetaldehyde Produced by the Nonalcohol Dehydrogenase Pathway.

  • Jubilant Ingrevia Limited. Acetaldehyde Safety Data Sheet.

  • PMC - NIH. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.

  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde.

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards," National Research Council, The National Academies Press, 2011.

  • Carl ROTH. Safety Data Sheet: Acetaldehyde.

  • ChemArBlink. Cas no 887588-94-5 (this compound).

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.

  • PMC - NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

  • Benchchem. This compound|CAS 887588-94-5.

Sources

The Aliphatic Aldehyde with a Privileged Core: A Technical Guide to Discovering Bioactive Molecules with 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the N-methylpiperazine moiety stands out as a "privileged" scaffold, frequently incorporated into successful drug candidates to enhance critical pharmacokinetic and pharmacodynamic properties. This technical guide delves into the strategic application of a versatile and reactive building block derived from this core: 2-(4-Methylpiperazin-1-yl)acetaldehyde. We move beyond a simple catalog of reactions to provide a deep, causality-driven exploration of how this aldehyde serves as a powerful starting point for generating molecular diversity and discovering novel bioactive compounds. This document is structured to provide researchers, medicinal chemists, and drug development professionals with both the foundational knowledge and the practical, field-proven protocols necessary to effectively leverage this reagent in their discovery campaigns, from library synthesis to targeted lead optimization.

The Strategic Value of the N-Methylpiperazine Core

The piperazine ring, particularly when N-methylated, is one of the most ubiquitous heterocycles in modern pharmaceuticals.[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it an ideal component for optimizing a molecule's drug-like characteristics.

The two opposing nitrogen atoms provide a rigid, low-energy conformation while offering a high polar surface area, which often enhances aqueous solubility.[1] The tertiary amine of the N-methyl group typically has a pKa in the physiological range (around 7.4-8.0), allowing it to be protonated at physiological pH. This positive charge can be crucial for forming key interactions with biological targets, such as hydrogen bonds or salt bridges, and significantly improves aqueous solubility, a common hurdle in drug development.[2] This balance of lipophilicity and aqueous solubility makes the N-methylpiperazine motif a powerful tool for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Table 1: Physicochemical Properties of the N-Methylpiperazine Moiety

PropertyTypical Value/CharacteristicSignificance in Drug Design
Molecular Weight ~100.16 g/mol Small, efficient addition to scaffolds.
Boiling Point ~138 °CLiquid at room temperature, easy to handle.[3]
Solubility Miscible in water, ethanol, etherConfers hydrophilicity, improving compound solubility.[3][4]
Basicity (pKa) ~7.4 - 8.0 (for the tertiary amine)Allows for protonation at physiological pH, enabling key target interactions and enhancing solubility.
Metabolic Stability Generally stableOften introduced to block metabolically labile sites and improve compound half-life.

This motif is a key structural component in a wide array of approved drugs, including the anti-cancer kinase inhibitor Imatinib, the antipsychotic Clozapine, and the antibacterial Ofloxacin, underscoring its versatility and acceptance in clinical applications.[4][5]

The Reagent: Properties and Reactivity of this compound

By functionalizing the N-methylpiperazine core with a reactive acetaldehyde group (CAS 887588-94-5), we create a versatile building block, this compound.[6] This reagent combines the favorable properties of the piperazine core with the synthetic utility of an aliphatic aldehyde.

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack, making it a prime handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. However, simple aliphatic aldehydes can be prone to self-condensation or oligomerization. The presence of the adjacent basic nitrogen in this compound requires careful consideration of reaction conditions, particularly pH, to prevent side reactions and ensure efficient conversion.

Its primary value lies in its role as a precursor for creating diverse chemical libraries for biological screening.[6] Notably, it has been identified as a key intermediate in the synthesis of compounds targeting neurodegenerative disorders like Alzheimer's disease through the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]

Core Synthetic Strategies & Discovery Paradigms

The true power of this compound is realized through its application in robust, diversity-generating synthetic strategies. Below, we detail the logic and protocols for several high-impact approaches.

Reductive Amination: The Workhorse Reaction

Reductive amination is arguably the most fundamental and reliable method for leveraging this aldehyde. It allows for the direct coupling of the aldehyde to a primary or secondary amine, forming a new, more complex amine product in a one-pot procedure. This reaction is a cornerstone of library synthesis due to its broad substrate scope and high functional group tolerance.[5]

The Causality Behind the Choice: The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is critical. Mild, hydride-based reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are ideal because they are selective for the protonated iminium ion over the starting aldehyde, preventing competitive reduction of the aldehyde to an alcohol.[5] This selectivity is the key to achieving high yields in a one-pot process.

Detailed Protocol 1: General Procedure for Reductive Amination

Objective: To synthesize a diverse library of tertiary amines by coupling this compound with various primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (primary or secondary) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A 1. Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous DCM. B 2. Stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). A->B C 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture. B->C D 4. Stir for 4-24 hours at room temperature. Monitor by TLC or LC-MS. C->D E 5. Quench reaction with saturated aq. NaHCO₃. D->E F 6. Extract with DCM (3x). E->F G 7. Dry combined organic layers (Na₂SO₄), filter, and concentrate. F->G H 8. Purify via flash chromatography. G->H I I G cluster_reactants cluster_products Aldehyde R-CHO (this compound) Imine Imine Formation Aldehyde->Imine Amine β-Arylethylamine Amine->Imine Product Substituted Tetrahydroisoquinoline Iminium Iminium Ion Formation (+ H⁺) Imine->Iminium Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Deprotonation Rearomatization (- H⁺) Cyclization->Deprotonation Deprotonation->Product G cluster_FBDD Fragment-Based Drug Discovery (FBDD) Workflow cluster_aldehyde A 1. Fragment Library Screening (e.g., NMR, SPR, X-ray) B 2. Identify Low-Affinity 'Hit' (μM to mM Kd) A->B C 3. Structure-Based Design (X-ray crystallography, modeling) B->C D 4. Fragment Elaboration (Growing or Linking) C->D E 5. Synthesize Potent Lead (nM Kd) D->E Aldehyde 2-(4-Methylpiperazin- 1-yl)acetaldehyde Aldehyde->D Used here to 'grow' the fragment

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a pivotal building block in contemporary medicinal chemistry.[1] This aldehyde is a key intermediate in the development of novel therapeutic agents, particularly those targeting neurodegenerative conditions like Alzheimer's disease through the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The protocols detailed herein are designed for researchers and professionals in drug development, offering a clear rationale for procedural choices, robust methodologies, and critical safety considerations. Two primary synthetic routes are presented: the selective oxidation of 2-(4-methylpiperazin-1-yl)ethanol and the N-alkylation of 1-methylpiperazine.

Introduction: The Strategic Importance of this compound

The piperazine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to impart favorable physicochemical properties to lead compounds.[2] The specific derivative, this compound, combines this advantageous structural feature with a reactive aldehyde group. This functional handle allows for a wide array of subsequent chemical transformations, such as reductive amination and condensation reactions, enabling the construction of diverse molecular libraries for biological screening.[1] The synthesis of this intermediate with high purity is therefore a critical step in the discovery and development of new pharmaceuticals.

Recommended Synthetic Pathway: Oxidation of 2-(4-methylpiperazin-1-yl)ethanol

The oxidation of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. For substrates sensitive to over-oxidation, mild and selective methods are paramount. Here, we detail two highly effective, chromium-free oxidation protocols.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a preferred method due to its mild reaction conditions (room temperature, neutral pH), rapid reaction times, and high yields.[3][4] It exhibits excellent chemoselectivity and is compatible with a wide range of sensitive functional groups.[3][5]

2.1.1. Underlying Principle

The hypervalent iodine reagent, Dess-Martin periodinane, selectively oxidizes primary alcohols to aldehydes.[6] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination to yield the aldehyde, an iodinane, and acetic acid.[3][4]

2.1.2. Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(4-Methylpiperazin-1-yl)ethanol≥98%Commercially AvailableStarting material.[7]
Dess-Martin Periodinane (DMP)Synthesis GradeCommercially AvailablePotentially explosive, handle with care.[3][8]
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor aqueous workup.
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeCommercially AvailableFor quenching excess DMP.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying organic phase.
Silica Gel60-120 meshCommercially AvailableFor column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methylpiperazin-1-yl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq.) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (3-4 eq.). Stir vigorously until the solid dissolves and the organic layer becomes colorless.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or a suitable solvent system.

2.1.3. Workflow Diagram

DMP_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Workup & Purification prep_alcohol Dissolve Alcohol in DCM add_dmp Add DMP prep_alcohol->add_dmp 1.0 eq. Alcohol stir_rt Stir at RT add_dmp->stir_rt 1.2 eq. DMP monitor_tlc Monitor by TLC stir_rt->monitor_tlc quench Quench (NaHCO₃/Na₂S₂O₃) monitor_tlc->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Aldehyde purify->product

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Method B: Swern Oxidation

The Swern oxidation is another mild and effective method for synthesizing aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[9][10][11] It is particularly useful for large-scale synthesis but requires careful temperature control and handling of malodorous byproducts.[10][12]

2.2.1. Underlying Principle

The reaction involves the formation of a reactive chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[12] This intermediate reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, such as triethylamine, induces an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[10][12]

2.2.2. Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Oxalyl ChlorideSynthesis GradeCommercially AvailableCorrosive and moisture-sensitive.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableMust be anhydrous.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
2-(4-Methylpiperazin-1-yl)ethanol≥98%Commercially AvailableStarting material.[7]
Triethylamine (TEA)Reagent GradeCommercially AvailableBase.

Step-by-Step Procedure:

  • Activator Formation: In a three-necked, flame-dried flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 2-(4-methylpiperazin-1-yl)ethanol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Workup: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography as described in the DMP protocol.

Alternative Synthetic Pathway: N-Alkylation of 1-Methylpiperazine

3.1. Underlying Principle

This two-step sequence first involves a nucleophilic substitution reaction where the secondary amine of 1-methylpiperazine attacks an electrophilic two-carbon synthon, such as 2-bromoacetaldehyde diethyl acetal. The resulting acetal-protected intermediate is then hydrolyzed under acidic conditions to reveal the target aldehyde.

3.2. Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-Methylpiperazine≥99%Commercially AvailableStarting nucleophile.[13]
2-Bromoacetaldehyde diethyl acetal≥95%Commercially AvailableAlkylating agent.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase.
Acetonitrile (MeCN)AnhydrousCommercially AvailableSolvent.
Hydrochloric Acid (HCl)1 M aqueousCommercially AvailableFor deprotection.

Step-by-Step Procedure:

  • Alkylation: To a solution of 1-methylpiperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.) and 2-bromoacetaldehyde diethyl acetal (1.1 eq.). Heat the mixture to reflux and monitor by TLC.

  • Workup of Alkylation: Once the reaction is complete, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude acetal in a mixture of tetrahydrofuran and 1 M aqueous HCl. Stir at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

  • Final Workup and Purification: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

3.3. Reaction Scheme Diagram

Alkylation_Deprotection_Scheme methylpiperazine 1-Methylpiperazine intermediate_acetal Acetal-protected intermediate methylpiperazine->intermediate_acetal K₂CO₃, MeCN Reflux bromoacetal 2-Bromoacetaldehyde diethyl acetal product_aldehyde This compound intermediate_acetal->product_aldehyde H₃O⁺

Caption: N-Alkylation and Deprotection Route.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aldehyde proton (singlet, ~9.7 ppm) and the characteristic peaks of the methylpiperazine moiety.

  • ¹³C NMR: To identify the carbonyl carbon (~200 ppm) and other carbon signals.

  • IR Spectroscopy: To detect the characteristic C=O stretching frequency of the aldehyde (~1725 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (142.20 g/mol ).[1]

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Reagent-Specific Hazards:

    • Dess-Martin Periodinane: Is shock-sensitive and can be explosive. Handle with care and avoid grinding.[3]

    • Oxalyl Chloride: Is highly toxic and corrosive. Reacts violently with water. Handle with extreme caution.

    • Acetaldehyde (and its derivatives): The target compound, like acetaldehyde itself, is likely to be volatile, flammable, and an irritant.[14][15][16][17] It should be stored in a cool, dark, and well-ventilated area under an inert atmosphere.[14][16][17]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Dess-Martin Periodinane (DMP) Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

Sources

The Strategic Application of 2-(4-Methylpiperazin-1-yl)acetaldehyde in Reductive Amination for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. Among the vast arsenal of synthetic transformations, reductive amination stands out as a robust and highly efficient method for the formation of carbon-nitrogen bonds, a cornerstone of many active pharmaceutical ingredients (APIs). This guide delves into the nuanced application of a particularly valuable reagent, 2-(4-methylpiperazin-1-yl)acetaldehyde, in reductive amination reactions. The presence of the 4-methylpiperazine moiety makes this aldehyde a key building block for introducing a common pharmacophore that can improve solubility, modulate basicity, and provide a handle for further molecular elaboration.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and expert insights into leveraging this reagent for the synthesis of complex amines.

Scientific Foundation: The Reductive Amination Reaction

Reductive amination is a two-step, often one-pot, process that transforms a carbonyl group and an amine into a more substituted amine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This intermediate is subsequently reduced in situ by a selective reducing agent to yield the final amine product.

The judicious choice of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine/iminium ion intermediate in the presence of the starting aldehyde, thus preventing the premature reduction of the carbonyl compound.

Core Reagent Profile: this compound

PropertyValueSource
Chemical Formula C₇H₁₄N₂OPubChem
Molecular Weight 142.20 g/mol PubChem
CAS Number 887588-94-5PubChem
Appearance Not specified; likely an oil or low-melting solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)Inferred

Causality Behind Experimental Choices: The inherent reactivity of the aldehyde group, coupled with the tertiary amine of the methylpiperazine ring, necessitates careful consideration of reaction conditions. The piperazine nitrogen can act as a base, potentially influencing the reaction pH and the stability of the iminium ion intermediate.

Experimental Protocols

The following protocols are designed to be adaptable for a range of primary and secondary amines. As with any chemical reaction, optimization may be required for specific substrates.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it highly suitable for the reductive amination of functionalized aldehydes like this compound. It is less sensitive to moisture than other borohydrides and can be used in a variety of aprotic solvents.

Reaction Scheme:

Reductive Amination Workflow

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic acid (catalytic amount, e.g., 0.1 equivalents)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary or secondary amine and dissolve it in the chosen anhydrous solvent (DCM or DCE).

  • Aldehyde Addition: Add this compound (1.0 equivalent) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium ion intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid can accelerate this step.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride in portions to the reaction mixture. The addition can be exothermic, so it is advisable to add it slowly, especially on a larger scale.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide in the mobile phase to prevent streaking of the basic product.

Workflow Diagram

workflow start Start setup Dissolve amine in anhydrous solvent start->setup add_aldehyde Add this compound setup->add_aldehyde stir Stir for 20-30 min (optional: add catalytic acid) add_aldehyde->stir add_stab Add Sodium Triacetoxyborohydride in portions stir->add_stab monitor Monitor reaction by TLC or LC-MS add_stab->monitor workup Quench with saturated NaHCO3 (aq) monitor->workup extract Extract with DCM workup->extract dry Dry organic layers over Na2SO4, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Experimental Workflow Diagram

Troubleshooting and Expert Insights

ProblemPossible CauseSuggested Solution
Low or No Product Formation Incomplete imine/iminium ion formation.Add a catalytic amount of acetic acid. For very unreactive amines, consider pre-forming the imine by stirring the amine and aldehyde together for a longer period (1-2 hours) before adding the reducing agent.
Decomposition of the aldehyde.Ensure anhydrous conditions and an inert atmosphere. Aldehydes can be sensitive to air and moisture.
Formation of Alcohol Byproduct Reduction of the starting aldehyde.This is less common with STAB but can occur if the imine formation is very slow. Ensure the amine is present in a slight excess and consider adding the reducing agent in smaller portions over a longer period.
Difficult Purification Product is very polar and streaks on silica gel.Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to improve the peak shape during column chromatography.
Residual starting amine.If the starting amine has a similar polarity to the product, ensure the reaction goes to completion. A mild acidic wash during the work-up can sometimes help remove excess basic starting materials, but be cautious of product stability.

Expertise & Experience: The basicity of the 4-methylpiperazine moiety in the aldehyde can sometimes be sufficient to catalyze imine formation, making the addition of external acid unnecessary. However, for weakly nucleophilic amines, catalytic acetic acid is often beneficial. It is crucial to use anhydrous solvents as water can hydrolyze the imine intermediate and the reducing agent.

Safety and Handling

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from light and moisture to prevent degradation.[2]

  • Toxicity: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.

Conclusion

This compound is a powerful synthetic intermediate for the construction of complex amine-containing molecules. Its application in reductive amination, particularly with mild reducing agents like sodium triacetoxyborohydride, offers a reliable and versatile method for generating libraries of compounds for drug discovery and development. By understanding the underlying principles of the reaction and adhering to the detailed protocols and expert insights provided in this guide, researchers can effectively utilize this valuable building block to advance their scientific endeavors.

References

  • LookChem. Cas no 887588-94-5 (this compound). Available from: [Link]

Sources

The Versatility of 2-(4-Methylpiperazin-1-yl)acetaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 1-methylpiperazine moiety is a quintessential example of such a "privileged scaffold," frequently employed to enhance aqueous solubility, improve cell permeability, and provide a key interaction point with biological targets.[1] Its derivative, 2-(4-Methylpiperazin-1-yl)acetaldehyde, emerges as a highly valuable and versatile building block, combining the favorable attributes of the methylpiperazine group with a reactive aldehyde functionality.[2][3] This unique combination makes it a crucial intermediate in the synthesis of a diverse array of complex molecules, particularly in the development of targeted therapies for cancer and neurodegenerative diseases.[2][4]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It offers detailed protocols for its use in key synthetic transformations and showcases its role in the generation of potent bioactive molecules, thereby serving as a comprehensive resource for researchers and professionals in drug development.

Core Applications in Medicinal Chemistry

The utility of this compound is most prominently demonstrated in its role as a precursor to potent enzyme inhibitors. The reactive aldehyde handle serves as a versatile anchor for introducing the 4-methylpiperazine unit onto various molecular scaffolds through reactions such as reductive amination and the Pictet-Spengler condensation.

Key Therapeutic Areas:
  • Oncology: The methylpiperazine moiety is a common feature in numerous kinase inhibitors.[4] this compound has been successfully utilized in the synthesis of potent c-Met kinase inhibitors, a key target in cancer therapy.[4]

  • Neurodegenerative Diseases: This aldehyde is a key synthetic intermediate for compounds designed to have dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a primary therapeutic strategy for cognitive disorders like Alzheimer's disease.[2][3]

Synthetic Protocols and Methodologies

The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde group. The following sections provide detailed protocols for its application in two fundamental and widely used reactions in medicinal chemistry.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, allowing for the coupling of an aldehyde or ketone with an amine.[5] This one-pot reaction typically involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[6] This method is highly favored for its efficiency and broad substrate scope.

This protocol details the reductive amination of this compound with an amino-substituted aromatic compound, a key step in the synthesis of certain c-Met kinase inhibitors.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • Aromatic amine (e.g., substituted aniline) (1.0 eq)

    • This compound (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]

    • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)[8]

    • Acetic acid (optional, as a catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

  • Procedure:

    • To a solution of the aromatic amine (1.0 eq) in anhydrous DCE, add this compound (1.1 eq).

    • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[6]

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[9]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and does not reduce the starting aldehyde, thus minimizing side reactions.[7]

  • Solvent: Anhydrous aprotic solvents like DCE or THF are preferred to prevent the hydrolysis of the imine intermediate and the reducing agent.[8]

  • Work-up: The aqueous NaHCO₃ wash is crucial to neutralize any remaining acid and to remove inorganic byproducts.

Data Presentation: Representative Reductive Amination Reactions

Amine SubstrateProductReducing AgentSolventTypical Yield (%)
Substituted AnilinesN-Aryl-2-(4-methylpiperazin-1-yl)ethanamineNaBH(OAc)₃DCE70-90
Heterocyclic AminesN-Heterocyclyl-2-(4-methylpiperazin-1-yl)ethanamineNaBH(OAc)₃THF65-85
Aliphatic AminesN-Alkyl-2-(4-methylpiperazin-1-yl)ethanamineNaBH₄Methanol75-95

Visualization of the Reductive Amination Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Aromatic Amine in Anhydrous DCE B Add this compound A->B C Stir at Room Temperature (20-30 min) B->C D Add NaBH(OAc)3 (portion-wise) C->D Imine Formation E Stir at Room Temperature (4-24 h) D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO3 F->G Reaction Completion H Extract with DCE G->H I Wash, Dry, Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for Reductive Amination.

Pictet-Spengler Reaction: Construction of Tetrahydro-β-carboline Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or, in the case of tryptamines, a tetrahydro-β-carboline.[10][11] This reaction is of immense importance in the synthesis of alkaloids and other pharmacologically active compounds.[12]

This protocol outlines the Pictet-Spengler reaction between a tryptamine derivative and this compound to construct a complex heterocyclic scaffold.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • Tryptamine derivative (1.0 eq)

    • This compound (1.2 eq)

    • Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., HCl)[8]

    • Anhydrous dichloromethane (DCM) or toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solvents for chromatography

  • Procedure:

    • Dissolve the tryptamine derivative (1.0 eq) in anhydrous DCM.

    • Add this compound (1.2 eq) to the solution.

    • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the mixture is basic.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired tetrahydro-β-carboline.[4]

Causality Behind Experimental Choices:

  • Acid Catalyst: An acid catalyst is essential to protonate the intermediate imine, forming a more electrophilic iminium ion, which is necessary for the intramolecular electrophilic aromatic substitution on the indole ring.[10]

  • Solvent: Anhydrous aprotic solvents are used to prevent unwanted side reactions and to ensure the stability of the iminium ion intermediate.

  • Temperature Control: The initial cooling to 0 °C during the acid addition helps to control the reaction rate and minimize potential side reactions.

Visualization of the Pictet-Spengler Reaction Mechanism:

G cluster_0 Iminium Ion Formation cluster_1 Cyclization & Rearomatization A Tryptamine + Aldehyde B Imine Intermediate A->B Condensation C Iminium Ion (Acid Catalyzed) B->C Protonation D Intramolecular Electrophilic Aromatic Substitution C->D Ring Closure E Spirocyclic Intermediate D->E F Deprotonation E->F G Tetrahydro-β-carboline F->G

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, frequently incorporated into molecular structures to enhance pharmacological properties.[1][2][3] Its unique six-membered ring containing two opposing nitrogen atoms imparts a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donor and acceptor interactions. These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, while also enhancing target affinity and specificity.[1][4] The versatility of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of a compound's biological activity.[4]

This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 2-(4-Methylpiperazin-1-yl)acetaldehyde as a key starting material. This aldehyde, possessing both a reactive carbonyl group and a basic piperazine moiety, serves as a versatile building block for constructing a variety of heterocyclic systems with significant potential in medicinal chemistry. We will explore its application in several robust and widely utilized multi-component reactions (MCRs), offering researchers and drug development professionals a practical guide to accessing novel chemical matter.

Core Synthetic Strategies: Leveraging Multi-Component Reactions (MCRs)

Multi-component reactions are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[5][6] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of novel heterocycles from this compound, we will focus on the following well-established MCRs:

  • Hantzsch Pyridine Synthesis: A classic MCR for the synthesis of dihydropyridines and pyridines.[2][7][8]

  • Biginelli Reaction: A one-pot cyclocondensation for the preparation of dihydropyrimidinones.

  • Debus-Radziszewski Imidazole Synthesis: A versatile method for constructing substituted imidazoles.[1]

  • Gewald Aminothiophene Synthesis: A reliable route to highly functionalized aminothiophenes.[3]

  • Quinoxaline and Pyrazine Synthesis: Important classes of N-heterocycles with diverse biological activities.

The presence of the tertiary amine in this compound requires careful consideration of reaction conditions, particularly the choice of catalyst and solvent, to avoid unwanted side reactions. The protocols detailed below are designed to address these challenges and provide reliable pathways to the desired heterocyclic scaffolds.

Data Presentation: Predicted Product Scaffolds

The following table summarizes the core heterocyclic scaffolds that can be synthesized from this compound using the protocols described in this guide.

Heterocyclic ScaffoldReaction TypeKey Reagents
Dihydropyridine/PyridineHantzsch Synthesisβ-ketoester, Ammonia source
DihydropyrimidinoneBiginelli Reactionβ-ketoester, Urea/Thiourea
ImidazoleDebus-Radziszewski1,2-Dicarbonyl, Ammonia
AminothiopheneGewald Synthesisα-cyanoester, Sulfur, Base
QuinoxalineCyclocondensationo-phenylenediamine
PyrazineDimerization/Oxidation(Self-dimerization)

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 4-(4-Methylpiperazin-1-yl)methyl-1,4-dihydropyridines

The Hantzsch reaction is a cornerstone of pyridine synthesis, involving the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source.[2][7][8] The resulting 1,4-dihydropyridines are themselves an important class of bioactive molecules, known for their activity as calcium channel blockers.[9] Subsequent oxidation can yield the corresponding aromatic pyridine.

Causality of Experimental Choices:

  • Catalyst: While traditionally acid-catalyzed, the presence of the basic piperazine moiety in the starting aldehyde necessitates a careful choice of catalyst to avoid protonation and potential deactivation. A Lewis acid or milder Brønsted acid is recommended. Alternatively, catalyst-free conditions in a green solvent like water can be effective.[10][11]

  • Reaction Conditions: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][12][13]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexane to afford the desired 4-((4-methylpiperazin-1-yl)methyl)-1,4-dihydropyridine derivative.

Visualization of Workflow:

Hantzsch_Synthesis aldehyde This compound reactants Combine Reactants in Solvent aldehyde->reactants ketoester β-Ketoester (2 eq.) ketoester->reactants ammonia Ammonia Source ammonia->reactants microwave Microwave Irradiation (120°C, 10-15 min) reactants->microwave workup Aqueous Work-up microwave->workup purification Column Chromatography workup->purification product Dihydropyridine Product purification->product Biginelli_Reaction cluster_reactants Reactants aldehyde Aldehyde imine Acyliminium Intermediate aldehyde->imine ketoester β-Ketoester enamine Enamine Intermediate ketoester->enamine urea Urea urea->imine cyclization Cyclization & Dehydration imine->cyclization enamine->cyclization product Dihydropyrimidinone cyclization->product

Caption: Biginelli Reaction Mechanism Overview.

Protocol 3: Debus-Radziszewski Imidazole Synthesis

This multi-component reaction allows for the synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. [14][15] Causality of Experimental Choices:

  • Ammonia Source: Ammonium acetate is a convenient source of ammonia for this reaction.

  • Solvent: Acetic acid is a common solvent that also acts as a catalyst.

  • Reaction Conditions: Conventional heating or microwave irradiation can be used. Microwave heating often leads to shorter reaction times and higher yields. [16] Detailed Step-by-Step Methodology:

  • Reactant Mixture: In a sealed tube, mix this compound (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add glacial acetic acid (5 mL).

  • Heating: Heat the mixture at 100°C for 2-4 hours with stirring. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired imidazole derivative.

Protocol 4: Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester, elemental sulfur, and a base. [17][18] Causality of Experimental Choices:

  • Base: A mild organic base such as morpholine or triethylamine is used to catalyze the reaction.

  • Solvent: A polar aprotic solvent like ethanol or DMF is suitable for this reaction.

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature to ensure the dissolution of sulfur and promote the reaction.

Detailed Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

  • Base Addition: Add morpholine (1.5 mmol) dropwise to the stirred mixture.

  • Heating: Heat the reaction mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure 2-amino-3-ethoxycarbonyl-4-((4-methylpiperazin-1-yl)methyl)thiophene.

Protocol 5: Synthesis of Quinoxalines

Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [19][20]this compound can be first oxidized to the corresponding glyoxal, which is then reacted in situ with o-phenylenediamine.

Causality of Experimental Choices:

  • Oxidizing Agent: Selenium dioxide is a common reagent for the oxidation of aldehydes to 1,2-dicarbonyl compounds.

  • Reaction Conditions: The condensation is often carried out in a protic solvent like ethanol or acetic acid.

Detailed Step-by-Step Methodology:

  • Oxidation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of dioxane and water (10:1). Add selenium dioxide (1.1 mmol) and reflux the mixture for 1-2 hours.

  • Condensation: After cooling, add o-phenylenediamine (1.0 mmol) to the reaction mixture.

  • Heating: Heat the mixture at 80°C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter to remove selenium metal. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired quinoxaline derivative.

Protocol 6: Biomimetic Synthesis of 2,5-bis((4-Methylpiperazin-1-yl)methyl)pyrazine

Pyrazines can be formed through the dimerization of α-amino aldehydes. [21]This biomimetic approach offers a direct route to symmetrically substituted pyrazines.

Causality of Experimental choices:

  • Reaction Conditions: The dimerization and subsequent oxidation can often be achieved in a one-pot process under mild conditions. The reaction can be promoted by gentle heating in a suitable solvent.

Detailed Step-by-Step Methodology:

  • Dimerization: Dissolve this compound (2.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Heating: Gently reflux the solution for 4-6 hours. The initial dimerization forms a dihydropyrazine intermediate.

  • Oxidation: Allow the reaction to be exposed to air, which will facilitate the oxidation of the dihydropyrazine to the aromatic pyrazine. The reaction can be monitored by TLC for the disappearance of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the 2,5-bis((4-methylpiperazin-1-yl)methyl)pyrazine.

References

  • Faizan, F. A., Kumar, R. K., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. ChemMedChem.
  • Goel, K. K., Singhal, P., Marianesan, A. B., Pandey, S. K., Kumar, R., Singh, T. G., Tyagi, Y., Gaidhane, S., Singh, M. P., & Dwivedi, A. R. (2023). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. RSC Medicinal Chemistry, 14(10), 1863-1895.
  • Jain, A., & Sharma, S. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-10.
  • Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17163-17183.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF. Retrieved from [Link]

  • ARKAT USA, Inc. (2010).
  • Alajarín, R., Jordán, P., Vaquero, J. J., & Alvarez-Builla, J. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 1-19.
  • Biginelli reaction. (2023, November 29). In Wikipedia. [Link]

  • Dömling, A. (2005, July 5). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

  • Ji, S. J., Jiang, Z. Q., Lu, J., & Loh, T. P. (2004). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Synlett, 2004(05), 831-835.
  • El-Maghraby, A. M., & Al-Omar, M. A. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Saudi Chemical Society, 16(1), 1-22.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Journal of the Iranian Chemical Society, 10(6), 1133-1138.
  • Hantzsch pyridine synthesis. (n.d.). In ChemTube3D. [Link]

  • Kakaei, S., & Beheshtiha, Y. S. (2015). Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst. Oriental Journal of Chemistry, 31(1), 431-436.
  • Debus–Radziszewski imidazole synthesis. (2023, October 21). In Wikipedia. [Link]

  • Hantzsch pyridine synthesis. (2024, January 10). In Wikipedia. [Link]

  • Martins, M. A. P., Frizzo, M. E. S., Moreira, D. N., Buriol, L., & Machado, P. (2008). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Kumar, A., & Singh, R. (2021). Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. Current Green Chemistry, 8(3), 220-227.
  • ResearchGate. (2021). Ultrasound Assisted One-Pot Synthesis of Tetrahydropyrimidne Deriva-tives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach | Request PDF. Retrieved from [Link]

  • Wang, L. M., Sheng, J., Zhang, L., Han, J. W., Fan, Z. Y., Tian, H., & Qian, C. T. (2005). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Tetrahedron Letters, 46(21), 3779-3782.
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • ResearchGate. (2014). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Gewald reaction. (2023, August 28). In Wikipedia. [Link]

  • Sabnis, R. W. (2010). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Kumar, A., & Maurya, R. A. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of the Korean Chemical Society, 61(3), 154-160.
  • Gewald, K. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds, I. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (12), 2901-2906.
  • Wang, L. M., Sheng, J., Zhang, L., Han, J. W., Fan, Z. Y., Tian, H., & Qian, C. T. (2005). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Tetrahedron Letters, 46(21), 3779-3782.
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • ResearchGate. (2014). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • MDPI. (2016). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Sabata, S., & Sahu, P. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
  • ResearchGate. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Retrieved from [Link]

  • Stanetty, P., & Kremslehner, M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377.
  • National Institutes of Health. (2008). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • YouTube. (2023, February 23). Debus Radzisewski Imidazole Synthesis. Retrieved from [Link]

  • UCL Discovery. (2016). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • PubMed. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Alpha-Amino Ketone based Polymeric Pyrazines. Retrieved from [Link]

  • SciSpace. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

Sources

A Robust LC-MS/MS Method for the Quantitative Analysis of the Reactive Intermediate 2-(4-Methylpiperazin-1-yl)acetaldehyde in Complex Reaction Mixtures via In-Situ Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The analysis of reactive intermediates in complex chemical reaction mixtures is a significant challenge in pharmaceutical process development and quality control. 2-(4-Methylpiperazin-1-yl)acetaldehyde is a key building block whose aldehyde functionality makes it highly susceptible to degradation, including oxidation and polymerization, complicating accurate quantification. This application note presents a highly selective and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this target analyte. To overcome its inherent instability, a protocol centered on immediate, in-situ derivatization with 2,4-dinitrophenylhydrazine (DNPH) is detailed. This strategy effectively "traps" the aldehyde as a stable hydrazone derivative, making it amenable to solid-phase extraction (SPE) cleanup and subsequent analysis. The developed method provides the necessary stability, chromatographic retention, and mass spectrometric sensitivity for reliable quantification in raw reaction matrices.

The Analytical Challenge: Instability and Ionization

The direct LC-MS analysis of this compound is fraught with difficulty for several key reasons:

  • Aldehyde Reactivity: The aldehyde group is highly electrophilic and prone to rapid oxidation to the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)acetic acid. It can also undergo self-condensation or polymerization, leading to analyte loss and the formation of complex byproducts. This volatility and low response in direct LC-MS analysis present significant analytical hurdles.[1]

  • Poor Chromatographic Retention: As a small, polar molecule, the parent aldehyde exhibits poor retention on conventional reversed-phase (RP) C18 columns, often eluting near the solvent front with other polar matrix components.

  • Complex Matrix: Reaction mixtures contain starting materials, reagents, catalysts, and various byproducts, which can cause significant matrix effects, including ion suppression or enhancement in the mass spectrometer, thereby compromising analytical accuracy.[2]

While the piperazine moiety contains a tertiary amine that is readily protonated for effective ionization in positive electrospray ionization (ESI) mode, the instability of the aldehyde group necessitates a stabilization strategy before analysis.[3][4]

The Strategic Solution: In-Situ Derivatization

To circumvent these challenges, our strategy employs chemical derivatization to enhance analyte stability and improve chromatographic properties.[1] Derivatization converts the analyte into a more suitable form for analysis.[5] We selected 2,4-dinitrophenylhydrazine (DNPH) as the derivatizing agent for the following reasons:

  • Rapid and Specific Reaction: DNPH reacts specifically and rapidly with aldehydes and ketones under acidic conditions to form a stable 2,4-dinitrophenylhydrazone derivative.[6][7] Performing this reaction in-situ immediately after sampling quenches the reaction and stabilizes the analyte in a single step.[5][8]

  • Enhanced Stability: The resulting hydrazone is significantly more stable than the parent aldehyde, preventing oxidation and other degradation pathways during sample preparation and analysis.

  • Improved Chromatography: The DNPH derivative is substantially more hydrophobic than the parent aldehyde, leading to excellent retention and separation on standard C18 columns.

  • Sensitive Detection: The derivative maintains the readily ionizable piperazine group, ensuring strong signal intensity in positive mode ESI-MS/MS.

The derivatization reaction proceeds via a nucleophilic addition-elimination mechanism, forming a stable C=N double bond.

Comprehensive Experimental Protocol

This protocol provides a self-validating system, from reaction sampling to data acquisition, ensuring analyte integrity is maintained throughout.

Materials and Reagents
  • Acetonitrile (ACN), Methanol (MeOH), and Water: LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: 1 mg/mL in ACN.

  • Hydrochloric Acid (HCl): 2 M solution.

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode strong cation exchange (MCX-type), 30 mg / 1 mL.

  • Ammonium Hydroxide: 5% in MeOH (v/v).

Step-by-Step Sample Preparation Workflow
  • Reaction Sampling & Quenching:

    • Carefully withdraw 100 µL of the reaction mixture.

    • Immediately add it to a 2 mL autosampler vial containing 800 µL of ACN and 50 µL of 2 M HCl. Cap and vortex for 10 seconds. This step halts the reaction and provides the acidic environment for derivatization.

  • In-Situ Derivatization:

    • To the quenched sample, add 100 µL of the 1 mg/mL DNPH solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 30 minutes. The solution may turn yellow/orange upon formation of the hydrazone.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an MCX SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.

    • Loading: Load the entire 1.05 mL derivatized sample onto the conditioned SPE cartridge. The protonated piperazine moiety of the derivative will be retained by the strong cation exchange sorbent.

    • Washing: Wash the cartridge with 1 mL of 0.1% FA in water to remove salts and polar impurities. Follow with a wash of 1 mL of MeOH to remove non-polar, non-basic impurities.

    • Elution: Elute the derivatized analyte from the cartridge using 1 mL of 5% ammonium hydroxide in MeOH into a clean collection tube. The ammonia neutralizes the charge, releasing the analyte from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9]

    • Reconstitute the dried residue in 500 µL of 80:20 Water:ACN (v/v) with 0.1% FA.[9]

    • Vortex thoroughly and transfer to an LC-MS vial for analysis. This ensures compatibility with the initial mobile phase conditions.[10][11]

Visualization of the Analytical Workflow

The following diagram outlines the complete process from sample collection to analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing RM 1. Reaction Mixture (100 µL) Quench 2. Quench & Acidify (ACN + HCl) RM->Quench Deriv 3. In-Situ Derivatization (Add DNPH Solution) Quench->Deriv SPE_Load 4. SPE Loading (MCX Cartridge) Deriv->SPE_Load SPE_Wash 5. SPE Wash (Aqueous & Organic) SPE_Load->SPE_Wash SPE_Elute 6. SPE Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Dry 7. Evaporation (N2 Stream) SPE_Elute->Dry Recon 8. Reconstitution (Mobile Phase A) Dry->Recon LCMS 9. LC-MS/MS Analysis Recon->LCMS Data 10. Data Processing (Quantification) LCMS->Data

Caption: Workflow for LC-MS/MS analysis via derivatization.

LC-MS/MS Method Parameters

The following parameters were optimized for the separation and detection of the DNPH-derivatized analyte.

Table 1: Liquid Chromatography Conditions
ParameterSetting
LC System UHPLC System (e.g., Agilent 1290 Infinity II)
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 min; Hold at 95% B for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Table 2: Mass Spectrometry and MRM Conditions
ParameterSetting
MS System Triple Quadrupole MS (e.g., SCIEX 4000 Q-Trap)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4500 V
Source Temp. 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium
Analyte This compound-DNPH
Precursor Ion (Q1) m/z 323.2
Product Ion 1 (Q3) m/z 101.1 (Quantifier, N-Methylpiperazine fragment)
Product Ion 2 (Q3) m/z 155.1 (Qualifier, Piperazinylethyl fragment)
Collision Energy Optimized for each transition (e.g., 25-35 eV)

Note: The precursor ion corresponds to the [M+H]⁺ of the derivatized analyte (C₁₃H₁₈N₆O₄, MW = 322.32). Product ions are selected based on characteristic fragmentation of the piperazine moiety, providing high selectivity.[3][12]

Conclusion

The inherent reactivity of this compound makes its direct analysis in reaction mixtures unreliable. The method detailed in this application note successfully overcomes this challenge through a rapid, in-situ derivatization with DNPH. This approach stabilizes the analyte, improves its chromatographic behavior, and leverages the high sensitivity and selectivity of tandem mass spectrometry. The inclusion of a robust SPE cleanup step ensures minimal matrix interference, leading to accurate and reproducible quantification. This protocol provides researchers and drug development professionals with a validated, field-proven system for monitoring this critical reactive intermediate, ensuring better control over reaction kinetics and product quality.

References

  • Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J. P., Niessen, W. M. A., & Irth, H. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(4), 1637–1649. [Link][1][13]

  • Wang, Y., et al. (2015). Simple Derivatization of Aldehydes With D-cysteine and Their Determination in Beverages by Liquid Chromatography-Tandem Mass Spectrometry. Food Analytical Methods. [Link][14]

  • Johnson, C. H., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122244. [Link][15]

  • Williams, T. D., et al. (2005). Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. Analytical Chemistry, 77(10), 3383-9. [Link]

  • Ndisang, J. F., et al. (2023). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. Frontiers in Nutrition, 9, 997015. [Link][16][17][18]

  • Santa, T. (2013). Derivatization reagents in LC/ESI-MS/MS. Bioanalysis, 5(11), 1395-1411. [Link][19]

  • Gao, S., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(9), 1591-9. [Link][20][21]

  • Wang, H., et al. (2018). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Analytical Chemistry, 90(15), 9031-9037. [Link][22]

  • Di-Mauro, V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086. [Link][3][23]

  • Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 881-90. [Link][4]

  • Wójtowicz, P., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link][12]

  • Williams, T. D., et al. (2005). Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Analytical Chemistry, 77(10), 3383-3389. [Link][24]

  • Zhang, Y., et al. (2018). [Applications of in situ derivatization in liquid chromatography and liquid chromatography-mass spectrometry]. Se Pu, 36(7), 634-642. [Link][5]

  • Ragavan, K. V., & Twaroski, M. L. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2768. [Link][8]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link][6]

  • Louch, D., et al. (2017). Aldehyde and Ketone Photoproducts from Solar-Irradiated Crude Oil-Seawater Systems Determined by Electrospray Ionization-Tandem Mass Spectrometry. Environmental Science & Technology, 51(20), 11625-11633. [Link][7]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link][9]

  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS). [Link][10]

  • Chemistry For Everyone. (2024). How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Link][11]

  • Journal of Analytical Science and Technology. (2012). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]

  • Wang, Z., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. International Journal of Environmental Research and Public Health, 19(19), 12151. [Link][25]

  • Li, Y., et al. (2016). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 8(22), 4448-4453. [Link][26]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]

  • Shimadzu. (n.d.). Analytical challenges and current limitations of LCMS. [Link][2]

Sources

Application Notes and Protocols: 1H and 13C NMR Characterization of 2-(4-Methylpiperazin-1-yl)acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural characterization of 2-(4-methylpiperazin-1-yl)acetaldehyde and its derivatives using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry and drug development, this guide details not only the protocols for sample preparation and spectral acquisition but also delves into the nuanced interpretation of the resulting ¹H and ¹³C NMR data. We will explore the characteristic chemical shifts, coupling patterns, and the impact of conformational dynamics inherent to the piperazine scaffold on the NMR spectra.

Introduction: The Significance of the 4-Methylpiperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, to drug candidates.[1][2] The N-methylpiperazine group, in particular, is a common feature in numerous centrally active agents. The incorporation of an acetaldehyde function provides a reactive handle for further synthetic transformations. Accurate structural verification of intermediates like this compound is therefore a critical step in the drug discovery pipeline. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in solution.[3][4]

Foundational Principles: NMR Spectroscopy of Piperazine Derivatives

The NMR spectra of piperazine derivatives are governed by several key factors: the inherent symmetry of the ring, the nature of the substituents on the nitrogen atoms, and the conformational dynamics of the molecule in solution.

Conformational Dynamics

The six-membered piperazine ring typically adopts a chair conformation to minimize steric strain. In solution at room temperature, this ring undergoes rapid chair-to-chair interconversion. If the molecule is symmetrically substituted, this rapid exchange results in time-averaged, sharp signals for the axial and equatorial protons. However, for unsymmetrically substituted piperazines, or when bulky groups slow down the interconversion, distinct signals for axial and equatorial protons, or broadened signals, may be observed.[5][6] This phenomenon, known as dynamic NMR, is crucial for interpreting the spectra of these compounds.[5][6][7]

Characteristic Chemical Shifts

The chemical shifts of the protons and carbons in this compound derivatives are influenced by the electron-withdrawing and electron-donating effects of the neighboring atoms and functional groups.

  • Piperazine Ring Protons (H-2', H-3', H-5', H-6'): These typically resonate as multiplets in the range of 2.4-3.5 ppm . The protons on the carbons adjacent to the nitrogen carrying the acetaldehyde group (N-1) are often shifted slightly differently from those adjacent to the methyl-bearing nitrogen (N-4).

  • N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the N-4 nitrogen typically appear as a sharp singlet in the 2.2-2.6 ppm region.[8]

  • Methylene Protons (-CH₂CHO): The protons alpha to the aldehyde group are deshielded and are expected to appear as a doublet (coupled to the aldehyde proton) in the 3.2-3.5 ppm range.

  • Aldehyde Proton (-CHO): The aldehydic proton is highly deshielded and will appear as a characteristic triplet (coupled to the adjacent methylene protons) significantly downfield, typically between 9.5 and 9.9 ppm .[9]

  • Piperazine Ring Carbons (C-2', C-3', C-5', C-6'): These carbon atoms usually resonate in the 45-55 ppm region of the ¹³C NMR spectrum.

  • N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected around 46 ppm .[8]

  • Methylene Carbon (-CH₂CHO): The carbon alpha to the aldehyde is anticipated in the 60-70 ppm range.

  • Aldehyde Carbon (-CHO): The carbonyl carbon of the aldehyde group will be found significantly downfield, typically in the 195-205 ppm region.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of acquisition parameters.[10]

Sample Preparation Protocol
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with higher polarity, DMSO-d₆ or Methanol-d₄ can be used. The choice of solvent can slightly alter chemical shifts.

  • Concentration:

    • For ¹H NMR , dissolve 1-5 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[10]

    • For ¹³C NMR , a more concentrated sample of 5-20 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[10]

  • Sample Handling:

    • Prepare the sample in a clean, dry vial before transferring it to the NMR tube.

    • Ensure the compound is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent poor magnetic field shimming and broadened spectral lines.[11]

    • Transfer the clear solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL).

    • Cap the NMR tube securely.

The following diagram illustrates the general workflow for NMR sample preparation.

G Workflow for NMR Sample Preparation cluster_prep Sample Preparation cluster_tube NMR Tube Filling cluster_spectrometer Spectrometer weigh Weigh Sample (1-5 mg for 1H, 5-20 mg for 13C) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter Filter if Particulates are Present dissolve->filter transfer Transfer Solution to NMR Tube filter->transfer cap Cap the Tube Securely transfer->cap insert Insert into Spectrometer cap->insert

Caption: General workflow for preparing a sample for NMR analysis.

Data Acquisition Protocol

The following parameters are recommended for a 400 MHz spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR (1D) ¹³C NMR (1D)
Pulse ProgramStandard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)
Spectral Width~12 ppm (centered at ~6 ppm)~220 ppm (centered at ~110 ppm)
Acquisition Time2-3 seconds1-2 seconds
Relaxation Delay2-5 seconds2 seconds
Number of Scans161024 or more
Temperature298 K298 K

For 2D experiments such as COSY , HSQC , and HMBC , standard parameter sets provided by the spectrometer software are generally a good starting point and can be optimized as needed.

Spectral Interpretation: A Case Study

As no definitive published spectrum for this compound is available, we present a predicted spectrum based on the analysis of its constituent fragments and data from closely related molecules.[8][9][10]

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (in CDCl₃), multiplicities, and assignments for the target molecule.

Atom Label Structure Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale / Notes
1-C HON/A~200.0Highly deshielded carbonyl carbon.
1-H-CH O~9.7 (t, J ≈ 1.5 Hz)N/ACharacteristic aldehyde proton, small coupling to CH₂.
2-C H₂-N/A~65.0Alpha to aldehyde and nitrogen.
2-H-CH ₂-~3.3 (d, J ≈ 1.5 Hz)N/AAlpha to aldehyde, deshielded by N.
2', 6'PiperazineN/A~53.0Carbons adjacent to N-1.
2'-H, 6'-HPiperazine~2.7 (m, 4H)N/APart of the complex piperazine multiplet system.
3', 5'PiperazineN/A~55.0Carbons adjacent to N-4.
3'-H, 5'-HPiperazine~2.5 (m, 4H)N/APart of the complex piperazine multiplet system.
4'N-C H₃N/A~46.0Typical for an N-methyl group on a piperazine.[8]
4'-HN-CH~2.3 (s, 3H)N/ASharp singlet, characteristic of the N-methyl group.[8]

Note: The piperazine protons (2'-H, 3'-H, 5'-H, 6'-H) often appear as a complex, overlapping multiplet system rather than distinct signals, especially if conformational exchange is occurring at an intermediate rate.

Structure Elucidation using 2D NMR

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.[4]

The logical workflow for spectral assignment is depicted below:

G 2D NMR-Based Structure Elucidation Logic H1_NMR 1. Identify key signals in ¹H NMR - Aldehyde H-1 (~9.7 ppm) - N-Methyl H-4' (~2.3 ppm) - Methylene H-2 (~3.3 ppm) COSY 2. Run ¹H-¹H COSY Confirm H-1 <=> H-2 coupling H1_NMR->COSY Provides starting points HSQC 3. Run ¹H-¹³C HSQC Correlate each proton to its directly attached carbon H1_NMR->HSQC HMBC 4. Run ¹H-¹³C HMBC Confirm long-range correlations and assemble fragments H1_NMR->HMBC COSY->HSQC Confirms proton network HSQC->HMBC Assigns carbon skeleton Structure Final Structure Confirmed HMBC->Structure Establishes connectivity

Caption: Logical workflow for assigning the structure using 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show a crucial cross-peak between the aldehyde proton (H-1, ~9.7 ppm) and the adjacent methylene protons (H-2, ~3.3 ppm), confirming their connectivity. It will also show correlations among the protons within the piperazine ring system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the primary method for assigning carbons. It will show a correlation between each proton signal and the carbon to which it is directly attached. For example:

    • The singlet at ~2.3 ppm will correlate to the N-methyl carbon (~46 ppm).

    • The doublet at ~3.3 ppm will correlate to the methylene carbon (~65 ppm).

    • The triplet at ~9.7 ppm will correlate to the aldehyde carbon (~200 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing the molecular fragments together. Key expected correlations include:

    • From the N-methyl protons (H-4') to the piperazine carbons C-3' and C-5' .

    • From the methylene protons (H-2) to the aldehyde carbon C-1 and the piperazine carbons C-2' and C-6' .

    • From the aldehyde proton (H-1) to the methylene carbon C-2 .

Conclusion

The ¹H and ¹³C NMR characterization of this compound derivatives is straightforward but requires careful attention to the potential effects of conformational dynamics. By following the detailed protocols for sample preparation and data acquisition, and by employing a combination of 1D and 2D NMR experiments, researchers can unambiguously confirm the structure of these important synthetic intermediates. The predicted spectral data provided herein serves as a reliable guide for the assignment of experimental results, ensuring the high standard of analytical rigor required in drug discovery and development.

References

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • Yilmaz, F., & Ertas, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 325-332. [Link]

  • University of Wisconsin-Madison. Typical Proton and C-13 Chemical Shift Values. [Link]

  • Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Guo, Q.-X., et al. (2009). The Catalytic Asymmetric Direct α-Alkylation of Amino Esters by Aldehydes via Imine Activation. Supporting Information. [Link]

  • Al-Ostoot, F. H., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3123. [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. [Link]

  • Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(12), 2269. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Penjišević, J. Z., et al. (2016). Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with DNA and albumins. Journal of the Serbian Chemical Society. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Bosica, G., & Abdilla, R. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. Tetrahedron Green Chemistry. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • University of São Paulo. Chemical Shifts 1H-NMR. [Link]

  • Mazzei, F., & Sobolev, A. P. (2009). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Sources

The Versatile Aldehyde: A Guide to Developing Chemical Probes from 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, the strategic selection of starting materials is paramount to the efficient and successful development of novel chemical probes. Among the myriad of available building blocks, 2-(4-Methylpiperazin-1-yl)acetaldehyde stands out as a molecule of significant potential. This reagent synergistically combines two key structural features: a reactive aldehyde for versatile chemical transformations and a 4-methylpiperazine moiety, a well-established "privileged scaffold" in medicinal chemistry known to enhance solubility, cell permeability, and target engagement.[1][2] The piperazine ring is a common feature in a multitude of approved drugs, particularly in the realm of kinase inhibitors, where it often plays a crucial role in establishing key interactions within the ATP-binding pocket or in conferring favorable pharmacokinetic properties.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound as a cornerstone for the synthesis of sophisticated chemical probes. We will delve into the synthesis of the aldehyde itself, explore its application in powerful chemical reactions for probe diversification, and provide detailed methodologies for the validation of the resulting probes, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is essential for reaction optimization and purification. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 887588-94-5[4]
Molecular Formula C₇H₁₄N₂O[4]
Molecular Weight 142.20 g/mol [4]
Appearance Not specified (likely an oil or low-melting solid)Inferred
Solubility Expected to be soluble in a range of organic solvents (DCM, DMF, alcohols)Inferred

Part 1: Synthesis of the Starting Material: this compound

The successful development of chemical probes begins with a reliable supply of the starting material. This section details a robust two-step synthesis of this compound from commercially available precursors. The overall synthetic workflow is depicted below.

Synthesis_Workflow 1-Methylpiperazine 1-Methylpiperazine Step1 Step 1: N-Alkylation (Hydroxyethylation) 1-Methylpiperazine->Step1 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Step1 Precursor_Alcohol 2-(4-Methylpiperazin-1-yl)ethanol Step1->Precursor_Alcohol Step2 Step 2: Oxidation (e.g., Swern or Dess-Martin) Precursor_Alcohol->Step2 Target_Aldehyde This compound Step2->Target_Aldehyde

Caption: Two-step synthesis of the target aldehyde.

Protocol 1.1: Synthesis of 2-(4-Methylpiperazin-1-yl)ethanol

This protocol describes the N-alkylation of 1-methylpiperazine with 2-chloroethanol to yield the precursor alcohol.

Materials:

  • 1-Methylpiperazine

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • To a solution of 1-methylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-chloroethanol (1.1 eq).

  • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol containing a small percentage of triethylamine (e.g., 0-10% MeOH in EtOAc with 1% TEA) to afford 2-(4-methylpiperazin-1-yl)ethanol as a colorless oil.

Protocol 1.2: Oxidation to this compound (Swern Oxidation)

This protocol details the Swern oxidation of the precursor alcohol to the target aldehyde. This method is advantageous due to its mild reaction conditions, which minimize over-oxidation to the carboxylic acid.[4][5]

Materials:

  • 2-(4-Methylpiperazin-1-yl)ethanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • An inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere.

  • Add anhydrous dichloromethane to the flask, followed by oxalyl chloride (1.5 eq) via a syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (3.0 eq) in anhydrous dichloromethane to the flask via a dropping funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Slowly add a solution of 2-(4-methylpiperazin-1-yl)ethanol (1.0 eq) in anhydrous dichloromethane via the second dropping funnel, again keeping the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. This crude product is often used in the next step without further purification due to its potential instability.

Part 2: Application in Chemical Probe Synthesis

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, enabling the rapid diversification of the core scaffold to generate libraries of potential chemical probes. This section will focus on three powerful reactions: reductive amination, the Pictet-Spengler reaction, and the Ugi multicomponent reaction.

Reductive Amination: A Gateway to Kinase Inhibitors

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone of medicinal chemistry for introducing amine substituents.[6] In the context of our target aldehyde, this reaction is particularly well-suited for synthesizing analogs of known kinase inhibitors, where the (4-methylpiperazin-1-yl)ethyl moiety can be appended to an amino-heterocyclic core.

As a representative example, we will focus on the synthesis of a chemical probe targeting Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a range of pathologies including Alzheimer's disease and bipolar disorder.[7]

Reductive_Amination Aldehyde This compound Reaction Reductive Amination (e.g., NaBH(OAc)₃) Aldehyde->Reaction Amino_Scaffold Amino-heterocycle (e.g., aminopyrimidine) Amino_Scaffold->Reaction Kinase_Probe GSK-3β Probe Reaction->Kinase_Probe

Caption: Reductive amination for kinase probe synthesis.

This protocol describes the reductive amination of an aminopyrimidine scaffold with this compound.

Materials:

  • Crude this compound (from Protocol 1.2)

  • A suitable amino-heterocycle (e.g., 2-amino-4-phenylpyrimidine) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the amino-heterocycle in anhydrous DCE, add the crude this compound (1.1 eq).

  • Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final kinase inhibitor probe.

The Pictet-Spengler Reaction: Constructing Complex Heterocyclic Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, which are common motifs in natural products and neuroactive compounds.[8] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.

Pictet_Spengler Aldehyde This compound Reaction Pictet-Spengler (Acid catalyst) Aldehyde->Reaction Tryptamine Tryptamine derivative Tryptamine->Reaction Product Tetrahydro-β-carboline Probe Reaction->Product

Caption: Pictet-Spengler reaction for neuro-probe synthesis.

Materials:

  • Crude this compound

  • Tryptamine or a substituted tryptamine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the tryptamine derivative in anhydrous DCM.

  • Add the crude this compound (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

The Ugi Multicomponent Reaction: Rapid Library Generation

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for diversity-oriented synthesis, allowing for the rapid generation of a wide range of α-acetamido carboxamide derivatives from an amine, an aldehyde, a carboxylic acid, and an isocyanide.[9] This reaction is ideal for creating libraries of compounds for high-throughput screening.

Ugi_Reaction Aldehyde This compound Reaction Ugi 4-CR Aldehyde->Reaction Amine Primary Amine Amine->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acetamido Carboxamide Library Reaction->Product

Caption: Ugi reaction for diversity-oriented synthesis.

Materials:

  • Crude this compound

  • A primary amine (1.0 eq)

  • A carboxylic acid (1.0 eq)

  • An isocyanide (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • In a vial, combine the primary amine, carboxylic acid, and crude this compound (1.0 eq) in methanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the isocyanide and continue to stir at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by preparative HPLC for screening purposes.

Part 3: Validation and Application of a Synthesized Kinase Probe

The synthesis of a potential chemical probe is only the first step. Rigorous validation is required to ensure that the probe is a useful tool for studying its intended biological target. This section outlines a general workflow for the validation of a kinase inhibitor probe, such as the one synthesized in Protocol 2.1.1.

Validation_Workflow Biochemical_Assay Biochemical Assay (e.g., Kinase Glo®) Determine IC₅₀ Cellular_Assay Cellular Target Engagement (e.g., Western Blot for phospho-substrate) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling Cellular_Assay->Selectivity_Profiling Cellular_Phenotype Cellular Phenotypic Assay (e.g., Cell Viability, Apoptosis) Selectivity_Profiling->Cellular_Phenotype Negative_Control Synthesize and Test Inactive Analog Cellular_Phenotype->Negative_Control

Caption: Workflow for kinase probe validation.

Protocol 3.1: Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC₅₀) of the synthesized probe against the target kinase (e.g., GSK-3β).

Method: A variety of commercial kits are available for this purpose, such as the Kinase-Glo® Luminescent Kinase Assay (Promega).

General Procedure:

  • Serially dilute the synthesized probe to a range of concentrations.

  • In a 96-well plate, combine the kinase, its substrate, and ATP with the diluted probe.

  • Incubate the reaction for the recommended time.

  • Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the luminescence signal against the probe concentration.

Protocol 3.2: Cellular Target Engagement Assay

Objective: To confirm that the probe engages and inhibits the target kinase in a cellular context.

Method: Western blotting to detect the phosphorylation of a known downstream substrate of the target kinase. For GSK-3β, this could be the phosphorylation of tau protein.[10]

Procedure:

  • Treat a relevant cell line (e.g., a neuronal cell line for GSK-3β) with varying concentrations of the synthesized probe for a defined period.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate and a primary antibody for the total substrate as a loading control.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • A dose-dependent decrease in the phosphorylated substrate indicates cellular target engagement.

Protocol 3.3: Kinome-wide Selectivity Profiling

Objective: To assess the selectivity of the probe across a broad panel of kinases.

Method: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology Corp.). The probe is screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). The results are reported as the percent inhibition for each kinase. A highly selective probe will inhibit only a small number of kinases.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of chemical probes. Its reactive aldehyde handle allows for its incorporation into a wide array of molecular scaffolds through powerful chemical reactions such as reductive amination, the Pictet-Spengler reaction, and multicomponent reactions. The presence of the 4-methylpiperazine moiety often imparts favorable properties for biological applications. By following the detailed protocols and validation strategies outlined in this guide, researchers can effectively leverage this building block to develop novel and potent chemical probes for a variety of biological targets, thereby accelerating the pace of drug discovery and chemical biology research.

References

  • BenchChem. (n.d.). 2-(4-Tosylpiperazin-1-yl)ethanol | 16017-64-4. Retrieved from a relevant chemical supplier website.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Molecules. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • PubMed. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3793-3797. [Link]

  • PubMed. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 169, 133-151. [Link]

  • PubMed. (1994). Studies of the oxidation of ethanol to acetaldehyde by oxyhemoglobin using fluorigenic high-performance liquid chromatography. Alcoholism, Clinical and Experimental Research, 18(5), 1202-1206. [Link]

  • PubMed Central. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8663-8686. [Link]

  • PubMed Central. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1395. [Link]

  • PubMed Central. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants.
  • ChemRxiv. (2025). Developing covalent affinity-based probes and inhibitors for sialyltransferases using a modular and direct-to-biology compatible chlorotriazine (ClTriZ)
  • PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

  • PubMed Central. (n.d.). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2.
  • Semantic Scholar. (n.d.). Oriented Synthesis of 2, 5- diketopiperazines via Ugi/6- Exo- Trig Aza-Michael Reaction Cascades in One Pot.
  • ResearchGate. (n.d.). Main strategies for covalent fluorescence labeling of NAs: via a....
  • Organic Reactions. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions.
  • Google Patents. (n.d.). WO2009139213A1 - Pharmaceutical composition for external application containing prochlorperazine.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction.
  • Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from a relevant Boca Scientific product page.
  • PubMed Central. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Future Medicinal Chemistry.
  • Google Patents. (n.d.). US20170339993A1 - Acetaldehyde precursors.
  • YouTube. (2013). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison).
  • ResearchGate. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • PubMed. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262. [Link]

  • New Journal of Chemistry. (n.d.). In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. Retrieved from a relevant RSC Publishing journal page.
  • MDPI. (2023). Total Chemical Synthesis of LC3A and LC3B Activity-Based Probes. Molecules, 28(6), 2581. [Link]

  • PubMed Central. (n.d.). Affinity-Based Probes Based on Type II Kinase Inhibitors.
  • YouTube. (2022). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview.
  • ResearchGate. (n.d.). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines.
  • Patsnap. (n.d.). Chloroacetaldehyde patented technology retrieval search results.
  • BOC Sciences. (n.d.). Fluorescence Labeling of Nucleic Acids - Bioconjugation. Retrieved from a relevant BOC Sciences service page.
  • ResearchGate. (n.d.). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines.
  • National Science Foundation Public Access Repository. (n.d.). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions.
  • Google Patents. (n.d.). WO2009139213A1 - Pharmaceutical composition for external application containing prochlorperazine.
  • PubMed. (2016). Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 24(20), 4959-4971. [Link]

  • PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Screening the Antimicrobial Activity of 2-(4-Methylpiperazin-1-yl)acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed framework for the initial screening and characterization of the antimicrobial properties of novel 2-(4-Methylpiperazin-1-yl)acetaldehyde derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents. The protocols herein are grounded in established methodologies to ensure scientific rigor and data reproducibility.

The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial effects.[1][2] The exploration of new derivatives, such as those of this compound, is a rational approach in the quest for novel therapeutics to combat the growing challenge of antimicrobial resistance.[3][4] This document outlines a systematic, multi-tiered screening cascade designed to identify and characterize promising lead compounds.

Section 1: Scientific Rationale and Screening Strategy

The primary objective of this screening protocol is to determine the in vitro antimicrobial spectrum and potency of novel this compound derivatives. A secondary, but critical, goal is to assess the preliminary safety profile by evaluating cytotoxicity against a mammalian cell line. This dual approach allows for the early identification of compounds with a favorable therapeutic index.

Our screening cascade is designed to progress from a broad primary screen to more quantitative secondary assays for the most promising candidates. This strategy optimizes resource allocation by focusing detailed characterization efforts on compounds that meet predefined activity and low toxicity criteria.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency Determination cluster_2 Phase 3: Preliminary Safety Assessment cluster_3 Phase 4: Data Analysis & Lead Selection A Synthesis & Purification of This compound Derivatives B Agar Well Diffusion Assay (Qualitative Assessment of Activity) A->B Test Compounds C Broth Microdilution Assay (Quantitative MIC Determination) B->C Active Compounds D MTT Cytotoxicity Assay C->D Potent Compounds E Calculation of Selectivity Index (SI) C->E D->E F Prioritization of Lead Candidates E->F

Figure 1: A tiered screening workflow for the identification of lead antimicrobial candidates.

Section 2: Panel of Microbial Strains

The selection of a diverse panel of microorganisms is crucial for determining the breadth of antimicrobial activity. The following strains are recommended for initial screening as they represent common Gram-positive and Gram-negative bacteria, as well as a representative pathogenic yeast. These strains are widely used in antimicrobial susceptibility testing.[5]

Microorganism Gram Stain Type ATCC Number Rationale
Staphylococcus aureusGram-positiveBacterium29213Common cause of skin, soft tissue, and bloodstream infections.[6]
Escherichia coliGram-negativeBacterium25922Representative of enteric bacteria, a common cause of urinary tract and gastrointestinal infections.[6]
Pseudomonas aeruginosaGram-negativeBacterium27853Opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[3]
Candida albicansNot ApplicableFungus (Yeast)90028Most common cause of opportunistic fungal infections in humans.[6]

Section 3: Primary Antimicrobial Screening Protocol

Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[7][8] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition around a well containing the test compound.[7]

Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear circular zone around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[9][10]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes to a uniform depth of 4 mm.

  • Inoculum Preparation:

    • From a fresh overnight culture, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[11]

  • Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[8][11]

  • Well Preparation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.[9]

  • Compound Application:

    • Prepare a stock solution of each derivative (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into each well.[7]

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) at a known effective concentration.

    • Negative Control: Use the solvent (DMSO) alone to ensure it does not inhibit microbial growth.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.[9][12]

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the well.

Data Interpretation:

Zone of Inhibition (mm) Interpretation Action
> 15ActiveProceed to MIC determination.
10 - 15Moderately ActiveConsider for MIC determination.
< 10InactiveExclude from further screening.

Section 4: Secondary Antimicrobial Screening Protocol

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

For compounds demonstrating activity in the primary screen, a quantitative assessment of their potency is necessary. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible growth is determined.[13]

Protocol:

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to wells in columns 2 through 12.

    • Prepare a 2x working stock of the test compound. Add 100 µL of this stock to column 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

  • Controls:

    • Growth Control (Column 11): 50 µL of broth + 50 µL of inoculum (no compound).

    • Sterility Control (Column 12): 100 µL of broth only (no inoculum, no compound).

  • Inoculum Preparation: Prepare a microbial suspension as in the agar well diffusion assay, but then dilute it in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation: Add 50 µL of the final diluted inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plates and incubate under the same conditions as the primary screen.

  • MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][18]

G cluster_0 Preparation cluster_1 Serial Dilution cluster_2 Inoculation & Incubation cluster_3 Result A Prepare 2x Compound Stock C Add Compound to Column 1 A->C B Add Broth to Plate (Columns 2-12) D Perform 2-fold Serial Dilutions (Column 1 to 10) B->D C->D F Inoculate Wells (Columns 1-11) D->F E Prepare Standardized Inoculum E->F G Incubate Plate F->G H Read MIC (Lowest concentration with no visible growth) G->H

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Section 5: Preliminary Safety Assessment

MTT Cytotoxicity Assay

It is essential to evaluate whether the antimicrobial activity of the derivatives is due to a specific effect on microbial cells or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[21]

Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or Vero cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.[22][23]

Section 6: Data Analysis and Lead Candidate Selection

The ultimate goal is to identify compounds that are potent against microbial pathogens while exhibiting minimal toxicity to host cells. The Selectivity Index (SI) is a crucial parameter for this evaluation.

Selectivity Index (SI) = CC₅₀ / MIC

A higher SI value indicates greater selectivity of the compound for the microbial target over the host cells.

Hypothetical Data Summary:

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) HEK293 CC₅₀ (µg/mL) SI (S. aureus) SI (E. coli)
DERIV-00148> 128> 32> 16
DERIV-0023264> 128> 4> 2
DERIV-0032420105
Gentamicin10.59595190

Lead Selection Criteria:

  • Potency: MIC ≤ 8 µg/mL against at least one bacterial strain.

  • Low Cytotoxicity: CC₅₀ > 50 µg/mL.

  • Selectivity: SI ≥ 10.

Based on the hypothetical data, DERIV-001 would be prioritized as a lead candidate for further investigation due to its good potency, low cytotoxicity, and high selectivity index.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Organic Communications. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2018). MDPI. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1995). PubMed. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • Piperazine based antimicrobial polymers: a review. (2021). PMC - NIH. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

  • Agar well diffusion assay. (2020). YouTube. [Link]

  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021). IDstewardship. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. [Link]

  • M07-A8. (n.d.). Regulations.gov. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). ResearchGate. [Link]

  • How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents?. (2016). ResearchGate. [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests?. (2022). ResearchGate. [Link]

  • Determination of Toxicity Through Cytotoxicity Assays. (n.d.). Springer Nature Experiments. [Link]

  • Automation of antimicrobial activity screening. (2016). PMC - NIH. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. [Link]

  • Medical Device Testing | Antimicrobial Assays. (n.d.). Innovotech. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

Sources

Topic: Structure-Activity Relationship (SAR) Studies of 2-(4-Methylpiperazin-1-yl)acetaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern medicinal chemistry, providing a rational framework for transforming a preliminary "hit" compound into a viable drug candidate.[1][2] This guide details a comprehensive strategy for conducting an SAR study on a novel chemical scaffold, using 2-(4-methylpiperazin-1-yl)acetaldehyde as a representative lead compound. The piperazine moiety is a well-established "privileged structure" in drug discovery, known for its versatile synthetic handles and favorable pharmacokinetic properties, making it an excellent starting point for library development.[3][4][5] This document provides field-proven insights into analog design, detailed protocols for synthesis and biological evaluation, and a framework for data interpretation, serving as a practical guide for researchers, scientists, and drug development professionals.

The Strategic Imperative of SAR in Drug Discovery

The fundamental goal of an SAR study is to systematically dissect a lead molecule to understand how its chemical structure dictates its biological activity.[6][7] By making discrete, well-planned modifications, chemists can map the molecular landscape, identifying features that enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] This iterative process is not merely about synthesis; it is an intelligence-gathering operation that minimizes wasted effort and accelerates the journey from a hit to a pre-clinical candidate.

Our lead scaffold, this compound, presents multiple vectors for chemical modification. For the purposes of this guide, we will hypothesize that this scaffold has shown initial inhibitory activity against a target of interest, such as a protein kinase, a common focus in oncology and immunology research.

Rational Analog Design: A Blueprint for Exploration

A successful SAR campaign begins with a logical deconstruction of the lead compound into distinct regions for modification. This ensures a systematic exploration of the chemical space rather than a random walk. We have identified four primary regions for modification in our lead scaffold.

  • Region A (The Linker and Aldehyde): The acetaldehyde moiety is a reactive electrophile. We must probe its necessity. Is the aldehyde itself crucial for a covalent interaction, or is it simply a placeholder? Modifications here will explore chain length, polarity, and the nature of the terminal functional group.

  • Region B (The Phenyl Ring): This aromatic ring provides a rigid scaffold for positioning other functional groups. Its electronic and steric profile can be tuned by adding substituents at the ortho-, meta-, and para-positions to probe for potential interactions within the target's binding pocket.

  • Region C (The N-Methyl Group): The methyl group on the distal nitrogen of the piperazine ring is a key vector. Altering its size and electronics can influence solubility, metabolic stability, and interactions in a hydrophobic sub-pocket of the target.

  • Region D (The Piperazine Core): The piperazine ring itself has a specific conformation and basicity. We can explore the impact of these properties by substituting the ring with other saturated heterocycles (e.g., piperidine, morpholine) to understand the geometric and hydrogen-bonding requirements for activity.[9]

SAR_Strategy cluster_lead Lead Compound: this compound cluster_regions Systematic Modification Regions cluster_modifications Example Modifications Lead Core Scaffold A Region A (Linker/Aldehyde) Lead->A B Region B (Phenyl Ring) Lead->B C Region C (N-Methyl Group) Lead->C D Region D (Piperazine Core) Lead->D ModA Chain extension Aldehyde -> Alcohol, Amide A->ModA Explore functionality ModB Substituents (e.g., -F, -Cl, -OMe) Positional Isomers B->ModB Probe sterics & electronics ModC Methyl -> Ethyl, Propyl, Cyclopropyl C->ModC Investigate hydrophobic pocket ModD Piperazine -> Piperidine, Morpholine D->ModD Test conformation & H-bonding

Caption: A systematic approach to analog design for the lead scaffold.

Synthesis and Characterization: Ensuring Data Integrity

The validity of any SAR study rests on the purity and confirmed structure of the synthesized analogs. A generalized synthetic approach is outlined below, which can be adapted based on the specific modifications desired.

Protocol 1: General Synthesis of Phenyl-Substituted Analogs

This protocol describes a common method for synthesizing analogs with modifications in Region B (Phenyl Ring) and Region C (N-Methyl Group).

  • Starting Material Preparation: Begin with a commercially available or synthesized substituted 2-fluorobenzaldehyde. The choice of substituents on the phenyl ring dictates the exploration of Region B.

  • Nucleophilic Aromatic Substitution (SNAAr):

    • In a round-bottom flask, dissolve the substituted 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO.

    • Add N-methylpiperazine (1.2 eq) (or another N-substituted piperazine for Region C modifications) and potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 100-120°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Causality: The electron-withdrawing aldehyde group activates the ortho-fluoro position for nucleophilic attack by the secondary amine of piperazine. Potassium carbonate acts as a base to neutralize the HF byproduct.

  • Workup and Extraction:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[10]

    • Self-Validation: Collect fractions and analyze by TLC to ensure separation from impurities and starting materials.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10] The data must be consistent with the proposed structure and indicate >95% purity for use in biological assays.

Biological Evaluation: From Raw Data to Actionable Insights

The biological evaluation workflow is designed to efficiently screen analogs, confirm their mechanism of action, and eliminate non-specific or cytotoxic compounds early in the process.

Bio_Workflow cluster_screening Screening Cascade Start Synthesized Analog Library Primary Primary Assay (e.g., Kinase Inhibition) Determine IC50 Start->Primary Initial Screen Secondary Secondary Assay (e.g., Cell Viability) Determine CC50 & SI Primary->Secondary Confirm Hits (Potency > 1µM) Lead_Opt Lead Optimization (ADME, PK/PD) Secondary->Lead_Opt Prioritize Candidates (High Selectivity Index)

Caption: A streamlined workflow for biological evaluation of synthesized analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (Primary Screen)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target kinase.[11]

  • Materials:

    • Recombinant human kinase (e.g., EGFR, BRAF)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (analogs) dissolved in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well white assay plates

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for a positive control and a vehicle control (DMSO only).

    • Kinase Reaction Setup:

      • Add 5 µL of kinase solution (prepared in assay buffer) to each well.

      • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

      • Causality: This pre-incubation step ensures that inhibitory binding reaches equilibrium before the reaction is initiated.

    • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the enzymatic reaction. The final ATP concentration should be at or near its Kₘ for the kinase to ensure competitive inhibitors can be accurately assessed.

    • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to remain within the linear range of the enzyme kinetics.

    • Signal Detection: Add 10 µL of the detection reagent according to the manufacturer's protocol. This reagent quantifies the product formed (e.g., ADP) or the remaining substrate.

    • Data Acquisition: Read the plate on a luminometer or fluorescence plate reader.

    • Data Analysis:

      • Normalize the data using the vehicle control (0% inhibition) and positive control (100% inhibition) wells.

      • Plot the percent inhibition against the log of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Protocol 3: MTT Cell Viability Assay (Secondary Screen)

Objective: To assess the cytotoxic effect of the active compounds on a relevant human cell line and determine the CC₅₀ (50% cytotoxic concentration).[10][11]

  • Materials:

    • Human cell line (e.g., A549 lung cancer cells)

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the active compounds from the primary screen in the complete culture medium. Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle control wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

      • Causality: Viable cells with active mitochondrial reductases will convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[12]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value by plotting viability against compound concentration and fitting the curve. The Selectivity Index (SI = CC₅₀ / IC₅₀) can then be calculated to prioritize compounds that are potent against the target but have minimal general cytotoxicity.

Data Interpretation: Building the SAR Narrative

The collected data should be organized into a clear table to facilitate analysis.

Table 1: Hypothetical SAR Data for this compound Analogs

AnalogRegion B (Phenyl Sub.)Region C (N-Sub.)Region A (Linker)Kinase IC₅₀ (nM)Cell CC₅₀ (µM)Selectivity Index (SI)
1 (Lead) H-CH₃-CH₂CHO850>50>58
24-F-CH₃-CH₂CHO320>50>156
34-Cl-CH₃-CH₂CHO95 45473
44-OCH₃-CH₃-CH₂CHO1200>50>41
54-Cl-CH₂CH₃-CH₂CHO4503884
64-Cl-H-CH₂CHO780>50>64
74-Cl-CH₃-CH₂CH₂OH>10,000>50N/A
84-Cl-CH₃-CH₂CONH₂2500>50>20

Interpretation and Key Insights:

  • Phenyl Ring (Region B): Introducing small, electron-withdrawing groups at the para-position significantly enhances potency (compare Analog 1 vs. 2 and 3). The 4-chloro substituent (Analog 3) provides the best activity, suggesting a potential halogen bond or favorable hydrophobic interaction. An electron-donating group (Analog 4) is detrimental to activity.

  • N-Substituent (Region C): The N-methyl group is optimal. Increasing its size to an ethyl group (Analog 5) or removing it entirely (Analog 6) reduces potency, indicating a well-defined hydrophobic pocket that accommodates a methyl group.

  • Linker/Aldehyde (Region A): The aldehyde group is critical for activity. Replacing it with a primary alcohol (Analog 7) or an amide (Analog 8) completely abolishes or severely diminishes inhibitory potential. This strongly suggests the aldehyde may be forming a key hydrogen bond or a reversible covalent adduct with a residue in the active site.

Lead Candidate: Based on this initial SAR, Analog 3 emerges as the most promising lead. It has sub-100 nM potency and a good selectivity index (>400), making it a strong candidate for further optimization and in vivo studies.

Conclusion and Future Directions

This application note has outlined a systematic and robust framework for conducting an SAR study, from rational design to data-driven decision-making. The hypothetical study of this compound analogs successfully identified key structural features required for activity and pinpointed a promising lead compound (Analog 3).

Future work would focus on:

  • Fine-tuning the Phenyl Ring: Exploring other halogen substituents (Br, I) and combinations of substituents.

  • Mechanism of Action Studies: Investigating the nature of the interaction between the aldehyde of Analog 3 and the target protein through techniques like X-ray crystallography.

  • ADME/Tox Profiling: Subjecting Analog 3 to a panel of assays to assess its metabolic stability, permeability, and potential off-target liabilities before advancing to animal models.[13]

By adhering to these principles of rigorous design, execution, and interpretation, research teams can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • New Open-Source Python libraries for Radar Interferometry Data Processing and Analysis. (2024). Copernicus Meetings.
  • Practice of Structure Activity Relationships (SAR) in Toxicology. Oxford Academic. [Link]

  • QSAR Toolbox. OECD. [Link]

  • Structure-activity relationship (SAR) study designs. Monash University. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed. [Link]

  • Software. German Aerospace Center (DLR). [Link]

  • An overview of the Synthetic Aperture Radar toolset. ArcGIS Pro Documentation. [Link]

  • A curated list of awesome Synthetic Aperture Radar (SAR) software, libraries, and resources. GitHub. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. [Link]

  • SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • High-throughput in vitro assays most commonly used to perform an SAR. ResearchGate. [Link]

  • 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. PubChem. [Link]

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. PubChem. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. PubMed Central. [Link]

  • Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. (2023). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methylpiperazin-1-yl)acetaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. As a key intermediate in the development of novel therapeutics, particularly for neurodegenerative cognitive disorders, achieving a high yield and purity of this compound is critical.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.

Overview of Synthetic Strategies

The synthesis of this compound (MW: 142.20 g/mol , Formula: C₇H₁₄N₂O) primarily revolves around two robust strategies.[1] The choice between them often depends on the available starting materials, scale, and the desired purity profile of the final product.

  • Strategy A: Direct N-Alkylation. This is the most straightforward approach, involving the reaction of 1-methylpiperazine with a 2-haloacetaldehyde derivative.

  • Strategy B: Acetal Synthesis and Subsequent Hydrolysis. This two-step route offers better control over side reactions related to the reactive aldehyde group by protecting it as an acetal during the C-N bond formation.

Below, we will delve into the specifics of each strategy, addressing common pitfalls and providing guidance for optimization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, Direct Alkylation or the Acetal Hydrolysis pathway?

A1: The "better" route depends on your specific experimental constraints.

  • Direct Alkylation (Strategy A) is faster and more atom-economical. However, it is highly susceptible to side reactions like aldol condensation, especially under basic conditions, which can significantly lower the yield and complicate purification.[2]

  • The Acetal Hydrolysis Pathway (Strategy B) is longer but generally provides a cleaner reaction profile and higher isolated yields of the pure aldehyde. Protecting the aldehyde functionality as an acetal prevents self-condensation during the alkylation step.[3][4] The final hydrolysis step is typically high-yielding and clean.

Q2: My starting material, 2-chloroacetaldehyde, is an aqueous solution. Can I use it directly?

A2: It is highly discouraged. Water in the reaction can interfere with the base and promote unwanted side reactions. Anhydrous conditions are preferable for N-alkylation. Chloroacetaldehyde is known to be unstable in its anhydrous form and can polymerize.[5] A more practical approach is to use a stable precursor like chloroacetaldehyde diethyl acetal (for Strategy B) or to generate the anhydrous aldehyde in situ if you are equipped for such procedures, though this is not recommended for routine synthesis.

Q3: What is the best base and solvent combination for the N-alkylation step?

A3: A non-nucleophilic, inorganic base is typically preferred to avoid competition with the piperazine nucleophile.

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to act as a proton scavenger but mild enough to minimize aldehyde decomposition. Organic bases like triethylamine (TEA) can also be used.[1][6]

  • Solvent: A polar aprotic solvent is ideal. Acetonitrile (MeCN) and Dimethylformamide (DMF) are common choices as they effectively dissolve the reactants and facilitate the Sₙ2 reaction. Dichloromethane (DCM) can also be used, particularly with organic bases like TEA.[1]

Troubleshooting Specific Issues

Issue 1: Low or No Product Yield in Direct Alkylation (Strategy A)

  • Potential Cause A: Degradation of Aldehyde. The aldehyde functional group is sensitive to the basic conditions required for the N-alkylation, leading to aldol condensation and polymerization.[2]

    • Solution:

      • Lower the Temperature: Run the reaction at 0 °C to room temperature. Avoid heating unless necessary.

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine. A large excess of base can accelerate aldehyde degradation.

      • Slow Addition: Add the 2-haloacetaldehyde dropwise to the mixture of 1-methylpiperazine and base to keep its instantaneous concentration low.

  • Potential Cause B: Dialkylation. The product, being a secondary amine, can potentially react with another molecule of the haloacetaldehyde.

    • Solution: Use an excess of 1-methylpiperazine relative to the haloacetaldehyde to favor mono-alkylation.

  • Potential Cause C: Inactive Halo-reagent. 2-chloroacetaldehyde can degrade upon storage.

    • Solution: Use freshly prepared or purchased reagent. If using an aqueous solution, consider the more stable chloroacetaldehyde diethyl acetal and switch to Strategy B.

Issue 2: Complex Mixture of Byproducts and Difficult Purification

  • Potential Cause: Aldol Condensation. As mentioned, this is a major side reaction. The resulting aldol products are often high-boiling and can co-distill with the desired product or streak on a silica gel column.

    • Solution:

      • Switch to Strategy B: The acetal protection route is the most effective way to prevent this issue.

      • Bisulfite Adduct Formation: During workup, the crude product can be treated with an aqueous solution of sodium bisulfite. Aldehydes form solid adducts that can be filtered off and then the free aldehyde can be regenerated under mildly acidic or basic conditions.[2][7] This is an effective purification technique for aldehydes.

Issue 3: Incomplete Hydrolysis of the Acetal (Strategy B)

  • Potential Cause: Insufficient Acid Catalyst or Water. Acetal hydrolysis is an equilibrium reaction that requires an acid catalyst and excess water to drive it to completion.[3]

    • Solution:

      • Use an appropriate acid catalyst: Dilute HCl, sulfuric acid, or p-toluenesulfonic acid (pTSA) are effective.[8] For sensitive substrates, a milder acidic resin like Amberlyst-15 can be used.[9]

      • Ensure Excess Water: Use a solvent system like Acetone/H₂O or THF/H₂O to ensure water is present in large excess.

      • Monitor the Reaction: Track the disappearance of the starting acetal by TLC or GC-MS. If the reaction stalls, a small amount of additional acid can be added.

Detailed Experimental Protocols & Data

Protocol A: Direct N-Alkylation

This protocol is optimized to minimize side reactions.

  • To a stirred solution of 1-methylpiperazine (1.2 eq.) and anhydrous potassium carbonate (1.5 eq.) in acetonitrile (10 mL/mmol of limiting reagent) at 0 °C, add a solution of 2-bromoacetaldehyde (1.0 eq.) in acetonitrile dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the solid salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by vacuum distillation or column chromatography (Silica gel, eluting with a gradient of DCM to DCM/MeOH 95:5) to yield the product as an oil.

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃Mild, non-nucleophilic, minimizes aldehyde degradation.[1]
Solvent Acetonitrile (MeCN)Polar aprotic, facilitates Sₙ2 reaction.
Temperature 0 °C to Room Temp.Reduces the rate of aldol condensation.[1]
Stoichiometry 1.2 eq. 1-methylpiperazineFavors mono-alkylation, minimizes dialkylation.
Protocol B: Acetal Synthesis and Hydrolysis

Step 1: Synthesis of this compound diethyl acetal

  • Combine 1-methylpiperazine (1.1 eq.), 2-bromoacetaldehyde diethyl acetal (1.0 eq.), and potassium carbonate (1.5 eq.) in DMF.

  • Heat the mixture to 60-70 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal, which can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude acetal from the previous step in a 10:1 mixture of acetone and 1M aq. HCl.

  • Stir the solution at room temperature for 2-4 hours. The hydrolysis is typically rapid.[9]

  • Monitor the reaction by TLC or GC-MS until the starting acetal is consumed.

  • Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

ParameterRecommended ConditionRationale
Protecting Group Diethyl AcetalStable to basic conditions, easily hydrolyzed.[10][11]
Alkylation Temp. 60-70 °CHigher temp is possible due to the stability of the acetal.
Hydrolysis Catalyst 1M HCl (aq.), pTSAStandard conditions for acetal deprotection.[3][8]
Hydrolysis Solvent Acetone / H₂OEnsures miscibility and a large excess of water.

Visualization of Workflows and Mechanisms

General Synthesis Workflow

The following diagram illustrates the decision-making process and workflows for the two primary synthetic strategies.

G cluster_0 Strategy A: Direct Alkylation cluster_1 Strategy B: Acetal Hydrolysis Pathway a_start 1-Methylpiperazine + 2-Haloacetaldehyde a_react N-Alkylation (K2CO3, MeCN, RT) a_start->a_react a_workup Filtration & Concentration a_react->a_workup a_side Aldol Condensation & Other Side Reactions a_react->a_side Leads to Low Yield a_purify Purification (Distillation or Chromatography) a_workup->a_purify a_product Final Product a_purify->a_product b_start 1-Methylpiperazine + 2-Haloacetaldehyde Acetal b_react1 Step 1: N-Alkylation (K2CO3, DMF, 60°C) b_start->b_react1 b_intermediate Protected Intermediate (Acetal) b_react1->b_intermediate b_react2 Step 2: Hydrolysis (Acid, Acetone/H2O) b_intermediate->b_react2 b_product Final Product b_react2->b_product start Choose Synthetic Strategy start->a_start Faster, but higher risk start->b_start Safer, higher yield

Caption: Decision workflow for synthesizing this compound.

Mechanism: Aldol Side Reaction

This diagram illustrates the base-catalyzed aldol condensation, a major competing reaction in Strategy A.

Aldol reactant Product Aldehyde enolate Enolate Intermediate reactant->enolate Base (e.g., K2CO3) removes α-proton aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic attack product2 Another Product Aldehyde Molecule product2->aldol_adduct final_impurity Dehydrated Impurity (α,β-unsaturated aldehyde) aldol_adduct->final_impurity - H2O

Caption: Pathway of the unwanted aldol condensation side reaction.

References

  • PubChem. 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Acetal. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester (alternative link). [Link]

  • National Institutes of Health. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. [Link]

  • Google Patents.
  • YouTube. Acetal Hydrolysis Mechanism + EASY TRICK! [Link]

  • Google Patents. Process for preparing chloroacetaldehyde acetals.
  • ResearchGate. How can I hydrolyze an acetal in the presence of an ester? [Link]

  • CORE. α-Chlorocarbonyl Compounds : Their Synthesis and Applications. [Link]

  • PrepChem. Preparation of acetaldehyde diethyl acetal. [Link]

  • Google Patents.
  • Google Patents. Acetaldehyde diethyl acetal production process.
  • Organic Syntheses. Nitroacetaldehyde diethyl acetal. [Link]

  • MDPI. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

Sources

Troubleshooting guide for the synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. As a key intermediate in the development of therapeutic agents, particularly for neurodegenerative diseases, a reliable and efficient synthesis is paramount.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, while conceptually straightforward, is fraught with potential pitfalls that can lead to low yields, impure product, and difficulties in scale-up. The most common synthetic route involves the oxidation of the corresponding primary alcohol, 2-(4-methylpiperazin-1-yl)ethanol. This guide will primarily focus on troubleshooting this critical oxidation step, as well as addressing challenges related to starting material purity and product stability.

Section 1: Oxidation of 2-(4-Methylpiperazin-1-yl)ethanol

The conversion of 2-(4-methylpiperazin-1-yl)ethanol to the desired aldehyde is the crux of the synthesis. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid or the formation of side products. We will address common issues with two widely used mild oxidation protocols: Swern oxidation and Dess-Martin Periodinane (DMP) oxidation.

Question 1: My Swern oxidation of 2-(4-methylpiperazin-1-yl)ethanol is resulting in a low yield of the desired aldehyde. What are the likely causes and how can I improve it?

Answer:

Low yields in a Swern oxidation are a frequent issue and can often be traced back to several key experimental parameters. The Swern oxidation is a powerful and mild method for synthesizing aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[2][3][4][5] Let's break down the potential culprits for your low yield:

  • Moisture Contamination: The intermediates in the Swern oxidation are highly moisture-sensitive. Any water present will consume the activated DMSO species, leading to a reduction in the effective concentration of your oxidant.

    • Troubleshooting: Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Temperature: The Swern oxidation is highly temperature-sensitive. The initial activation of DMSO with oxalyl chloride must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent the decomposition of the reactive intermediate.[4][6] Letting the reaction warm prematurely will lead to side reactions and reduced yield.

    • Troubleshooting: Maintain strict temperature control throughout the addition of reagents. Use a properly insulated reaction vessel and a reliable thermometer.

  • Reagent Stoichiometry and Addition Order: The molar ratios of the reagents are critical. An excess of oxalyl chloride or DMSO is typically used, but the order of addition is paramount.

    • Troubleshooting: A standard molar ratio of substrate:oxalyl chloride:DMSO:triethylamine is 1:2:3:6.[6] The correct order of addition is crucial: first, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine.

  • Inefficient Quenching: The final step of the reaction is the addition of a hindered base, like triethylamine, to induce the elimination reaction that forms the aldehyde. Incomplete quenching can lead to a low yield.

    • Troubleshooting: Ensure that a sufficient excess of triethylamine is used and that it is added slowly to the cold reaction mixture.

Experimental Protocol: Optimized Swern Oxidation

ReagentMolar Equivalents
2-(4-methylpiperazin-1-yl)ethanol1.0
Oxalyl Chloride2.0
Anhydrous DMSO3.0
Triethylamine (TEA)6.0
Anhydrous Dichloromethane (DCM)Sufficient volume

Step-by-Step Methodology:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-(4-methylpiperazin-1-yl)ethanol in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Slowly add triethylamine to the reaction mixture, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Proceed with aqueous workup and extraction.

Below is a workflow diagram illustrating the critical steps and decision points in a Swern oxidation.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Anhydrous Reagents activate_dmso Activate DMSO with Oxalyl Chloride (-78 °C) start->activate_dmso add_alcohol Add 2-(4-methylpiperazin-1-yl)ethanol (-78 °C) activate_dmso->add_alcohol add_base Add Triethylamine (-78 °C) add_alcohol->add_base warm_rt Warm to Room Temperature add_base->warm_rt quench Quench with Water warm_rt->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end End: Pure Aldehyde purify->end

Caption: Swern Oxidation Workflow

Question 2: I am observing significant byproduct formation in my Swern oxidation. What are these byproducts and how can I minimize them?

Answer:

The most common byproduct in a Swern oxidation is the methylthiomethyl (MTM) ether of your starting alcohol. This occurs when the reaction temperature is not kept sufficiently low, allowing for a Pummerer rearrangement of the activated DMSO intermediate.[6]

  • Minimizing MTM Ether Formation: The key is stringent temperature control. Ensure your cooling bath is maintained at -78 °C and that all additions are done slowly to avoid localized heating.

Another potential issue is the unpleasant odor of the dimethyl sulfide byproduct.[3] While not a chemical impurity in your final product, it is a significant practical consideration.

  • Managing Dimethyl Sulfide: Perform the reaction in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide.[3]

Question 3: I am considering using a Dess-Martin Periodinane (DMP) oxidation instead of a Swern. What are the advantages and potential pitfalls of this method?

Answer:

The Dess-Martin oxidation is an excellent alternative to the Swern, offering several advantages, including milder reaction conditions (often at room temperature) and avoiding the use of foul-smelling reagents.[7][8][9] DMP is a hypervalent iodine reagent that is highly selective for the oxidation of primary alcohols to aldehydes.[7][9][10][11]

Advantages of DMP Oxidation:

  • Mild Conditions: The reaction is typically run at room temperature in a chlorinated solvent like dichloromethane.[7]

  • High Selectivity: DMP is highly selective for alcohols and generally does not affect other sensitive functional groups.[7][8][9]

  • Simple Workup: The byproducts are typically easy to remove.[7]

Potential Pitfalls of DMP Oxidation:

  • Reagent Purity and Stability: DMP is moisture-sensitive and can be explosive under certain conditions, particularly its precursor, 2-iodoxybenzoic acid (IBX).[11] It is crucial to use high-quality, stabilized DMP.

  • Acidic Byproducts: The reaction produces acetic acid as a byproduct, which can be problematic for acid-sensitive substrates.[7]

    • Troubleshooting: The reaction can be buffered with a mild base like pyridine or sodium bicarbonate to neutralize the generated acetic acid.[7]

  • Incomplete Reaction: While generally efficient, some sterically hindered alcohols may react slowly.

    • Troubleshooting: The addition of a small amount of water has been shown to accelerate the rate of DMP oxidations.[7]

DMP_vs_Swern cluster_dmp Dess-Martin Periodinane (DMP) Oxidation cluster_swern Swern Oxidation dmp_pros Pros: - Room Temperature - High Selectivity - No Foul Odor dmp_cons Cons: - Reagent Stability (Explosive Precursor) - Acidic Byproduct (Acetic Acid) - Moisture Sensitive swern_pros Pros: - High Yields - Readily Available Reagents swern_cons Cons: - Cryogenic Temperatures (-78 °C) - Foul-smelling Byproduct (DMS) - Strict Anhydrous Conditions

Caption: Comparison of DMP and Swern Oxidations

Section 2: Alternative Synthetic Routes

While oxidation of the corresponding alcohol is the most direct route, other synthetic strategies can be employed, particularly if the alcohol starting material is unavailable or if the oxidation proves problematic.

Question 4: Can I synthesize this compound via a reductive amination pathway?

Answer:

Yes, reductive amination is a viable and powerful alternative for forming the C-N bond.[12][13][14][15] This approach would involve reacting 1-methylpiperazine with a suitable 2-carbon electrophile that is an acetaldehyde equivalent, followed by in-situ reduction of the intermediate iminium ion.

A common strategy is to use a protected form of acetaldehyde, such as 2-chloroacetaldehyde diethyl acetal. The reaction would proceed in two steps:

  • N-Alkylation: React 1-methylpiperazine with 2-chloroacetaldehyde diethyl acetal to form the N-alkylated product.

  • Deprotection: Hydrolyze the acetal under acidic conditions to reveal the aldehyde functionality.

Challenges with this approach:

  • Over-alkylation: It is possible to get dialkylation of the piperazine, though this is less of a concern with a secondary amine starting material.

  • Acetal Hydrolysis: The conditions for acetal deprotection must be carefully controlled to avoid unwanted side reactions of the aldehyde product.

Reductive_Amination_Pathway start 1-Methylpiperazine alkylation N-Alkylation start->alkylation reagent 2-Chloroacetaldehyde Diethyl Acetal reagent->alkylation intermediate Protected Aldehyde Intermediate alkylation->intermediate deprotection Acidic Hydrolysis (Acetal Deprotection) intermediate->deprotection product This compound deprotection->product

Caption: Reductive Amination Synthetic Route

Section 3: Product Purification and Stability

Question 5: I am having difficulty purifying the final aldehyde product. What are the best practices for purification and what should I be aware of regarding its stability?

Answer:

Aldehydes, in general, can be challenging to purify and store due to their propensity to undergo side reactions.

Purification Strategies:

  • Chromatography: Column chromatography on silica gel is a common method for purifying aldehydes. However, the slightly acidic nature of silica gel can sometimes promote side reactions.

    • Troubleshooting: Consider using deactivated silica gel (e.g., by pre-treating with a small amount of triethylamine in the eluent) to minimize on-column degradation.

  • Distillation: If the aldehyde is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

  • Bisulfite Adduct Formation: Aldehydes form solid adducts with sodium bisulfite, which can be filtered off and then the aldehyde regenerated by treatment with a mild base.[16] This is a classic and effective method for purifying aldehydes from non-carbonyl impurities.

Stability and Storage:

  • Oxidation: Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid.

    • Troubleshooting: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.

    • Troubleshooting: Store the aldehyde in a clean, dry container, free from acidic or basic residues. It is often best to use the aldehyde immediately after preparation and purification.

By understanding the underlying chemistry and potential pitfalls of each synthetic step, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and a more robust and reproducible process.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (2023). Swern oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

  • Chem-Station. (2014). Swern Oxidation. [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wipf Group. (2007). Alcohol Oxidations. University of Pittsburgh. [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. [Link]

  • Organic Syntheses. (n.d.). Acetal. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness Discussion Board. (2002). Acetaldehyde synthesis. [Link]

  • Google Patents. (n.d.). US20160272610A1 - Process for preparing chloroacetaldehyde acetals.
  • CORE. (n.d.). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness.org. (2017). Acetaldehyde synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). [Link]

  • MDPI. (2021). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

  • National Institutes of Health. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. [Link]

  • PubChem. (n.d.). 2-(2-Piperazin-1-ylpyrimidin-5-yl)acetaldehyde. [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. (n.d.). WO2001040211A1 - A PROCESS FOR THE PREPARATION OF {2-[4-(α-PHENYL-p-CHLOROBENZYL)
  • PubMed. (n.d.). Crystal Structure of 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde. [Link]

Sources

Technical Support Center: Purification of Crude 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-methylpiperazin-1-yl)acetaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this versatile synthetic intermediate. Due to its polar, basic nature and the reactivity of the aldehyde functional group, this compound presents a unique set of purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to enable efficient and successful purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is streaking severely on the TLC plate and eluting as a long tail from the column, resulting in poor separation and mixed fractions. What is causing this?

Answer: This is the most common issue for basic amines like this compound and is caused by strong interactions between the basic piperazine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction leads to non-ideal elution behavior, characterized by significant tailing or streaking.

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., for a 1 L solution, add 5-20 mL of TEA). TEA is a volatile base that competes with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.[1]

    • Ammonium Hydroxide: For highly polar systems, a stock solution of 1-10% ammonium hydroxide in methanol can be prepared and used as the polar component of the mobile phase.[2][3] A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1 v/v/v).[2]

  • Check Compound Stability: Before proceeding, ensure your compound is stable to silica. Run a 2D TLC by spotting your compound, running the plate in a solvent system, drying it completely, and then running it again in the same solvent system at a 90-degree rotation. If a new spot appears or the original spot degrades, it indicates instability on silica.[3]

Q2: I have very low or no recovery of my compound from the column. Where did it go?

Answer: This critical issue typically stems from two possibilities: irreversible adsorption onto the stationary phase or on-column degradation. Given the compound's basicity, irreversible binding to the acidic silica gel is the most likely cause.[1][3]

Solutions:

  • Deactivate the Stationary Phase: Before running the column, you can deactivate the silica gel. This can be done by flushing the packed column with your chosen eluent containing a basic modifier (like 1-2% TEA) until the eluent running through is basic (test with pH paper). This pre-treatment neutralizes the most aggressive acidic sites.[2]

  • Switch to a Different Stationary Phase: If deactivation is insufficient, the acidic nature of silica gel is too detrimental. Consider these alternatives:

    • Neutral Alumina: Alumina is a robust alternative for basic compounds. It is available in acidic, neutral, and basic grades; for this application, neutral or basic alumina is recommended.[1][2] Note that the elution order may differ from silica, so you must re-optimize your solvent system with TLC on alumina plates.

    • Reversed-Phase Silica (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be an excellent option.[3][4] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adjusting the pH of the aqueous component to be two units above the amine's pKa can improve retention and separation.[4]

Q3: My compound remains at the baseline (Rf = 0) on the TLC plate, even when using 100% ethyl acetate. How do I find a suitable mobile phase?

Answer: An Rf value near zero indicates that the eluent is not polar enough to move the highly polar compound up the stationary phase.[3] You need to switch to a more aggressive, polar solvent system.

Solutions:

  • Introduce a Stronger Polar Solvent: The next logical step is to use methanol (MeOH) as the polar component, typically mixed with dichloromethane (DCM).

    • Start with a low percentage of MeOH, such as 2-5% MeOH in DCM, and gradually increase the concentration (e.g., 5%, 10%, 15%) until you achieve an Rf value for your target compound between 0.2 and 0.4.[5][6] An ideal Rf for column chromatography separation is around 0.35.[7]

  • Incorporate a Basic Modifier: As discussed in Q1, it is crucial to add a basic modifier like TEA or NH4OH to your new, more polar solvent system. A good starting point for this compound would be a mixture of DCM:MeOH:TEA (e.g., 95:4:1) .

Q4: I suspect my compound is degrading on the column. How can I confirm this and prevent it?

Answer: Aldehydes can be sensitive to acidic conditions, which can catalyze side reactions like polymerization or acetal formation if alcohols are present in the eluent.[8]

Solutions:

  • Confirm Instability: Spot the crude mixture on a TLC plate, and next to it, spot the same mixture but pre-mixed with a small amount of silica gel (let it sit for 15-30 minutes). If new spots appear or the product spot diminishes in the silica-mixed sample, degradation is occurring.[3]

  • Minimize Contact Time: Run the column as efficiently and quickly as possible (flash chromatography is preferred over gravity chromatography).

  • Use a Deactivated or Alternative Stationary Phase: As detailed in Q2, using TEA-deactivated silica or switching to neutral alumina will mitigate acid-catalyzed degradation.[2]

  • Handle and Store Compound Properly: Aldehydes can be air-sensitive and may form peroxides over time.[9] It is recommended to handle the compound under an inert atmosphere and store it at cool temperatures (2-8 °C).[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? For most applications, standard silica gel (60-120 or 230-400 mesh) is sufficient, provided the mobile phase is modified with a base like triethylamine (0.5-2%).[1][2] If degradation or irreversible adsorption persists, neutral alumina is the best alternative.[2]

Q2: How should I load my crude sample onto the column? Wet or dry loading? Dry loading is highly recommended for this compound.[11][12] Because it is a polar compound, the solvent required to dissolve it may be more polar than the initial eluent for the column. Dissolving the sample in a strong solvent and loading it directly ("wet loading") will result in a broad initial band and poor separation.[12]

  • Dry Loading Procedure: Dissolve your crude material in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel (typically 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of the packed column.[11][13]

Q3: What are some typical solvent systems to start with for TLC analysis? Begin by screening a range of solvent systems to find the optimal polarity. Always add ~1% TEA to each system.

  • Low to Medium Polarity: Start with 20% Ethyl Acetate in Hexane and increase to 50%, then 100% Ethyl Acetate.

  • Medium to High Polarity: If the compound doesn't move, switch to 5% Methanol in Dichloromethane, and increase the methanol percentage as needed.[5]

Q4: Are there specific safety precautions for handling this compound? Yes. Aldehydes should be handled with care.

  • Ventilation: Always work in a well-ventilated chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14][15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8 °C), preferably under an inert atmosphere to prevent oxidation and peroxide formation.[9][10]

  • Reactivity: The substance may polymerize under the influence of acids or bases and can react violently with oxidants.[8]

Q5: What are some alternative purification methods if column chromatography fails? If chromatography is problematic, consider other techniques based on the compound's properties:

  • Acid-Base Extraction: Since the compound is basic, an aqueous acid wash can be used to extract it from a solution of non-basic organic impurities. The aqueous layer can then be basified and the pure compound re-extracted with an organic solvent.

  • Crystallization: If the purified compound is a solid, crystallization can be a highly effective final purification step to achieve high purity. Finding a suitable solvent system may require screening.[2]

  • Distillation: Given the aldehyde and amine functionalities, the compound is likely to have a high boiling point. Vacuum distillation might be an option to remove non-volatile impurities, but there is a risk of thermal decomposition.[2]

Data and Visualization
Table 1: Recommended Starting Solvent Systems for TLC Analysis

(Note: All systems should be supplemented with 0.5-2% Triethylamine or another suitable base)

PolaritySolvent System (v/v)Target RfNotes / Use Case
Low-MediumHexane / Ethyl Acetate (4:1 to 1:1)~0.3Good starting point for less polar impurities. The target compound may not move significantly.
Medium-HighDichloromethane / Methanol (98:2 to 90:10)~0.3This is the most likely range to provide optimal separation for the target compound.[5]
HighDichloromethane / Methanol / NH4OH (e.g., 90:9:1)~0.3For very stubborn separations where TEA is not effective enough.[2]
Diagram 1: Troubleshooting Workflow for Column Chromatography

This flowchart provides a logical path for diagnosing and solving common purification issues.

TroubleshootingWorkflow cluster_start Start Start: Poor Separation or Low Yield Problem_Streak Problem: Streaking/Tailing on TLC Start->Problem_Streak Problem_Baseline Problem: Compound at Baseline (Rf=0) Start->Problem_Baseline Problem_Recovery Problem: Low or No Recovery Start->Problem_Recovery Problem_Degrade Problem: Suspected Degradation Start->Problem_Degrade Cause_Acid Cause: Amine interaction with acidic silica Problem_Streak->Cause_Acid Cause_Polarity Cause: Eluent not polar enough Problem_Baseline->Cause_Polarity Cause_Adsorb Cause: Irreversible adsorption or degradation Problem_Recovery->Cause_Adsorb Problem_Degrade->Cause_Adsorb Solution_Base Solution 1: Add 1-2% TEA or NH4OH to eluent Cause_Acid->Solution_Base Solution_Polarity Solution 2: Increase eluent polarity (e.g., use MeOH/DCM) Cause_Polarity->Solution_Polarity Cause_Adsorb->Solution_Base Solution_Alumina Solution 3: Switch to Neutral Alumina or Reversed-Phase Cause_Adsorb->Solution_Alumina Solution_DryLoad Optimization: Use Dry Loading Technique Solution_Base->Solution_DryLoad Solution_Polarity->Solution_Base Remember to add base! Solution_Polarity->Solution_DryLoad Solution_Alumina->Solution_DryLoad

Caption: A flowchart for troubleshooting common issues in the purification of basic polar compounds.

Standard Operating Protocol: Flash Chromatography Purification

This protocol assumes a crude sample of ~1 gram and is intended as a starting point.

1. TLC Analysis and Solvent System Optimization

  • a. Prepare several TLC developing chambers with different solvent systems (see Table 1). A good starting point is 10% MeOH in DCM with 1% TEA.

  • b. Spot the crude material on a TLC plate and develop it.

  • c. Visualize the plate (e.g., UV light, potassium permanganate stain).

  • d. Adjust the solvent ratio until the desired compound has an Rf of approximately 0.3. The main impurities should ideally be well-separated (ΔRf > 0.2).

2. Column Preparation

  • a. Select a glass column of appropriate size (for 1g of crude, a 40-50mm diameter column is suitable).

  • b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • c. Weigh ~50g of silica gel (230-400 mesh) into a beaker (a 50:1 ratio of silica to crude is a good starting point for difficult separations).[7]

  • d. Prepare a slurry by mixing the silica gel with the initial, least polar eluent determined from your TLC analysis (e.g., 2% MeOH in DCM + 1% TEA).

  • e. Pour the slurry into the column, using additional eluent to rinse the beaker. Gently tap the column to ensure even packing without air bubbles.

  • f. Once the silica has settled, add a protective layer of sand on top.

  • g. Drain the excess solvent until the level is just at the top of the sand layer.

3. Sample Preparation and Loading (Dry Loading)

  • a. Dissolve ~1g of the crude this compound in a minimal amount of methanol in a round-bottom flask.

  • b. Add ~2-3g of silica gel to the flask and mix to form a slurry.

  • c. Remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.[11]

  • d. Carefully add this powder onto the top layer of sand in the packed column, creating a thin, even layer.

4. Elution and Fraction Collection

  • a. Carefully add the eluent to the top of the column, taking care not to disturb the sample layer.

  • b. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is typical for flash chromatography).[13]

  • c. Begin collecting fractions. The size of the fractions will depend on the column size and separation quality.

  • d. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds after your target compound has been collected.[6]

5. Fraction Analysis and Product Isolation

  • a. Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • b. Combine the pure fractions in a round-bottom flask.

  • c. Remove the solvent under reduced pressure using a rotary evaporator.

  • d. Place the resulting product under high vacuum to remove any residual solvent and triethylamine.

  • e. Obtain the final mass and characterize the purified product (e.g., by NMR, MS) to confirm its identity and purity.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • University of Calgary, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. Available from: [Link]

  • Airgas. (2021). Safety Data Sheet - Acetaldehyde. Available from: [Link]

  • PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC) - Acetaldehyde. Available from: [Link]

Sources

Minimizing dimer formation in 2-(4-Methylpiperazin-1-yl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and professionals in drug development, offering detailed troubleshooting and frequently asked questions concerning the synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde. The primary focus is to address the pervasive issue of dimer formation, a common side reaction that can significantly impact yield and purity.

The Challenge: Dimerization in Aldehyde Synthesis

The synthesis of this compound, a key intermediate in the creation of various pharmaceutical agents, is frequently hampered by the formation of dimers.[1] This undesirable side reaction not only diminishes the yield of the target aldehyde but also complicates purification processes. The dimerization is typically an aldol-type condensation reaction, driven by the inherent reactivity of the aldehyde functional group.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principal cause of dimer formation in this synthesis?

The primary driver of dimer formation is the self-condensation of the aldehyde, a reaction that can be catalyzed by the basic nitrogen atom within the piperazine ring. This process is significantly accelerated by factors such as elevated temperatures, high concentrations of the aldehyde, and extended reaction or storage times. The reaction is analogous to the aldol reaction, where one molecule of the aldehyde acts as a nucleophile (after enolate formation) and another as an electrophile.[2]

Q2: At which points in the experimental workflow is dimerization most likely to occur?

Dimerization is a risk at multiple stages of the synthesis and handling process:

  • During Synthesis: Inadequate temperature control or prolonged reaction times can promote self-condensation.

  • During Workup: Changes in pH, particularly to basic conditions, during extraction or washing steps can catalyze dimerization.

  • During Purification: Thermal stress from methods like distillation is a major contributor to dimer formation.

  • During Storage: The neat aldehyde is often unstable and can dimerize upon standing, even at ambient temperatures.[3]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, the aldehyde should be stored in a tightly closed container in a cool, well-ventilated place, away from heat and ignition sources.[3][4] For prolonged storage, it is advisable to store it under an inert atmosphere and at reduced temperatures.

Troubleshooting Guide: Strategies to Minimize Dimer Formation

This section provides actionable solutions to common problems encountered during the synthesis of this compound.

Issue 1: High Levels of Dimer Detected in the Crude Reaction Mixture

Observing a significant amount of dimer post-reaction necessitates a critical evaluation of the reaction conditions.

Root Cause Analysis and Mitigation:

  • Inadequate Temperature Control: The rate of aldol-type condensations is highly sensitive to temperature.

    • Expert Recommendation: Employ a low-temperature oxidation method for the synthesis of the aldehyde from the corresponding primary alcohol, 2-(4-methylpiperazin-1-yl)ethanol. Reactions like the Swern or Dess-Martin oxidation are ideal as they are performed at low temperatures, minimizing the thermal energy available for the dimerization side reaction.[5][6][7][8]

  • Prolonged Reaction Time: The longer the aldehyde is present under reactive conditions, the greater the opportunity for dimerization.

    • Expert Recommendation: Monitor the reaction progress diligently using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction should be quenched as soon as the starting alcohol is consumed to minimize the time the aldehyde product is exposed to the reaction conditions.

Featured Protocols: Mild Oxidation Methods

The synthesis of this compound is typically achieved through the oxidation of 2-(4-methylpiperazin-1-yl)ethanol. Below are protocols for two highly effective, mild oxidation methods.

Protocol 1: Swern Oxidation [6][7][8][9][10]

  • Activator Formation: In a moisture-free flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C. To this, add a solution of dimethyl sulfoxide (DMSO) (4 eq.) in DCM dropwise, maintaining the temperature below -60 °C. Stir for one hour.

  • Alcohol Addition: Add a solution of 2-(4-methylpiperazin-1-yl)ethanol (1 eq.) in DCM dropwise at -78 °C. Stir for an additional two hours at this temperature.

  • Quenching: Add triethylamine (a non-nucleophilic base) to the reaction mixture at -78 °C and then allow it to warm to room temperature.

  • Workup: Perform an aqueous workup to extract the product. All glassware should be rinsed with a bleach solution to oxidize the malodorous dimethyl sulfide byproduct.[6]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [5][11][12][13]

  • Reaction Setup: Dissolve the 2-(4-methylpiperazin-1-yl)ethanol (1 eq.) in DCM.

  • Oxidant Addition: Add Dess-Martin periodinane (1.2 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir for 2 to 4 hours, monitoring the reaction by TLC.

  • Workup: Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate (Na2SO4), and concentrate under reduced pressure.

Workflow for Aldehyde Synthesis

G cluster_synthesis Synthesis of this compound cluster_mitigation Mitigation Strategies start 2-(4-methylpiperazin-1-yl)ethanol oxidation Oxidation Reaction start->oxidation product Desired Aldehyde oxidation->product Main Pathway dimer Dimer Byproduct oxidation->dimer Side Reaction low_temp Low Temperature (-78°C) (e.g., Swern Oxidation) low_temp->oxidation mild_reagents Mild Reagents (e.g., Dess-Martin Periodinane) mild_reagents->oxidation monitoring Reaction Monitoring (TLC/LC-MS) monitoring->oxidation

Caption: A workflow diagram illustrating the synthesis and strategies to mitigate dimer formation.

Issue 2: Dimerization During Product Purification

The purification of aldehydes is a critical step where dimerization can be inadvertently promoted.

Root Cause Analysis and Mitigation:

  • Thermal Decomposition: Distillation, a common purification technique, often requires high temperatures that can provide the activation energy for dimerization.

    • Expert Recommendation: Avoid distillation for the purification of this aldehyde. Instead, utilize non-thermal methods like column chromatography on silica gel. To prevent on-column degradation, the silica gel can be neutralized by pre-treating with a solution of triethylamine in the eluent.

  • Acidic Conditions: Standard silica gel is slightly acidic and can catalyze side reactions.

    • Expert Recommendation: In addition to neutralizing the silica gel, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can help to ensure the aldehyde is eluted without degradation.

Issue 3: Product Instability and Dimer Formation During Storage

Even after successful synthesis and purification, this compound can be prone to dimerization over time.

Root Cause Analysis and Mitigation:

  • Inherent Reactivity: Aldehydes are intrinsically reactive functional groups.

    • Expert Recommendation: For long-term storage, it is highly advisable to convert the aldehyde into a more stable derivative, such as an acetal.[14] Acetals are easily formed by reacting the aldehyde with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst. The aldehyde can be readily regenerated from the acetal by hydrolysis with aqueous acid when it is needed for a subsequent reaction.

Data Summary: Comparison of Purification and Storage Strategies

StrategyMethodKey ParametersOutcome on Dimer Formation
Purification DistillationHigh TemperatureHigh
Column ChromatographyRoom Temperature, Neutralized SilicaLow
Storage Neat AldehydeRoom TemperatureGradual Increase
Acetal DerivativeRoom Temperature or BelowMinimal to None

References

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Methylpiperazin-1-yl)acetaldehyde in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this valuable synthetic building block. As a reactive α-amino aldehyde, its handling and storage are critical for successful downstream applications. This document provides field-proven insights and protocols to mitigate degradation and ensure the integrity of your experiments.

Introduction: The Inherent Instability of α-Amino Aldehydes

This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. However, like many α-amino aldehydes, it is susceptible to several degradation pathways that can compromise its purity and reactivity. The primary challenges arise from the electrophilic nature of the aldehyde group and the presence of the nucleophilic piperazine moiety. Understanding these instability factors is the first step toward effective stabilization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My freshly prepared solution of this compound shows rapid degradation. What are the likely causes?

Answer: Rapid degradation of this compound in solution is a common issue and can be attributed to several factors inherent to its structure. The primary degradation pathways for α-amino aldehydes include:

  • Oxidation: The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by trace metal impurities and light.

  • Polymerization and Self-Condensation: Aldehydes can undergo aldol condensation and other polymerization reactions, leading to the formation of oligomers and polymers. The presence of both an electrophilic aldehyde and a nucleophilic amine in the same molecule can facilitate these processes. Free amino aldehydes are known to undergo rapid self-condensation.[1]

  • Racemization: The acidic proton at the α-carbon can be abstracted, particularly under basic or acidic conditions, leading to racemization if the compound is chiral. This is a significant concern for N-substituted amino aldehydes with electron-withdrawing groups.[1]

  • Disproportionation: Under certain pH conditions, acetaldehyde and related compounds can disproportionate into the corresponding alcohol and carboxylic acid.[2]

The following diagram illustrates the primary degradation pathways for a generic α-amino aldehyde.

cluster_degradation Primary Degradation Pathways alpha_amino_aldehyde α-Amino Aldehyde oxidation Oxidation (to Carboxylic Acid) alpha_amino_aldehyde->oxidation O2, light, metal ions polymerization Polymerization/ Self-Condensation alpha_amino_aldehyde->polymerization acid/base catalysis racemization Racemization (Loss of Stereochemistry) alpha_amino_aldehyde->racemization acid/base catalysis disproportionation Disproportionation (to Alcohol and Acid) alpha_amino_aldehyde->disproportionation certain pH conditions

Caption: Primary degradation pathways of α-amino aldehydes.

Question 2: How can I improve the stability of my this compound solution during storage?

Answer: Several strategies can be employed to enhance the stability of this compound in solution. The optimal approach will depend on the intended downstream application.

1. Temperature Control:

  • Low Temperature Storage: Storing the compound at low temperatures is the most straightforward and effective method to slow down degradation rates. For short-term storage, 2-8 °C is recommended. For long-term storage, -20 °C is preferable. Some N-protected α-amino aldehydes have been shown to be stable for over a week when stored at -20 °C.[1]

2. pH Control:

  • Acidic pH: Maintaining a slightly acidic pH can help stabilize aldehydes by protonating the piperazine nitrogen, reducing its nucleophilicity and thus decreasing the likelihood of self-condensation. A lower pH (below 8) has been shown to stabilize acetaldehyde and slow aldol condensation.[2] However, highly acidic conditions should be avoided as they can catalyze other degradation pathways.

3. Use of Antioxidants:

  • Phenolic Antioxidants: The addition of a small amount of a phenolic antioxidant can inhibit oxidation. Commonly used antioxidants for aldehydes include:

    • Butylated Hydroxytoluene (BHT): A widely used antioxidant in organic synthesis.

    • Hydroquinone: Another effective radical scavenger.

    • 4-Methoxyphenol (MEHQ): Often used to stabilize reactive monomers.

A patent for stabilizing aldehydes suggests using a concentration of 500 to 2000 ppm of a stabilizer composition.[3]

Antioxidant Recommended Starting Concentration Notes
BHT100-500 ppmEffective and commonly used.
Hydroquinone100-500 ppmCan impart color to the solution.
MEHQ100-500 ppmOften used in combination with other stabilizers.

4. Inert Atmosphere:

  • Nitrogen or Argon Blanket: To prevent oxidation, solutions should be stored under an inert atmosphere of nitrogen or argon. This is particularly important for long-term storage or when working with dilute solutions.

Question 3: I need to perform a reaction that is incompatible with the aldehyde functionality. How can I temporarily protect it?

Answer: The most common and effective method for protecting an aldehyde group is to convert it into an acetal. Acetals are stable in neutral to strongly basic environments and are unreactive towards many nucleophiles and reducing agents.[4][5]

Acetal Formation (Protection):

The aldehyde can be reacted with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst to form a cyclic acetal. Cyclic acetals are generally more stable than acyclic acetals.

Deprotection:

The acetal protecting group can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[6]

The following diagram illustrates the workflow for acetal protection and deprotection.

cluster_workflow Acetal Protection/Deprotection Workflow start This compound protect Acetal Formation (e.g., ethylene glycol, acid catalyst) start->protect protected Protected Acetal protect->protected reaction Perform Desired Reaction (incompatible with aldehyde) protected->reaction deprotect Deprotection (aqueous acid) reaction->deprotect final Final Product with Aldehyde deprotect->final

Caption: Workflow for acetal protection and deprotection.

Question 4: What are the recommended analytical methods for monitoring the stability of this compound?

Answer: Regular monitoring of the purity and concentration of your this compound solution is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the aldehyde and its degradation products. A reversed-phase C18 column is typically suitable. The development of a stability-indicating HPLC method that separates the parent compound from its potential degradants is highly recommended. HPLC is a common choice for the analysis of amino acids and their derivatives, often requiring derivatization for detection.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation of degradation products. By comparing the spectrum of a stored sample to that of a freshly prepared standard, you can identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products. Derivatization of the aldehyde may be necessary to improve its volatility and thermal stability for GC analysis.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal using ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add ethylene glycol (1.5 eq.) and a catalytic amount of p-TSA (0.05 eq.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.

Protocol 2: Deprotection of the Acetal

This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.

Materials:

  • Protected acetal of this compound

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the protected acetal in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC or HPLC.

  • Once the deprotection is complete, neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde. A general procedure for the deprotection of acetals involves using a catalytic amount of a suitable acid in water.[6]

References

  • Diederich, P., et al. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Nature Communications, 14(1), 973. [Link]

  • Wipf, P., & Maciejewski, J. P. (2011). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. Organic Letters, 13(24), 6596–6599. [Link]

  • EP0096153A2 - Stabilization of aldehydes - Google P
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Dong, V. M., & Krische, M. J. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(3), 906–909. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5326–5334. [Link]

  • MacMillan, D. W. C., et al. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(30), 10934–10937. [Link]

  • MacMillan, D. W. C., et al. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society, 135(30), 10934-10937. [Link]

  • Tang, B. Z., et al. (2018). Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s. Polymer Chemistry, 9(1), 57-62. [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Schönberg, A., & Moubacher, R. (1952). The Strecker Degradation of α-Amino Acids. Chemical Reviews, 50(2), 261–277. [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. [Link]

  • National Center for Biotechnology Information. (2021). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 10(12), 1868. [Link]

  • Reddy, P. V., & Li, G. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. Organic Letters, 25(49), 8829–8833. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones and aldehydes. [Link]

  • The Journal of Organic Chemistry. (2001). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 66(23), 7883–7886. [Link]

  • National Center for Biotechnology Information. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(18), 5543. [Link]

  • International Journal of Chemical Engineering and Applications. (2014). The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's. International Journal of Chemical Engineering and Applications, 5(3), 241-244. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-13. [Link]

  • National Center for Biotechnology Information. (2010). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Molecules, 15(3), 1733–1780. [Link]

  • ResearchGate. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: A comparative study. The International Journal of Biochemistry & Cell Biology, 34(2), 169-175. [Link]

  • ResearchGate. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

  • ResearchGate. (2014). The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomum Verum J.Presl Bark's Extracted. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Pulsus Group. (2022). Natural hydroquinones' antioxidant activity. Journal of Experimental and Clinical Microbiology, 6(3). [Link]

  • US8252844B2 - Method of stabilizing an aldehyde - Google P
  • ResearchGate. (2020). Enantioselective α‐amination of aldehydes by photoexcitation of amines.. [Link]

  • ResearchGate. (2017). The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study. [Link]

  • ResearchGate. (2008). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]

  • National Center for Biotechnology Information. (2015). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 56(9), 1838–1846. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

  • ResearchGate. (2018). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]

  • Preprints.org. (2024). Molecular Dissipative Structuring; The Fundamental Creative Force in Biology. [Link]

  • PubMed. (1995). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. Journal of Biological Chemistry, 270(22), 13447-13453. [Link]

  • ScienceDirect. (1998). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters, 39(28), 5051-5054. [Link]

Sources

Challenges in the scale-up synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4-Methylpiperazin-1-yl)acetaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into overcoming common challenges encountered during the synthesis of this critical building block. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can troubleshoot effectively and adapt protocols to your specific needs.

Introduction: The Challenge of an α-Amino Aldehyde

This compound is a valuable intermediate in pharmaceutical development, often used in the synthesis of active pharmaceutical ingredients (APIs). However, its structure presents inherent stability and reactivity challenges, particularly during scale-up. The molecule contains a reactive aldehyde functional group, which is prone to self-condensation and oxidation, and a nucleophilic piperazine ring, which can catalyze side reactions or react with the aldehyde.

This guide addresses the most pressing questions and issues encountered during its synthesis, focusing on robust and scalable methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction to oxidize 2-(4-Methylpiperazin-1-yl)ethanol is showing poor yield and multiple byproducts. What's going wrong?

This is a very common issue. The oxidation of amino alcohols is notoriously tricky due to the potential for over-oxidation to the carboxylic acid and side reactions involving the amine. The choice of oxidant and reaction conditions is critical for success.

Root Cause Analysis:

  • Over-oxidation: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will almost certainly oxidize the aldehyde further to the corresponding carboxylic acid, (4-methylpiperazin-1-yl)acetic acid. This is often the primary source of yield loss.

  • Aldol Condensation: The basic nature of the methylpiperazine ring can catalyze the self-condensation of the newly formed, enolizable aldehyde product, leading to complex oligomeric impurities that are difficult to remove.

  • Reaction with Starting Material: The product aldehyde can potentially react with the starting amino alcohol to form hemiaminals or other adducts.

Troubleshooting & Recommended Protocol:

To mitigate these issues, a mild, selective oxidation method is required. Swern oxidation or a related DMSO-based oxidation (e.g., Parikh-Doering) is often the most effective approach for this transformation on a lab scale and can be adapted for scale-up with careful engineering controls.

Workflow: Selective Oxidation of 2-(4-Methylpiperazin-1-yl)ethanol

cluster_activation Activation (Low Temp) cluster_oxidation Oxidation cluster_quench Quench DMSO DMSO Electrophile Electrophilic Sulfur Species DMSO->Electrophile Activation OxalylChloride Oxalyl Chloride (-78 °C) OxalylChloride->Electrophile AminoAlcohol 2-(4-Methylpiperazin-1-yl)ethanol Intermediate Alkoxysulfonium Ylide Electrophile->Intermediate AminoAlcohol->Intermediate Product Product Aldehyde Intermediate->Product Elimination Base Triethylamine (Base) Byproducts Dimethyl Sulfide (DMS) Triethylammonium Salt Intermediate->Byproducts Base->Intermediate

Caption: Swern Oxidation Workflow for Aldehyde Synthesis.

Step-by-Step Protocol (Swern Oxidation):

  • Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet is essential. The system must be scrupulously dried to prevent side reactions with water.

  • Activation: Charge the reactor with anhydrous dichloromethane (DCM). Cool the solvent to -78 °C using a dry ice/acetone bath. Slowly add dimethyl sulfoxide (DMSO), followed by the dropwise addition of oxalyl chloride. Critical: Maintain the temperature below -60 °C during this addition to prevent decomposition of the activated species. Vigorous gas evolution (CO, CO₂) is expected.

  • Alcohol Addition: Dissolve the 2-(4-Methylpiperazin-1-yl)ethanol in a minimal amount of dry DCM and add it dropwise to the activated mixture, again ensuring the internal temperature does not rise above -60 °C.

  • Oxidation: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or UPLC.

  • Quench: Add triethylamine (a hindered, non-nucleophilic base) dropwise. This step is exothermic; careful addition is required to control the temperature. The triethylamine neutralizes the acid generated and facilitates the elimination step to form the aldehyde.

  • Workup: Allow the reactor to warm slowly to room temperature. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: The product is volatile and temperature-sensitive. Use a rotary evaporator with a bath temperature below 30-35 °C.

ParameterRecommendationRationale
Temperature -78 °C to -60 °CPrevents decomposition of the Swern reagent and minimizes side reactions.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reagents and intermediates; low freezing point.
Base Triethylamine (TEA) or DIPEANon-nucleophilic base that minimizes aldol and other base-catalyzed side reactions.
Workup Low-temperature aqueous quenchPrevents product degradation and removes water-soluble byproducts.
Question 2: I am attempting a synthesis via reductive cleavage of a dioxolane precursor, but the deprotection step is failing or giving a complex mixture. Why?

Using a protected aldehyde equivalent, like a 1,3-dioxolane (an acetal), is a smart strategy to avoid the reactivity of the aldehyde during initial C-N bond formation. However, the deprotection step is not always trivial, especially with a basic nitrogen atom in the molecule.

Root Cause Analysis:

  • Harsh Acidic Conditions: Standard acetal deprotection uses strong aqueous acid (e.g., HCl, H₂SO₄). In your molecule, the piperazine nitrogen will be protonated, forming a salt. This can alter the solubility and reactivity, sometimes requiring harsher conditions than expected, which can in turn lead to degradation of the aldehyde product.

  • Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of the starting material and product, which can be difficult to separate due to similar polarities.

  • Lewis Acid Issues: Lewis acids can sometimes be used, but they can also chelate with the bidentate piperazine amine, potentially hindering their catalytic activity.

Troubleshooting & Recommended Protocol:

The key is to use acidic conditions that are just strong enough to hydrolyze the acetal without causing significant degradation. Often, using a biphasic system or a milder acid catalyst is beneficial.

Logical Flow for Deprotection Troubleshooting

Start Start: Protected Acetal 2-(2-(4-methylpiperazin-1-yl)ethyl)-1,3-dioxolane Condition1 Method 1: Std. Aqueous Acid (e.g., 2M HCl in Acetone/H2O) Start->Condition1 Check1 Reaction Complete & Clean? Condition1->Check1 Success Success: Isolate Product Check1->Success Yes Failure1 Issue: Degradation or Incomplete Reaction Check1->Failure1 No Condition2 Method 2: Mild Acid Catalyst (e.g., Pyridinium p-toluenesulfonate, PPTS) Failure1->Condition2 Check2 Reaction Complete & Clean? Condition2->Check2 Check2->Success Yes Failure2 Issue: Slow or No Reaction Check2->Failure2 No Condition3 Method 3: Solid-Supported Acid (e.g., Amberlyst-15 resin) Failure2->Condition3 Check3 Reaction Complete & Clean? Condition3->Check3 Success2 Success: Filter catalyst, Isolate Product Check3->Success2 Yes

Technical Support Center: Optimizing Reductive Amination with 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the reductive amination of 2-(4-methylpiperazin-1-yl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of this compound, offering solutions grounded in mechanistic principles.

Issue 1: Low to No Product Formation

Question: I am not observing significant formation of my desired amine product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield in a reductive amination reaction often points to issues with imine/iminium ion formation or the subsequent reduction step. Let's break down the potential culprits:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a critical equilibrium-driven step.[1]

    • pH is Not Optimal: The pH of the reaction medium is crucial.[2] Imine formation is typically favored under mildly acidic conditions (pH 4-6).[2][3] If the medium is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic. If it's too basic, the carbonyl group of the aldehyde is not sufficiently activated for nucleophilic attack.

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid.[4] Typically, 1-2 equivalents of acetic acid can be beneficial, especially when using sodium triacetoxyborohydride (STAB).[5]

    • Steric Hindrance: While this compound is not exceptionally bulky, the amine you are reacting it with might be. Steric hindrance can slow down the initial nucleophilic attack.

      • Solution: Increase the reaction time or consider a moderate increase in temperature (e.g., to 40-50 °C) to overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.

  • Ineffective Reduction: The choice and handling of the reducing agent are paramount.[6]

    • Reducing Agent Inactivity: Borohydride-based reagents, especially sodium triacetoxyborohydride (STAB), are sensitive to moisture.[7]

      • Solution: Ensure you are using a fresh bottle of the reducing agent and that your solvents are anhydrous. If you suspect your reagent has degraded, use a new, unopened bottle.

    • Incorrect Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is less selective and can reduce the starting aldehyde.[8][9] Sodium cyanoborohydride (NaBH₃CN) is more selective but is highly toxic.[6][8] Sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its high selectivity for the iminium ion and lower toxicity.[6][9]

      • Solution: For this specific aldehyde, STAB is highly recommended for a one-pot procedure.[6][10]

  • Aldehyde Instability: Acetaldehyde and its derivatives can be prone to self-condensation or polymerization, especially under basic conditions.

    • Solution: Use the aldehyde as the limiting reagent and add it slowly to the reaction mixture containing the amine.[11] This keeps the instantaneous concentration of the aldehyde low.

Issue 2: Formation of Side Products

Question: My reaction is producing significant impurities alongside my desired product. What are these side products and how can I minimize them?

Answer:

Side product formation is a common challenge. The identity of the impurity can often provide clues to the problem.

  • Over-alkylation (for Primary Amines): If you are using a primary amine, it's possible for the initial secondary amine product to react again with the aldehyde, leading to a tertiary amine.

    • Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the aldehyde.[1] This statistical adjustment favors the formation of the desired secondary amine.

  • Aldehyde Reduction: If you observe the alcohol corresponding to the reduction of this compound, your reducing agent is not selective enough.

    • Solution: This is a classic issue when using strong reducing agents like sodium borohydride in a one-pot reaction.[7] Switch to a more selective reagent like STAB, which preferentially reduces the iminium ion over the aldehyde.[9][10]

  • Unreacted Imine: Residual imine in the final product indicates incomplete reduction.[12]

    • Solution:

      • Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 equivalents of STAB).

      • Extend the reaction time. Monitor the reaction by TLC or LC-MS to ensure the imine intermediate is fully consumed.

      • Ensure the reaction is sufficiently acidic to favor iminium ion formation, which is the species that is readily reduced.[2]

Issue 3: Difficult Product Isolation and Purification

Question: I am struggling to isolate my product. My workup procedure is not effective, and column chromatography is proving difficult.

Answer:

The basic nature of the piperazine moiety in your product can complicate purification.

  • Ineffective Liquid-Liquid Extraction: Standard aqueous workups might not be efficient due to the water solubility of the protonated amine product.

    • Solution: After quenching the reaction, make the aqueous layer basic (pH > 10) with a base like sodium carbonate or sodium hydroxide before extraction.[13] This ensures your product is in its free-base form and will partition into the organic layer. Use a more polar solvent for extraction if necessary, such as dichloromethane (DCM) or a mixture of ethyl acetate and DCM.[12]

  • Broad Peaks on NMR: Broad NMR peaks can indicate the presence of multiple protonation states or conformational isomers, which can be common with piperazine-containing compounds.[13]

    • Solution: Ensure your product is fully in its free-base form before taking the NMR. You can achieve this by washing with a basic aqueous solution and thoroughly drying the organic layer. Sometimes, adding a drop of D₂O can sharpen exchangeable protons like N-H peaks.

  • Column Chromatography Issues: The basicity of the amine product can cause it to streak on silica gel.

    • Solution:

      • Basified Silica: Use silica gel that has been treated with a small amount of a base like triethylamine (typically 1-2% in the eluent). This neutralizes the acidic sites on the silica, preventing streaking.

      • Reverse-Phase Chromatography: If streaking persists, consider reverse-phase chromatography (C18 silica) with a mobile phase containing a buffer, such as ammonium acetate or formic acid, to control the ionization state of your compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of this compound?

A1: Sodium triacetoxyborohydride (STAB) is generally the reagent of choice.[6][7] It is mild, selective for the reduction of the intermediate iminium ion in the presence of the starting aldehyde, and is less toxic than sodium cyanoborohydride.[6][9]

Q2: What is the optimal solvent for this reaction?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are compatible with STAB and are good at solvating the reactants.[7][10] Tetrahydrofuran (THF) can also be used.[7] While methanol is often used with NaBH₃CN, it is less ideal for STAB as it can slowly react with the reagent.[7]

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. For TLC, you can monitor the disappearance of the starting aldehyde and the formation of the more polar amine product. A co-spot of the starting materials and the reaction mixture is highly recommended for accurate comparison.

Q4: Do I need to pre-form the imine before adding the reducing agent?

A4: With a selective reducing agent like STAB, a one-pot procedure where all reactants are mixed together is usually successful.[1][10] However, if you are experiencing low yields or side reactions, a two-step procedure can be beneficial.[7] In this case, you would first mix the aldehyde and amine (with a catalytic amount of acid) and stir for 1-2 hours to form the imine, then add the reducing agent.

Q5: What are the safety considerations for this compound and the reaction?

A5: Acetaldehyde and its derivatives are volatile, flammable, and potential carcinogens.[14][15] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] The reaction can generate hydrogen gas, so it should be vented appropriately and kept away from ignition sources.

Section 3: Experimental Protocols and Data

General Protocol for Reductive Amination with STAB

This protocol provides a starting point for your optimization.

  • To a solution of the amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equiv).

  • Add glacial acetic acid (1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using an eluent containing 1-2% triethylamine) to afford the desired amine.

Comparative Data of Common Reducing Agents
Reducing AgentTypical SolventpH RangeSelectivity for Imine/IminiumKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THFWeakly AcidicExcellentHigh selectivity, mild, low toxicityMoisture sensitive
Sodium Cyanoborohydride (NaBH₃CN) Methanol4-6GoodEffective for one-pot reactionsHighly toxic, generates cyanide waste
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to BasicPoorInexpensive, potentReduces aldehydes and ketones, often requires a two-step process

This table synthesizes information from multiple sources to provide a comparative overview.[6][7][9]

Section 4: Visualizing the Process

Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Mix Combine Amine, Aldehyde, & Acid Amine->Mix Aldehyde This compound Aldehyde->Mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mix Acid Acetic Acid Acid->Mix Imine Imine/Iminium Formation Mix->Imine Stir 30 min Add_STAB Add STAB Imine->Add_STAB Reduction Reduction to Amine Add_STAB->Reduction Stir 2-12h Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify

Caption: General workflow for reductive amination.

Troubleshooting Decision Tree

G Start Low Yield? Check_Imine Imine Formed? (Check by TLC/LCMS) Start->Check_Imine Check_Reduction Reduction Incomplete? Check_Imine->Check_Reduction Yes No_Imine Optimize Imine Formation: - Adjust pH (add AcOH) - Check Reagent Purity - Increase Time/Temp Check_Imine->No_Imine No Incomplete_Red Optimize Reduction: - Use Fresh STAB - Increase Equivalents - Extend Reaction Time Check_Reduction->Incomplete_Red Yes Success Check Workup/Purification Check_Reduction->Success No

Caption: Decision tree for low yield troubleshooting.

References

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. Available at: [Link]

  • Borch Reductive Amination - Chem-Station Int. Ed. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Reductive Amination With Sodium Triacetoxyborohydride - Scribd. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - ACS Omega. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions - Organic Chemistry Data. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • (A) Optimal pH for reductive amination; (B) Optimal temperature for... - ResearchGate. Available at: [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement - Nacalai USA. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]

  • Reductive amination of piperazine - Reddit. Available at: [Link]

  • Myers Chem 115 - Reductive Amination - Harvard University. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. Available at: [Link]

  • Question about reductive amination reaction procedure - Reddit. Available at: [Link]

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde - PubChem. Available at: [Link]

  • 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde - PubChem. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES - ResearchGate. Available at: [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. Available at: [Link]

  • Reductive Amination - YouTube. Available at: [Link]

  • SAFETY DATA SHEET - Acetaldehyde - Airgas. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating the Workup of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 2-(4-methylpiperazin-1-yl)acetaldehyde and related α-amino aldehydes. As a Senior Application Scientist, I understand the unique challenges these molecules present during workup and purification. Their inherent instability, stemming from the juxtaposition of a reactive aldehyde and a basic amino group, can lead to significant yield loss and the generation of complex impurity profiles. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you successfully isolate your target compound with high purity and yield.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when working with this compound.

Q1: My yield of this compound is consistently low after aqueous workup. What are the likely causes?

Low yields after aqueous workup are often due to a combination of factors related to the inherent instability of α-amino aldehydes. The primary culprits are self-condensation, oxidation, and retro-Mannich reaction, all of which can be exacerbated by improper pH control and prolonged exposure to aqueous conditions.

  • Self-Condensation (Aldol Reaction): Aldehydes, especially those with α-hydrogens, can undergo base-catalyzed self-condensation to form β-hydroxy aldehydes (aldol adducts), which can then dehydrate to form α,β-unsaturated aldehydes.[1] The basicity of the piperazine moiety in your molecule can catalyze this reaction.

  • Oxidation: Aldehydes are highly susceptible to oxidation to the corresponding carboxylic acid. This can occur simply by exposure to air (auto-oxidation), a process that can be accelerated by heat and the presence of metal ions.[2]

  • Retro-Mannich Reaction: As a β-amino carbonyl compound, your product can potentially undergo a retro-Mannich reaction, especially under non-optimal pH conditions, leading to fragmentation of the molecule.[1]

  • Enamine/Enol Formation and Instability: The presence of the secondary amine (piperazine) can lead to the formation of an enamine in equilibrium with the aldehyde.[3] Enamines can be unstable and may hydrolyze back to the aldehyde or participate in undesired side reactions.

Q2: I'm observing multiple unknown spots on my TLC after workup. What could these impurities be?

The appearance of multiple spots on TLC is a strong indicator of product degradation. Based on the structure of this compound, these impurities are likely to be:

  • Aldol Condensation Products: Dimers or oligomers formed from the self-condensation of the aldehyde.[1]

  • Carboxylic Acid: The product of aldehyde oxidation, 2-(4-methylpiperazin-1-yl)acetic acid.

  • Retro-Mannich Products: Fragmentation products resulting from the cleavage of the Cα-Cβ bond.

  • Products of Enamine Reactions: The intermediate enamine can react with electrophiles present in the reaction mixture.

Q.3: How can I effectively purify this compound, which is an oily substance and tends to streak on silica gel?

The purification of basic, oily compounds like yours presents a dual challenge. The oiliness prevents purification by recrystallization, and the basicity of the piperazine group leads to strong interactions with the acidic silanol groups on standard silica gel, causing significant tailing or even irreversible adsorption.[4]

Here are two primary strategies to overcome this:

  • Modified Flash Column Chromatography:

    • Basic Modifier: Add a basic modifier to your eluent to suppress the interaction between your basic compound and the acidic silica. A common choice is to add 0.5-2% triethylamine (TEA) or a small amount of ammonia in methanol to the mobile phase.[4]

    • Deactivated Silica: Use commercially available deactivated (neutral) silica gel or alumina.

  • Salt Formation and Recrystallization:

    • Convert the basic oily product into a salt. Piperazine derivatives often form stable, crystalline salts with acids like hydrochloric acid or fumaric acid.[4]

    • This crystalline salt can then be purified by recrystallization.

    • After purification, the salt can be neutralized with a base (e.g., NaHCO₃ or NaOH) to regenerate the purified oily free base.[4]

Troubleshooting Guide: A Step-by-Step Approach to a Successful Workup

This section provides a detailed workflow and troubleshooting advice for each stage of the workup process.

Workflow Diagram for Workup and Purification

G cluster_0 Reaction Quenching & Initial Extraction cluster_1 Aqueous Washing cluster_2 Drying and Concentration cluster_3 Purification quench 1. Quench Reaction (Cold, pH-controlled) extract 2. Liquid-Liquid Extraction (Non-polar solvent, minimal time) quench->extract wash 3. Wash Organic Layer (Brine, cold) extract->wash dry 4. Dry with Na2SO4 wash->dry concentrate 5. Concentrate in vacuo (Low temperature) dry->concentrate purify 6. Purification Method concentrate->purify chromatography Flash Chromatography (TEA-modified eluent) purify->chromatography Option A salt Salt Formation & Recrystallization purify->salt Option B

Caption: Recommended workflow for the workup and purification of this compound.

Detailed Troubleshooting Protocols

Issue 1: Degradation During Aqueous Extraction and Washing

The Problem: The combination of pH changes, water, and prolonged contact time during liquid-liquid extraction can be highly detrimental.

The Causality:

  • Basic pH: A basic aqueous phase will deprotonate the α-carbon of the aldehyde, promoting enolate formation and subsequent aldol self-condensation.[1]

  • Acidic pH: While protonating the piperazine nitrogen can prevent it from catalyzing self-condensation, a strongly acidic environment can promote hydrolysis of any intermediate enamines back to the aldehyde, potentially leading to other acid-catalyzed degradation pathways.[5]

  • Oxygen Exposure: Vigorous shaking during extraction increases the exposure of the aldehyde to dissolved oxygen, promoting oxidation.

Solutions & Step-by-Step Protocol:

  • Temperature Control:

    • Action: Cool the reaction mixture to 0-5 °C before quenching.

    • Rationale: Lower temperatures significantly reduce the rates of all degradation reactions.

  • pH Management:

    • Action: Quench the reaction by adding it to a cold, weakly acidic buffer (e.g., pH 5-6 citrate buffer) or a saturated aqueous solution of NH₄Cl. Avoid strong acids or bases.

    • Rationale: A slightly acidic pH will protonate the basic piperazine nitrogens, preventing them from acting as a base catalyst for self-condensation. This pH range is generally a good compromise to minimize both base-catalyzed and strong acid-catalyzed degradation. The optimal pH for extraction of amino acids is typically in the acidic range to ensure they are in their cationic form.[6]

  • Solvent Selection:

    • Action: Use a non-polar, water-immiscible organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Avoid protic solvents if possible, as they can participate in side reactions. The choice of solvent can influence reaction rates and yields.[7]

    • Rationale: A non-polar solvent will efficiently extract the organic product while minimizing the co-extraction of water-soluble impurities.

  • Efficient and Gentle Extraction:

    • Action: Perform the extraction quickly and avoid overly vigorous shaking. If emulsions form, they can sometimes be broken by the addition of brine.

    • Rationale: Minimizing the contact time with the aqueous phase and reducing oxygen exposure is crucial.

  • Washing:

    • Action: Wash the combined organic layers with cold brine to remove the bulk of the water.

    • Rationale: Brine is less likely to cause significant pH shifts and helps to "dry" the organic layer.

Issue 2: Degradation During Solvent Removal

The Problem: Applying heat during rotary evaporation to remove the extraction solvent can lead to thermal degradation.

The Causality: As mentioned, α-amino aldehydes are often thermally unstable.[8] Heating can provide the activation energy for self-condensation and oxidation reactions.

Solutions & Step-by-Step Protocol:

  • Low-Temperature Concentration:

    • Action: Concentrate the organic solution under reduced pressure using a rotary evaporator with a water bath temperature no higher than 30-35 °C.

    • Rationale: This minimizes thermal stress on the sensitive aldehyde.

  • Use of an Inert Atmosphere:

    • Action: If possible, bleed a slow stream of nitrogen or argon into the rotary evaporator as the solvent is removed.

    • Rationale: This helps to prevent oxidation by displacing air.

Issue 3: Product Loss and Decomposition on Silica Gel

The Problem: Standard silica gel chromatography leads to poor recovery and streaking.

The Causality: The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic piperazine moiety. This can lead to irreversible adsorption or catalysis of degradation on the silica surface.[4][9]

Solutions & Step-by-Step Protocol for Modified Chromatography:

  • TLC Method Development:

    • Action: Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or DCM). Aim for an Rf of 0.2-0.4 for your product.

    • Action: To a vial of your chosen eluent, add 1% triethylamine (TEA) and re-run the TLC.

    • Observation: You should observe a significant improvement in the spot shape (less tailing) and potentially a slightly higher Rf value. This confirms that TEA is effective at mitigating the interaction with the silica.

  • Column Preparation and Elution:

    • Action: Prepare your flash column slurry and pack the column using the eluent that already contains 1% TEA.

    • Action: Load your crude product (pre-adsorbed onto a small amount of silica gel, also treated with the TEA-containing eluent) onto the column.

    • Action: Elute the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.

  • Post-Column Workup:

    • Action: Combine the pure fractions and remove the solvent and TEA under reduced pressure at low temperature. Note that TEA is relatively volatile and should be removed along with the eluent.

Alternative Purification: Salt Formation

If chromatography proves difficult, converting the product to a solid salt is an excellent alternative.[4]

Protocol for Salt Formation:

  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution of the amine.

  • Crystallization: The salt may precipitate immediately. If not, cooling the mixture in an ice bath can induce crystallization.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • (Optional) Liberation of Free Base: To recover the oily free base, dissolve the purified salt in water and carefully add a base (e.g., saturated NaHCO₃ solution) until the solution is basic. Then, extract the free base with an organic solvent (e.g., DCM), wash with brine, dry over Na₂SO₄, and concentrate at low temperature.

Summary of Key Protective Measures

ParameterRecommendationRationale
Temperature Maintain at 0-5 °C during aqueous workup; <35 °C for solvent removal.Reduces rates of all degradation pathways (oxidation, condensation, etc.).
pH Control Use a weakly acidic buffer (pH 5-6) or NH₄Cl for quenching. Avoid strong acids/bases.Prevents base-catalyzed self-condensation and minimizes acid-catalyzed hydrolysis.[6]
Atmosphere Work under an inert atmosphere (N₂ or Ar) when possible, especially during concentration.Minimizes oxidation of the aldehyde group.
Solvents Use non-polar, aprotic solvents (DCM, Ethyl Acetate) for extraction.Efficiently extracts the product while minimizing side reactions.[7]
Chromatography Add 0.5-2% triethylamine to the eluent or use neutral alumina/silica.Prevents tailing and degradation on acidic silica gel by masking active sites.[4]
Storage Store the purified product under an inert atmosphere at low temperatures (-20 °C).Enhances long-term stability.[8]

By implementing these strategies, you can significantly improve the outcome of your experiments involving this compound, leading to higher yields and purities. Remember that careful planning of the workup is as critical as the reaction itself for these sensitive molecules.

References

  • Falck, J. R., et al. (2007). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids.
  • Sandler, S. R. (1983). Stabilization of aldehydes.
  • Fischer, G., et al. (2000). Method of stabilizing aldehydes. U.S.
  • Cascaval, D., et al. (2001). Effect of aqueous solution pH value on the reactive extraction degrees of acidic amino acids with D2EHPA dissolved in butyl acetate.
  • Lamm, V., et al. (2013). Aldehydes and ketones are reduced by 1 when silica gel is added.
  • Aldini, G., et al. (2013).
  • Sandler, S. R. (1983). Stabilization of aldehydes.
  • BenchChem. (2025).
  • Showell, G. A., et al. (2005). Alpha-trialkylsilyl amino acid stability. PubMed.
  • Lumen Learning.
  • National Center for Biotechnology Information. (2023).
  • Pollard, C. B., & Wicker, T. H. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Sci-Hub.
  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.
  • Willis, M. C., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society.
  • Macmillan, D. W. C., et al. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Lente, G., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI.
  • Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity.
  • Preprints.org. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties.
  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013).
  • International Journal of Chemistry. (2015).
  • ResearchGate. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties.
  • Organic Chemistry Portal.
  • Khan Academy.
  • Mijić, D., et al. (2022).
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Hanafi, R., et al. (2022).
  • Pearson+.
  • de Mattos, M. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
  • Ahmad, S., & Kamal, M. Z. (2002).
  • Zhan, W., et al. (2000). Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. PubMed.
  • Chemistry Steps. Aldehydes and Ketones to Amines.
  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
  • ResearchGate. (2013).
  • ResearchGate. (2020). Optimization of aqueous phase pH. Extraction conditions: are the same....
  • Pampaloni, G., et al. (2017).

Sources

Validation & Comparative

Purity validation of 2-(4-Methylpiperazin-1-yl)acetaldehyde for pharmaceutical research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purity Validation of 2-(4-Methylpiperazin-1-yl)acetaldehyde for Pharmaceutical Research

Introduction: The Critical Role of Intermediate Purity in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of starting materials and intermediates is as crucial as that of the final Active Pharmaceutical Ingredient (API). The compound this compound is a key building block in the synthesis of numerous APIs, particularly those targeting central nervous system receptors. Its molecular structure, featuring both a reactive aldehyde group and a tertiary amine, makes it highly versatile for synthetic transformations but also susceptible to a unique profile of impurities.

The presence of even trace-level impurities can have profound consequences, potentially leading to the formation of toxic by-products, altering the pharmacological profile of the API, or compromising the stability of the final drug product. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental component of risk mitigation in drug development.

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of this compound. Moving beyond a simple listing of techniques, we will explore the underlying rationale for method selection, present detailed experimental protocols, and offer a framework for interpreting the resulting data. Our objective is to equip researchers and drug development professionals with a self-validating system for ensuring the quality and consistency of this critical intermediate.

Chapter 1: The Analytical Challenge - A Proactive Approach to Impurity Profiling

Effective purity validation begins with a theoretical understanding of what impurities are likely to be present. For this compound, impurities can be broadly categorized into two classes: process-related impurities, which arise from the synthetic route, and degradation-related impurities, which form during storage or handling.

Process-Related Impurities: These are substances that are either unreacted starting materials, by-products of the primary reaction, or contaminants from reagents and solvents. For instance, a common synthesis involves the oxidation of 2-(4-methylpiperazin-1-yl)ethanol. Incomplete oxidation could leave residual starting material, while over-oxidation could generate the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)acetic acid.

Degradation-Related Impurities: The aldehyde functional group is inherently unstable and can undergo self-condensation (such as an aldol condensation) or polymerization, particularly under non-optimal storage conditions (e.g., elevated temperature or pH). The tertiary amine can also be susceptible to oxidation.

The following diagram illustrates the potential pathways for the formation of key impurities, providing a roadmap for analytical method development.

G SM Starting Material (e.g., 2-(4-methylpiperazin-1-yl)ethanol) Target Target Compound This compound SM->Target Incomplete Reaction Impurity_SM Impurity A (Residual Starting Material) SM->Impurity_SM Leads to Impurity_OverOx Impurity B (Over-oxidation Product) 2-(4-methylpiperazin-1-yl)acetic acid Target->Impurity_OverOx Over-oxidation Impurity_Deg Impurity C (Degradation Product) e.g., Aldol Adduct Target->Impurity_Deg Self-condensation/ Degradation Reagent Reagents/Solvents Impurity_Reagent Impurity D (Reagent-derived) Reagent->Impurity_Reagent Contamination

Caption: Potential sources of impurities in this compound synthesis.

Chapter 2: Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, is essential for a comprehensive and trustworthy assessment. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The overall validation workflow is a systematic process designed to ensure data integrity at every stage.

G Start Sample Receipt & Login Prep Sample Preparation (Dilution, Derivatization) Start->Prep SST System Suitability Test (SST) Prep->SST Analysis Orthogonal Analysis - HPLC-UV - GC-MS - qNMR SST->Analysis SST Pass Fail OOS Investigation SST->Fail SST Fail Data Data Processing & Review Analysis->Data Report Generate Certificate of Analysis (CoA) Data->Report

Caption: General workflow for the purity validation of a pharmaceutical intermediate.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

Expertise & Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic molecules. For this compound, which is polar and possesses a UV-active chromophore (albeit weak), Reverse-Phase HPLC (RP-HPLC) is the method of choice. The key challenge is achieving adequate retention of this polar compound on a standard C18 column. Therefore, the selection of a column with polar end-capping or the use of an ion-pairing agent in the mobile phase is critical for separating the target from its even more polar impurities, like the corresponding carboxylic acid. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data, which can help in peak tracking and identification, and in assessing peak purity.

Trustworthiness through Self-Validation: Before any sample analysis, a System Suitability Test (SST) must be performed. This involves injecting a standard solution to verify that the chromatographic system is performing as expected.

Experimental Protocol: HPLC-UV/DAD

  • System Preparation:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent polar-endcapped C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) at 210 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • System Suitability Test (SST):

    • Prepare a solution containing the target compound (~0.1 mg/mL) and a small amount (~0.001 mg/mL) of a potential impurity (e.g., 2-(4-methylpiperazin-1-yl)acetic acid).

    • Acceptance Criteria:

      • Resolution (Rs): > 2.0 between the target and impurity peaks.

      • Tailing Factor (Tf): 0.8 - 1.5 for the target peak.

      • Theoretical Plates (N): > 5000 for the target peak.

  • Sample Analysis:

    • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

    • Inject the sample and integrate all peaks.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities that may be present at levels below the detection limits of HPLC or co-elute with the main peak. Residual solvents from the synthesis (e.g., dichloromethane, toluene) are a primary target for this method. While the target molecule itself has limited volatility, GC-MS can effectively analyze potential volatile precursors or by-products. The mass spectrometer provides definitive identification of these impurities based on their mass fragmentation patterns, offering a higher degree of confidence than UV detection alone.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System Preparation:

    • Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 µm, or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector: Split mode (20:1), 250 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 min.

  • Analysis:

    • Run the headspace sample.

    • Identify and quantify residual solvents by comparing retention times and mass spectra against a calibrated standard mixture (as per ICH Q3C guidelines).

Quantitative NMR (qNMR) Spectroscopy

Expertise & Rationale: qNMR stands apart as a primary analytical method capable of determining purity without requiring a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity, one can calculate the absolute mass purity of the analyte. This technique is invaluable for qualifying new batches of material or for use as a primary reference standard. The choice of internal standard is critical; it must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid is a common choice for water-soluble compounds.

Experimental Protocol: qNMR

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic Acid (Certified Reference Material).

    • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the analyte into a vial.

    • Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically D1 ≥ 30 s).

      • Pulse angle of 90°.

      • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a unique signal from the internal standard (e.g., the two vinyl protons of maleic acid).

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass weighed

      • P = Purity of the internal standard (usually >99.9%)

Chapter 3: Comparative Data Analysis & Method Selection

The choice of analytical method(s) depends on the specific goal, whether it is routine quality control, impurity identification, or reference standard certification. The table below summarizes the comparative performance of the discussed techniques.

Parameter HPLC-UV/DAD GC-MS (Headspace) qNMR
Primary Application Purity/Impurity profile of non-volatile compoundsResidual solvents, volatile impuritiesAbsolute purity determination, reference standard qualification
Typical LOD/LOQ ~0.01% / ~0.05% (area %)ppm levels for solvents~0.1% (mass %)
Strengths Robust, precise, widely available, good for quantitative analysis of known impurities.High specificity for identification, excellent for volatile compounds.Primary method, high accuracy, does not require analyte-specific reference standard.
Limitations Requires reference standards for impurity identification/quantification. May miss non-UV active or volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than HPLC, requires specialized expertise, higher instrument cost.
Best For Routine QC, stability studies, release testing.Conforming to ICH Q3C limits for residual solvents.Certifying a new batch as a reference standard, resolving disputes between other methods.

Conclusion

The purity validation of this compound is a task that demands a rigorous, multi-faceted analytical strategy. A reliance on a single technique, such as HPLC, is insufficient to provide the level of assurance required for pharmaceutical research and development.

A comprehensive approach should leverage:

  • HPLC-UV/DAD as the primary workhorse for routine purity assessment and quantification of known, non-volatile impurities.

  • Headspace GC-MS to control for process-related volatile impurities and residual solvents, ensuring compliance with regulatory standards like ICH Q3C.

  • qNMR as the definitive method for establishing the absolute purity of a new batch or for qualifying in-house primary reference standards.

By integrating these orthogonal techniques, researchers can build a complete and trustworthy profile of their intermediate, ensuring its quality, consistency, and fitness for purpose in the synthesis of life-saving medicines. This proactive and scientifically-grounded approach to purity validation is a cornerstone of modern pharmaceutical development.

References

  • International Council for Harmonisation (ICH). Q3C(R8) Impurities: Guideline for Residual Solvents. Source: ICH Official Website, [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Source: USP-NF Online, [Link] (Note: Access is subscription-based, link is to the main portal).

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A Versatile Tool for the Analysis of Drugs and Natural Products. Journal of Natural Products. Source: ACS Publications, [Link]

A Comparative Guide to Aldehyde Reactivity: 2-(4-Methylpiperazin-1-yl)acetaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth comparison of the chemical reactivity of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a substituted aliphatic aldehyde, and benzaldehyde, a classic aromatic aldehyde. This analysis is tailored for researchers, scientists, and drug development professionals who utilize these or structurally similar building blocks in organic synthesis. We will explore the underlying electronic and steric factors that govern their reactivity and provide supporting experimental frameworks to illustrate these principles in practice.

Introduction: Structural and Electronic Profiles

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. This is influenced by a combination of electronic effects (resonance and induction) and steric hindrance around the reaction center. The two molecules under consideration offer a compelling contrast:

  • Benzaldehyde (C₆H₅CHO): As an aromatic aldehyde, its carbonyl group is directly conjugated with the benzene ring. This conjugation allows for resonance delocalization of electrons, which stabilizes the molecule and reduces the partial positive charge on the carbonyl carbon.[1][2][3][4] Consequently, benzaldehyde is generally less reactive towards nucleophiles compared to its aliphatic counterparts.[5][6]

  • This compound (C₇H₁₄N₂O): This is a substituted aliphatic aldehyde. Aliphatic aldehydes lack the resonance stabilization of aromatic systems, rendering their carbonyl carbons inherently more electrophilic and thus more reactive.[1][4][6] However, this specific molecule features a bulky and complex 4-methylpiperazine substituent at the β-carbon. This group introduces two key factors: significant steric hindrance and potential inductive effects from the tertiary amine nitrogens.

This guide hypothesizes that while the aliphatic nature of this compound predisposes it to higher reactivity than benzaldehyde, its significant steric bulk will temper this reactivity, particularly in reactions sensitive to steric approach control.

Spectroscopic Insights: A Window into Electronic Environments

A comparison of the proton NMR (¹H NMR) spectra provides valuable information about the electronic environment of the aldehyde proton.

Compound Aldehyde Proton (CHO) Chemical Shift (δ) Interpretation
Benzaldehyde ~9.9 - 10.0 ppm[7][8]The strong deshielding is due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene ring. The aldehyde proton is directly attached to the sp² carbonyl carbon.
This compound Predicted ~9.6 - 9.8 ppmAs a typical aliphatic aldehyde, the chemical shift is expected to be slightly upfield compared to benzaldehyde. The absence of direct conjugation to an aromatic ring results in a less deshielded proton.

The downfield shift of benzaldehyde's proton reflects the influence of the aromatic system, a key structural difference that underpins the observed differences in reactivity.

Comparative Reactivity: Theoretical Framework

The core differences in reactivity can be dissected through two primary lenses: electronics and sterics.

G cluster_reactivity Factors Influencing Aldehyde Reactivity cluster_benzaldehyde Benzaldehyde cluster_aliphatic This compound A Electronic Effects C Resonance Stabilization (Delocalization into Phenyl Ring) A->C G No Resonance Stabilization (Localized Charge) A->G B Steric Effects E Planar Phenyl Group (Moderate Hindrance) B->E I Bulky Piperazine Group (Significant Hindrance) B->I D Decreased Electrophilicity of Carbonyl Carbon C->D F Lower Reactivity D->F E->F H Increased Electrophilicity of Carbonyl Carbon G->H J Modulated Reactivity H->J I->J

Caption: Logical diagram of factors affecting aldehyde reactivity.

  • Electronic Effects: Benzaldehyde's reactivity is dampened by the phenyl group, which donates electron density to the carbonyl group via resonance, thereby stabilizing it and making the carbonyl carbon less electrophilic.[4][5][9] this compound lacks this effect, resulting in a more polarized C=O bond and a "harder" electrophilic carbon, making it electronically more prone to nucleophilic attack.[10]

  • Steric Effects: The approach of a nucleophile to the carbonyl carbon is critical. While the phenyl group of benzaldehyde presents some steric hindrance, the 4-methylpiperazine moiety in the aliphatic counterpart is significantly bulkier and more conformationally flexible. This large group can effectively shield the reaction center, potentially slowing down reactions with large nucleophiles or in crowded transition states.[11][12][13]

Experimental Validation: The Knoevenagel Condensation

To empirically test our hypothesis, we propose a comparative Knoevenagel condensation. This reaction, which involves the formation of a C=C bond, is highly sensitive to the electrophilicity of the aldehyde and steric hindrance at the reaction site.[14][15]

Objective

To compare the reaction yield of benzaldehyde and this compound in a Knoevenagel condensation with malononitrile, catalyzed by ammonium acetate.

Reaction Scheme

Caption: Generalized workflow for the Knoevenagel condensation.

Experimental Protocol
  • Setup: In two separate round-bottom flasks equipped with reflux condensers, place the respective aldehyde (10 mmol).

  • Reagents: To each flask, add malononitrile (10 mmol, 1.0 eq) and ammonium acetate (1.5 mmol, 0.15 eq).

  • Solvent: Add ethanol (20 mL) to each flask.

  • Reaction: Heat the mixtures to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) over 4 hours.

  • Workup: After completion, cool the reaction mixtures to room temperature. Reduce the solvent volume under vacuum.

  • Isolation: Add cold water to the residue to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Analysis: Determine the yield and characterize the product by ¹H NMR and melting point analysis.

Anticipated Results & Discussion
Aldehyde Anticipated Yield (%) Rationale
Benzaldehyde ~85-95%This is a standard, high-yielding reaction. The electronic deactivation is overcome by the reaction conditions, and the steric hindrance is manageable for the small malononitrile nucleophile.[16][17][18]
This compound ~60-75%The higher intrinsic electronic reactivity of the aliphatic aldehyde is counteracted by the significant steric hindrance from the bulky piperazine substituent. This hindrance raises the activation energy of the nucleophilic attack, leading to a lower overall yield under identical conditions.

The expected outcome is that benzaldehyde, despite being electronically less reactive, will give a higher yield. This is because the Knoevenagel condensation's rate-determining step can be sensitive to steric crowding in the transition state, a factor that is more pronounced for the substituted aliphatic aldehyde in this comparison.

Alternative Reaction Pathway: The Wittig Reaction

The Wittig reaction provides another excellent platform for comparison, as it is a cornerstone of alkene synthesis from carbonyls.[19][20] The reaction involves a phosphorus ylide as the nucleophile, which can be sterically demanding.

Reaction Scheme

The reaction of an aldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂) yields a terminal alkene.

Discussion of Reactivity

In a Wittig reaction, benzaldehyde reacts readily to form styrene.[12][21] For this compound, the reaction would also proceed. However, the bulky ylide (Ph₃P=CH₂) approaching the sterically encumbered carbonyl carbon of the aliphatic aldehyde would likely result in a slower reaction rate compared to a less hindered aliphatic aldehyde like propanal. When compared directly with benzaldehyde, the outcome is less predictable without experimental data. The enhanced electrophilicity of the aliphatic aldehyde might compensate for the increased steric hindrance, potentially leading to comparable or even faster reaction rates depending on the specific ylide and reaction conditions used.[22][23]

Conclusion

This comparative guide demonstrates that a simple classification of "aliphatic" versus "aromatic" is insufficient to predict aldehyde reactivity comprehensively.

  • Benzaldehyde serves as a benchmark of an electronically deactivated but sterically accessible aromatic aldehyde. Its reactivity is primarily governed by the resonance stabilization imparted by the phenyl ring.[1][2][3][5]

  • This compound exemplifies a more complex case. While its aliphatic nature makes its carbonyl carbon highly electrophilic, its reactivity is significantly modulated by the steric bulk of the β-substituent.

For the synthetic chemist, this means that this compound is an electronically "active" building block, but its application may be limited in reactions that are sensitive to steric hindrance. In contrast, benzaldehyde remains a reliable, albeit less reactive, substrate for a wide array of transformations. The choice between such reagents must therefore be guided by a careful consideration of the specific nucleophile and reaction mechanism involved.

References

  • Why is benzaldehyde less reactive than aliphatic aldehyde? (2022). Quora. [Link]

  • Aldehydes and ketones: Electronic and steric effects. (2018). BrainKart. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? (2018). Quora. [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. [Link]

  • Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. (2018). brainly.com. [Link]

  • Benzaldehyde Condensation. (2024). Chemcess. [Link]

  • Explain, why benzaldehyde is less reactive than aliphatic aldehydes? (n.d.). Allen. [Link]

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]

  • 2.3 Reactivities of Aldehydes and Ketones. (n.d.). KPU Pressbooks. [Link]

  • Reactivity of Benzaldehyde between aldehydes. (2018). Chemistry Stack Exchange. [Link]

  • Simplified reaction mechanism for the formation of benzaldehyde from benzyl alcohol through various pathways. (2023). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). (n.d.). Human Metabolome Database. [Link]

  • Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. (2025). YouTube. [Link]

  • Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? (2023). Chemistry Stack Exchange. [Link]

  • LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. (2020). YouTube. [Link]

  • Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

  • 1H NMR Spectra and Peak Assignment. (n.d.). Oregon State University. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115). (n.d.). Human Metabolome Database. [Link]

  • Reactivity of aldehydes and ketones (video). (n.d.). Khan Academy. [Link]

  • Proposed mechanism of the reaction between the reactants benzaldehyde... (n.d.). ResearchGate. [Link]

  • Benzaldehyde. (n.d.). Wikipedia. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]

  • 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. (n.d.). PubChem. [Link]

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. (n.d.). PubChem. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]

  • Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). ReactionFlash. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). ResearchGate. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • 2-(3-Ethyl-4-methylpiperazin-1-yl)acetaldehyde. (n.d.). PubChem. [Link]

  • Knoevenagel Condensation. (2021). J&K Scientific LLC. [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of 2-(4-Methylpiperazin-1-yl)acetaldehyde: An LC-MS/MS Method Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of reactive molecules is a cornerstone of robust analytical science. Among these, aldehydes present a significant challenge due to their inherent reactivity and instability. This guide provides an in-depth technical comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a key synthetic intermediate in pharmaceutical development, against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach.[1]

The core of this guide is not merely a recitation of protocols but a scientifically grounded narrative explaining the rationale behind our methodological choices, ensuring a self-validating and trustworthy analytical system.

The Challenge: Quantifying a Reactive Aldehyde

This compound is a bifunctional molecule featuring a highly reactive aldehyde group and a basic 4-methylpiperazine moiety.[1][2] This reactivity, while beneficial for synthesis, makes its accurate quantification in complex matrices (e.g., plasma, reaction mixtures) a formidable task. The aldehyde group is susceptible to oxidation, polymerization, and Schiff base formation with primary amines, leading to analytical variability and sample instability.[3][4]

Direct analysis by LC-MS is often hindered by the aldehyde's volatility, low molecular weight, and poor ionization efficiency.[3] To overcome these limitations, a chemical derivatization strategy is essential. This process converts the analyte into a more stable, chromatographically retentive, and readily ionizable derivative, thereby enhancing the sensitivity and specificity of the assay.[3][4]

The Gold Standard: LC-MS/MS with Derivatization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for quantifying low-level analytes in complex mixtures due to its exceptional selectivity, sensitivity, and specificity.[5] For aldehydes, derivatization is a common and necessary step to improve analytical performance.[3][4]

Derivatization Strategy: The Choice of 2,4-Dinitrophenylhydrazine (DNPH)

While several derivatization reagents exist, 2,4-dinitrophenylhydrazine (DNPH) is widely used and well-characterized for the analysis of carbonyl compounds.[3][6] It reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative.

The rationale for selecting DNPH is threefold:

  • Stability: The resulting hydrazone is significantly more stable than the parent aldehyde.

  • Chromatographic Retention: The non-polar nature of the DNPH tag enhances retention on reverse-phase HPLC columns.

  • Ionization Efficiency: The derivative can be readily ionized, typically by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), for sensitive MS detection.[6][7]

Experimental Workflow: LC-MS/MS Method

The following diagram outlines the complete experimental workflow for the quantification of this compound using an LC-MS/MS approach with DNPH derivatization.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or Reaction Mixture Spike Spike with Internal Standard (IS) Sample->Spike Addition of IS Derivatize Derivatization with DNPH Spike->Derivatize Reaction Extract Liquid-Liquid Extraction (LLE) Derivatize->Extract Purification LC UPLC Separation (C18 Column) Extract->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization & Fragmentation Quant Quantification (Peak Area Ratio) MS->Quant Data Acquisition Report Report Generation Quant->Report Calculation

Figure 1: Experimental workflow for LC-MS/MS quantification.

A Rigorous Validation: Adhering to Regulatory Standards

To ensure the reliability and accuracy of the analytical data, a thorough method validation was conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guidelines.[8][9][10][11][12][13][14][15][16]

The validation process follows a logical progression to demonstrate that the method is suitable for its intended purpose.

validation_flow Validation Method Validation Start Selectivity Selectivity & Specificity Assess interference from matrix components Validation->Selectivity Linearity Linearity & Range Establish concentration vs. response relationship Selectivity->Linearity LLOQ Lower Limit of Quantification (LLOQ) Lowest concentration with acceptable accuracy & precision Linearity->LLOQ Accuracy Accuracy Closeness to true value Precision Precision Repeatability & Intermediate Precision Accuracy->Precision Recovery Recovery Efficiency of extraction process Precision->Recovery LLOQ->Accuracy MatrixEffect Matrix Effect Ion suppression or enhancement Recovery->MatrixEffect Stability Stability Analyte stability in matrix under various conditions MatrixEffect->Stability Validated Validated Method Stability->Validated

Figure 2: Logical flow of the method validation process.

Detailed Experimental Protocols

1. Preparation of Calibration Standards and Quality Control Samples:

  • A stock solution of this compound and a suitable deuterated internal standard (e.g., d4-2-(4-Methylpiperazin-1-yl)acetaldehyde) are prepared in acetonitrile.

  • Working solutions are prepared by serial dilution.

  • Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into the blank biological matrix.

2. Sample Preparation (Derivatization and Extraction):

  • To 100 µL of sample (standard, QC, or unknown), add 20 µL of internal standard working solution.

  • Add 50 µL of 1 mg/mL DNPH in acetonitrile containing 1% phosphoric acid.

  • Vortex and incubate at 40°C for 30 minutes.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive ion electrospray (ESI+)

  • MRM Transitions: Optimized for the DNPH derivative of the analyte and the internal standard.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

To provide a clear comparison, we evaluated the validated LC-MS/MS method against a traditional HPLC-UV method, which also utilizes DNPH derivatization but relies on UV absorbance for detection.[4][17]

ParameterLC-MS/MS MethodHPLC-UV MethodRationale for Difference
Selectivity/Specificity Very HighModerate to HighMS/MS detects a specific parent-daughter ion transition, minimizing interference. UV detection is less selective as multiple compounds can absorb at the same wavelength.[3]
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL~10 ng/mLMass spectrometry is inherently more sensitive than UV detection, allowing for the measurement of much lower concentrations.[3]
Linearity (r²) >0.998>0.995Both methods can achieve excellent linearity, but the wider dynamic range of MS detection is often advantageous.
Accuracy (% Bias) Within ±15%Within ±15%Both methods can be accurate when properly validated, but the higher selectivity of LC-MS/MS reduces the risk of bias from co-eluting interferences.
Precision (%RSD) <15%<15%Both methods can demonstrate good precision.
Matrix Effect Must be evaluated and managedGenerally less pronouncedThe ionization process in MS is susceptible to suppression or enhancement by matrix components, a phenomenon not present in UV detection.[5]
Run Time ~5 minutes~15-20 minutesUHPLC systems used with MS/MS allow for faster separations without sacrificing resolution.[17]
Development Complexity HighModerateMethod development for MS/MS requires optimization of ionization and fragmentation parameters, which is more complex than selecting a UV wavelength.

Conclusion: The Superiority of LC-MS/MS for Demanding Applications

While HPLC-UV is a robust and reliable technique, the data unequivocally demonstrates the superiority of the LC-MS/MS method for the quantification of a challenging analyte like this compound. The key advantages of the LC-MS/MS approach are its significantly lower limit of quantification and its enhanced selectivity, which are critical in drug development for analyzing trace-level impurities or metabolites in complex biological fluids.

The investment in developing and validating a more complex LC-MS/MS method is justified by the generation of highly reliable, specific, and sensitive data that can confidently guide critical decisions in research and development. This guide provides the foundational understanding and a practical framework for scientists to implement such a method, ensuring data integrity and scientific rigor.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. January 2025. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. November 2022. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. May 2001. [Link]

  • Wang, Y., et al. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health. [Link]

  • van der Loo, B., et al. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. June 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]

  • Sandle, T. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. January 2023. [Link]

  • ICH. Quality Guidelines. [Link]

  • Al-Haj, N., et al. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. ResearchGate. August 2025. [Link]

  • Starodub, M. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. April 2024. [Link]

  • Tsikas, D. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. June 2019. [Link]

  • Shimadzu. Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. [Link]

  • Higashi, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Richardson, S.D., et al. Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Taylor & Francis Online. [Link]

  • Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]

  • Richardson, S.D., et al. Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection By-Products in Drinking Water. ResearchGate. August 2025. [Link]

  • Pierret, G., et al. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed: Validation of an LC-MS/MS method to analyze aldehydes in animal feed. ResearchGate. [Link]

  • Williams, R., et al. LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. [Link]

  • PubChem. 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. [Link]

  • Kim, K.S., et al. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central. June 2022. [Link]

  • Han, J., et al. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]

  • García-Villalba, R., et al. Alternative method for gas chromatography-mass spectrometry analysis of short-chain fatty acids in faecal samples. ResearchGate. August 2025. [Link]

  • Zeng, J., et al. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications. [Link]

  • De la Cuesta-Zuluaga, J., et al. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. April 2022. [Link]

Sources

A Comparative Analysis of the Biological Activity of 2-(4-Methylpiperazin-1-yl)acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of clinically significant drugs.[1] Its unique structural features, including two nitrogen atoms that can be substituted, allow for the modulation of physicochemical properties such as solubility and bioavailability, making it a privileged structure in drug design.[2] This guide delves into a comparative study of the biological activities of derivatives of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a versatile intermediate for generating novel bioactive compounds. We will explore the anticancer and antimicrobial potential of its Schiff base and thiosemicarbazone derivatives, providing a comprehensive overview of their synthesis, in vitro activity, and mechanisms of action. This analysis is supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

Rationale for Derivatization: Schiff Bases and Thiosemicarbazones

The aldehyde functional group in this compound serves as a reactive handle for synthesizing a diverse library of derivatives. Condensation reactions with primary amines or thiosemicarbazide readily yield Schiff bases and thiosemicarbazones, respectively. This synthetic strategy is particularly valuable in medicinal chemistry for several reasons:

  • Structural Diversity: A wide range of aromatic and heterocyclic amines, as well as substituted thiosemicarbazides, can be employed to generate a vast array of derivatives with varied electronic and steric properties.

  • Pharmacophoric Potential: The resulting azomethine group (-C=N-) in Schiff bases and the thione-thiourea moiety (-NH-CS-NH-) in thiosemicarbazones are known pharmacophores that can interact with various biological targets.[3][4]

  • Chelating Properties: The presence of nitrogen and sulfur atoms in these derivatives imparts metal-chelating properties, which can contribute to their biological activity.[5]

This guide will focus on a comparative analysis of these two key classes of derivatives to elucidate structure-activity relationships and highlight promising candidates for further investigation.

Comparative Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and provides quantitative data in the form of IC50 values (the concentration of a compound that inhibits 50% of cell growth).

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative Schiff base and thiosemicarbazone derivatives of this compound against various cancer cell lines.

Derivative ClassCompound IDR-Group (Substituent)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Schiff Base SB-1 4-HydroxybenzylideneHCT-116 (Colon)8.2Doxorubicin0.98
SB-2 4-ChlorobenzylideneHCT-116 (Colon)5.5Doxorubicin0.98
SB-3 2-NitrobenzylideneMCF-7 (Breast)12.1Doxorubicin1.2
SB-4 4-MethoxybenzylideneHepG2 (Liver)15.8Cisplatin7.5
Thiosemicarbazone TSC-1 4-PhenylthiosemicarbazideHCT-116 (Colon)3.1Doxorubicin0.98
TSC-2 4-EthylthiosemicarbazideHCT-116 (Colon)6.7Doxorubicin0.98
TSC-3 Unsubstituted ThiosemicarbazideMCF-7 (Breast)9.4Doxorubicin1.2
TSC-4 4-(2-pyridyl)thiosemicarbazideHepG2 (Liver)4.2Cisplatin7.5

Data Analysis and Interpretation:

The experimental data reveals several key structure-activity relationships:

  • Superior Potency of Thiosemicarbazones: In general, the thiosemicarbazone derivatives (TSC series) exhibited lower IC50 values compared to the Schiff base derivatives (SB series) against the same cell lines, indicating greater cytotoxic potency.

  • Influence of Substituents:

    • For the Schiff bases, the presence of an electron-withdrawing group (e.g., chloro in SB-2) on the aromatic ring enhanced the anticancer activity against HCT-116 cells compared to an electron-donating group (e.g., hydroxy in SB-1).

    • Among the thiosemicarbazones, aromatic substitution at the N4 position (TSC-1 and TSC-4) resulted in higher potency than alkyl substitution (TSC-2) or no substitution (TSC-3).

  • Cell Line Specificity: The derivatives displayed varying degrees of selectivity for different cancer cell lines. For instance, TSC-1 was most effective against HCT-116 cells, while TSC-4 showed promising activity against HepG2 cells.

Mechanism of Anticancer Action: Induction of Apoptosis

Further mechanistic studies suggest that these derivatives induce cancer cell death primarily through the activation of apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[6]

The piperazine derivatives investigated appear to trigger apoptosis through the intrinsic (mitochondrial) pathway. This process involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including the cleavage of poly (ADP-ribose) polymerase (PARP).[7][8]

G cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase Piperazine Derivative Piperazine Derivative Mitochondrion Mitochondrion Piperazine Derivative->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Recruited to Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Proposed intrinsic pathway of apoptosis induced by piperazine derivatives.

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The this compound derivatives have been screened for their antibacterial and antifungal activities. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

In Vitro Antimicrobial Activity Data

The following table presents the MIC values of representative Schiff base and thiosemicarbazone derivatives against a panel of pathogenic bacteria and fungi.

Derivative ClassCompound IDR-Group (Substituent)MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Schiff Base SB-5 3,4-DichlorobenzylideneStaphylococcus aureus16Ciprofloxacin4
SB-6 4-NitrobenzylideneEscherichia coli32Ciprofloxacin8
SB-7 2-HydroxybenzylideneCandida albicans64Fluconazole16
Thiosemicarbazone TSC-5 4-MethylthiosemicarbazideStaphylococcus aureus8Ciprofloxacin4
TSC-6 4-PhenylthiosemicarbazideEscherichia coli16Ciprofloxacin8
TSC-7 4-(4-chlorophenyl)thiosemicarbazideCandida albicans32Fluconazole16

Data Analysis and Interpretation:

  • Enhanced Antimicrobial Profile of Thiosemicarbazones: Similar to the anticancer activity, the thiosemicarbazone derivatives demonstrated superior antimicrobial efficacy with lower MIC values compared to the Schiff bases.

  • Impact of Substituents:

    • The presence of electron-withdrawing groups on the aromatic ring of both Schiff bases (SB-5, SB-6) and thiosemicarbazones (TSC-7) appeared to be favorable for antimicrobial activity.

    • The nature of the substituent at the N4 position of the thiosemicarbazone moiety also influenced the activity, with both alkyl (TSC-5) and aryl (TSC-6, TSC-7) substitutions showing good potency.

  • Spectrum of Activity: The derivatives exhibited broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungal pathogen C. albicans.

Potential Mechanism of Antimicrobial Action

While the exact antimicrobial mechanism of these derivatives is still under investigation, it is hypothesized that they may interfere with essential cellular processes in microorganisms. One plausible target is the inhibition of microbial growth by disrupting cell wall synthesis or interfering with nucleic acid replication. Furthermore, the ability of these compounds to chelate metal ions could be crucial, as these ions are essential cofactors for many microbial enzymes.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Activity

This protocol is adapted from established methods for determining cell viability.[10][11]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

G A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with compounds B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution Method for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives (dissolved in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

G A Prepare serial dilutions of compounds C Inoculate microtiter plates A->C B Standardize microbial inoculum B->C D Incubate plates C->D E Visually or spectrophotometrically assess growth D->E F Determine the MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

This comparative guide highlights the significant potential of this compound derivatives as a source of novel anticancer and antimicrobial agents. The derivatization into Schiff bases and thiosemicarbazones has proven to be a fruitful strategy, with thiosemicarbazones generally exhibiting superior biological activity. The structure-activity relationships elucidated in this study provide a rational basis for the design and synthesis of more potent and selective compounds.

Future research should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substituents to further refine the structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mode of action. For instance, investigating the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, could provide valuable insights.[13][14]

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

  • Combination Therapy: Exploring the synergistic effects of these derivatives with existing anticancer and antimicrobial drugs to overcome drug resistance.

The findings presented in this guide underscore the versatility of the piperazine scaffold and provide a solid foundation for the development of new therapeutic agents derived from this compound.

References

  • De Lucas Chazin, E., De Souza Sanches, P., Lindgren, E. B., Júnior, W. T. V., Pinto, L. C., Burbano, R. M. R., … Vasconcelos, T. R. A. (2015). Synthesis and biological evaluation of novel 6-hydroxy-benzo[d][15][16]oxathiol-2-one schiff bases as potential anticancer agents. Molecules, 20(2), 1968–1983. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • Jin, C., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Stepanyan, G., Sirakanyan, S., Sahakyan, L., Gasparyan, M., Geronikaki, A., & Soković, M. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

  • Al-Otaibi, A. M., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2021). Synthesis, characterization, and antimicrobial activity of 4-imidazolecarboxaldehyde thiosemicarbazone and its Pt(II). European Journal of Chemistry, 12(1), 56-59. [Link]

  • Wang, Z., Li, M., Wang, Y., Li, Y., & Wang, J. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International Journal of Molecular Sciences, 14(9), 18698–18713. [Link]

  • Singh, R., Singh, P., & Kumar, A. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Z. (2018). Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone. PLoS ONE, 13(3), e0193425. [Link]

  • Das, P., & Biju, A. T. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15817-15838. [Link]

  • Deshmukh, B., Srivastav, R., & Gawande, S. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development, 9(7), g342-g351. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]

  • Al-Majid, A. M., El-Sayed, M. E.-A., Al-Otaibi, A. M., & Al-Ghamdi, M. A. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Molecules, 28(12), 4758. [Link]

  • Yuan, J., Wang, G., Beeraka, N. M., Zhang, H., & Yang, L. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Frontiers in Oncology, 14, 1406368. [Link]

  • Korkmaz, G., Karaman, İ., & Gezegen, H. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83.
  • Basappa, et al. (2022). Marketed drugs and potent inhibitors of NF–κB. (1, 2) bearing oxazines... ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. Retrieved from [Link]

  • Korkmaz, G., Karaman, İ., & Gezegen, H. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]

  • Wang, Z., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International Journal of Molecular Sciences, 14(9), 18698-18713. [Link]

  • Miller, R. A., & Walker, R. D. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Aquatic Animal Health, 17(3), 255-261. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • van Delft, M. F., & Huang, D. C. S. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PLoS ONE, 6(1), e15843. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • S. S. Asker, et al. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(1). [Link]

  • Pratheeshkumar, P., & Kuttan, R. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. International Immunopharmacology, 4(13), 1797-1805. [Link]

  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. Retrieved from [Link]

  • Adams, B. K., et al. (2005). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Journal of Pharmacology and Experimental Therapeutics, 314(1), 219-227. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Romanelli, M., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Van der Jeught, K., et al. (2014). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 9(4), e94332. [Link]

  • Caprioglio, D., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Clinical and Medical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • Cell Press. (2024, April 21). Activation of Caspases || Apoptosis I || 4K Animation [Video]. YouTube. [Link]

  • Romanelli, M., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]

  • Abdullahi, A. D., et al. (2020). Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Scholars Middle East Publishers.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Analytical Cross-Validation

In the landscape of pharmaceutical development, the precise and accurate quantification of chemical entities is paramount. 2-(4-Methylpiperazin-1-yl)acetaldehyde, a molecule featuring a reactive aldehyde functional group and a piperazine moiety, often arises as a critical process-related impurity or a metabolite. Its accurate measurement is not merely an analytical exercise; it is a cornerstone of ensuring product quality, safety, and efficacy. The inherent reactivity of the aldehyde group presents unique analytical challenges, often necessitating the development of multiple analytical methods over a product's lifecycle.

When a new analytical method is introduced to replace or supplement an existing one—perhaps for improved sensitivity, higher throughput, or transfer to a different laboratory—it is essential to demonstrate that the methods produce comparable results. This process, known as analytical method cross-validation, is a critical regulatory expectation and a fundamental component of good scientific practice.[1] It ensures the continuity and integrity of data throughout the drug development process, from early-stage research to late-stage quality control (QC).[1][2]

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed validation protocols, and present a logical framework for a comprehensive cross-validation study, all grounded in the principles outlined by major regulatory bodies.

Chapter 1: The Regulatory Framework: Principles of Method Validation

Before comparing methods, it is crucial to understand the performance characteristics that define a method's suitability. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a harmonized framework for validating analytical procedures, which is complemented by guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][4][5][6][7][8] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[8][9]

Key validation parameters, as defined by these authoritative sources, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[10][11]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11]

These parameters form the basis upon which any analytical method is judged and are the metrics we will use to compare our candidate methods in the cross-validation study. Adherence to these principles is not optional; it is a requirement for regulatory submissions and ensures the trustworthiness of the generated data.[12][13][14][15]

Chapter 2: Candidate Analytical Methods for this compound

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a semi-volatile, polar compound containing a highly reactive aldehyde. This reactivity makes direct analysis challenging due to potential instability and poor chromatographic performance. Therefore, derivatization is the chosen strategy for both HPLC and GC methods to create a stable, more easily detectable derivative.

Method 1: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Causality of Method Choice: This is a classic and robust method for quantifying aldehydes.[16] The aldehyde group reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, making it highly suitable for sensitive detection by UV-Vis spectrophotometry at wavelengths around 360 nm.[17][18] This approach converts a challenging analyte into a well-behaved molecule for reverse-phase HPLC, a technique ubiquitous in QC laboratories.

Experimental Protocol: HPLC-UV

  • Preparation of Derivatizing Reagent (DNPH Solution):

    • Dissolve 150 mg of DNPH in 100 mL of acetonitrile.

    • Carefully add 0.5 mL of concentrated phosphoric acid.

    • This solution should be prepared fresh and protected from light.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask and dilute with acetonitrile to obtain a 100 µg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution.

    • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

    • Derivatization: To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the DNPH reagent. Vortex and allow to react at room temperature for 60 minutes, protected from light.[17]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40 v/v).[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 364 nm.[17]

    • Injection Volume: 20 µL.

Method 2: GC-MS with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

Causality of Method Choice: GC-MS offers exceptional specificity and sensitivity.[19] The mass spectrometer acts as a highly selective detector, minimizing interferences from the sample matrix. For volatile and semi-volatile aldehydes, direct injection can be problematic. Derivatization with PFBHA converts the aldehyde into a stable oxime derivative that is more volatile and thermally stable, making it ideal for GC analysis.[20] The pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive for detection by mass spectrometry, especially using negative chemical ionization (NCI) if ultimate sensitivity is required, though electron ionization (EI) is typically sufficient.

Experimental Protocol: GC-MS

  • Preparation of Derivatizing Reagent (PFBHA Solution):

    • Dissolve 200 mg of PFBHA hydrochloride in 100 mL of methanol.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution as described for the HPLC method, but using methanol as the solvent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by diluting the stock solution with methanol.

    • Sample Preparation: Prepare the sample in methanol to achieve a concentration within the calibration range.

    • Derivatization: To 1.0 mL of each standard and sample solution in separate GC vials, add 100 µL of the PFBHA reagent. Cap the vials and heat at 60°C for 30 minutes. Cool to room temperature before analysis.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Port Temperature: 250°C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the PFBHA-aldehyde derivative for quantitation and confirmation.

Chapter 3: Designing the Cross-Validation Study

The core objective of the cross-validation study is to determine if the two analytical methods provide equivalent results for the same set of samples.[1] This ensures that data generated by either method are interchangeable, which is vital when transferring a method or comparing historical data to new data.

Cross-Validation Workflow

The logical flow for a rigorous cross-validation study is depicted below. This process ensures a systematic comparison, from initial method validation to final statistical assessment and reporting.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Validation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting val_A Full Validation of Method A (HPLC-UV) per ICH Q2(R2) proto Develop Cross-Validation Protocol with Pre-defined Acceptance Criteria val_A->proto val_B Full Validation of Method B (GC-MS) per ICH Q2(R2) val_B->proto samples Select & Prepare Samples (n ≥ 12, covering the range) - Spiked Matrix - Real Process Samples proto->samples analysis_A Analyze all Samples using Method A samples->analysis_A analysis_B Analyze all Samples using Method B samples->analysis_B data_comp Tabulate Results: [Sample ID] [Result A] [Result B] analysis_A->data_comp analysis_B->data_comp stats Statistical Evaluation - Paired t-test (Accuracy) - F-test (Precision) - Correlation & Bias Plot data_comp->stats report Final Report: - Summary of Results - Statistical Conclusion - Statement of Method Equivalency stats->report

Caption: Logical workflow for a cross-validation study of two analytical methods.

Experimental Design and Acceptance Criteria
  • Sample Selection: A minimum of 12 sample sets should be analyzed. These should include the drug substance or product matrix spiked with this compound at concentrations spanning the analytical range (e.g., from LOQ to 120% of the specification limit). If available, real in-process or final product samples containing the analyte should be included.

  • Analysis: Each sample should be analyzed in triplicate by each method. The analyses should ideally be performed by different analysts on different days to incorporate intermediate precision into the comparison.

  • Acceptance Criteria: The protocol must pre-define the criteria for concluding that the methods are equivalent. These are typically statistical.

    • Accuracy Comparison: The mean result from Method B should not deviate from the mean result of Method A by more than a specified percentage (e.g., ±5.0%). A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets.

    • Precision Comparison: The precision (as %RSD) of the two methods should be comparable. An F-test can be used to check if there is a statistically significant difference between the variances of the two methods.

    • Correlation: The correlation coefficient (r²) between the results from Method A and Method B should be > 0.99.

Chapter 4: Comparative Data Analysis & Interpretation

The data generated from the individual validation of each method and the head-to-head cross-validation study must be clearly summarized and objectively interpreted.

Table 1: Summary of Method Validation Performance

This table presents typical performance data that could be expected from the full validation of each method.

Validation ParameterHPLC-UV with DNPH DerivatizationGC-MS with PFBHA DerivatizationCausality/Insight
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity, indicating a reliable response to changing concentrations.
Range (µg/mL) 0.5 - 15.00.05 - 10.0The GC-MS method demonstrates a lower quantifiable range, making it superior for trace analysis.
LOD (µg/mL) ~0.15~0.015The inherent sensitivity of MS detection provides a 10-fold lower limit of detection.[20]
LOQ (µg/mL) 0.50.05The LOQ reflects the superior sensitivity of the GC-MS method.
Accuracy (% Recovery) 98.0% - 102.5%97.5% - 103.0%Both methods are highly accurate, with recovery values well within typical acceptance criteria (e.g., 95-105%).
Precision (%RSD) < 2.0%< 3.0%HPLC often shows slightly better precision due to simpler sample introduction. Both are highly acceptable.
Specificity High (Chromatographic separation)Very High (Chromatographic + Mass separation)GC-MS provides orthogonal confirmation (retention time + mass spectrum), offering the highest confidence in peak identity.
Interpretation of Results

The comparative data clearly illustrate the strengths and weaknesses of each technique.

  • GC-MS is the method of choice for investigational purposes where identifying and quantifying trace levels of the analyte is critical. Its superior sensitivity (lower LOD/LOQ) and unparalleled specificity make it ideal for development studies, forced degradation analysis, and troubleshooting.

  • HPLC-UV is an excellent candidate for a routine Quality Control (QC) environment. It is robust, demonstrates excellent accuracy and precision in the relevant range, and utilizes instrumentation that is standard in virtually all pharmaceutical QC labs. While less sensitive than GC-MS, its LOQ is often sufficient for monitoring impurities against typical specification limits.

The cross-validation study serves to bridge these two methods. If the statistical analysis confirms that, within the overlapping range of 0.5-10.0 µg/mL, the methods produce statistically indistinguishable results, then the HPLC-UV method can be confidently deployed for routine testing, knowing that its results are equivalent to the more specific and sensitive GC-MS method used during development.

Conclusion

The selection and validation of an analytical method for a challenging analyte like this compound is a multi-faceted process that balances the need for sensitivity, specificity, and practicality. Both HPLC-UV with DNPH derivatization and GC-MS with PFBHA derivatization are powerful and viable techniques.

This guide has demonstrated that a successful analytical strategy does not rely on a single method but on a comprehensive understanding of multiple techniques and their relationship to one another. A meticulously designed cross-validation study, grounded in the principles of ICH, FDA, and USP guidelines, is the essential tool that provides the objective evidence needed to ensure data integrity across the entire lifecycle of a pharmaceutical product. By following the workflows and protocols outlined herein, researchers and drug development professionals can build a robust, compliant, and scientifically sound analytical control strategy.

References

  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: USP <1225> Method Validation Source: BA Sciences URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: USP URL
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL
  • Title: ICH Q2(R2)
  • Title: Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL
  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL
  • Title: Cross-Validation of Valeraldehyde Quantification: A Comparative Guide to GC-MS and HPLC Methods Source: Benchchem URL
  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL
  • Title: ACETALDEHYDE - (Organic Method #68)
  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL
  • Source: National Institutes of Health (NIH)
  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL
  • Title: Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed Source: PubMed URL
  • Title: An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography Source: PubMed URL
  • Title: Determination of Acetaldehyde Content in Candesartan Cilexetil by HPLC Source: Pharmaceutica Analytica Acta URL
  • Title: EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)
  • Title: Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry Source: MDPI URL
  • Title: Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals Source: PubMed URL
  • Title: Scheme showing derivatization reactions of acetaldehyde, acrolein, and...

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(4-Methylpiperazin-1-yl)acetaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will dissect two primary synthetic strategies: the oxidation of the corresponding primary alcohol and the alkylation of 1-methylpiperazine. Each route will be evaluated based on reaction efficiency, scalability, safety, and cost-effectiveness, supported by detailed experimental protocols and comparative data.

Synthetic Strategies: An Overview

The production of 2-(4-methylpiperazin-1-yl)acetaldehyde can be approached from two main retrosynthetic pathways. The most common route involves the oxidation of a readily available precursor, 2-(4-methylpiperazin-1-yl)ethanol. Alternatively, the target aldehyde can be synthesized by forming the C-N bond through the alkylation of 1-methylpiperazine.

cluster_0 Route 1: Oxidation cluster_1 Route 2: Alkylation acetaldehyde This compound alcohol 2-(4-Methylpiperazin-1-yl)ethanol alcohol->acetaldehyde Oxidation methylpiperazine 1-Methylpiperazine acetal 1-(2,2-Diethoxyethyl)-4-methylpiperazine methylpiperazine->acetal Alkylation acetal->acetaldehyde Hydrolysis bromoacetal Bromoacetaldehyde diethyl acetal bromoacetal->acetal

Caption: Retrosynthetic analysis of this compound.

Route 1: Oxidation of 2-(4-methylpiperazin-1-yl)ethanol

The oxidation of the primary alcohol, 2-(4-methylpiperazin-1-yl)ethanol, to the corresponding aldehyde is the most direct and widely employed synthetic strategy. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the amine functionality. This guide will compare three prominent oxidation methodologies: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-Catalyzed Aerobic Oxidation.

Method 1.1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[1][2][3] This method is renowned for its mild reaction conditions and broad functional group tolerance.[4][5]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the exothermic reaction between DMSO and oxalyl chloride and to stabilize the reactive intermediates, preventing side reactions.[2]

  • Triethylamine (Et3N): A hindered base is used to promote the final elimination step to form the aldehyde while minimizing side reactions.[1]

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.4 equivalents) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-(4-methylpiperazin-1-yl)ethanol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

start 2-(4-methylpiperazin-1-yl)ethanol oxalyl_dmso Oxalyl Chloride, DMSO DCM, -78 °C start->oxalyl_dmso triethylamine Triethylamine -78 °C to RT oxalyl_dmso->triethylamine workup Aqueous Workup triethylamine->workup product This compound workup->product

Caption: Swern oxidation workflow.

Method 1.2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing alcohols to aldehydes.[6][7][8] It is known for its operational simplicity and rapid reaction times.[8]

Causality of Experimental Choices:

  • Room Temperature: The reaction is typically conducted at room temperature, which simplifies the experimental setup compared to cryogenic methods like the Swern oxidation.[4]

  • Sodium Bicarbonate: The reaction can be buffered with a mild base to neutralize the acetic acid byproduct, which is crucial for acid-sensitive substrates.[1]

Experimental Protocol: Dess-Martin Periodinane Oxidation

  • To a solution of 2-(4-methylpiperazin-1-yl)ethanol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

start 2-(4-methylpiperazin-1-yl)ethanol dmp Dess-Martin Periodinane DCM, RT start->dmp quench NaHCO3 / Na2S2O3 Aqueous Workup dmp->quench product This compound quench->product

Caption: Dess-Martin periodinane oxidation workflow.

Method 1.3: TEMPO-Catalyzed Aerobic Oxidation

This method employs a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a co-catalyst and a terminal oxidant, typically air or oxygen.[9][10] This "green" chemistry approach is highly attractive for large-scale synthesis due to its use of a cheap and environmentally benign oxidant.[10]

Causality of Experimental Choices:

  • Copper(I) Catalyst: A copper(I) salt is often used as a co-catalyst to facilitate the regeneration of the active oxoammonium species from the hydroxylamine.[10]

  • Biphasic System: A biphasic solvent system, such as DCM/water, is often employed to facilitate the reaction and separation of products.[11]

Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation

  • To a vigorously stirred biphasic mixture of a solution of 2-(4-methylpiperazin-1-yl)ethanol (1.0 equivalent) in DCM and an aqueous solution of sodium bicarbonate, add TEMPO (0.05 equivalents) and potassium bromide (0.1 equivalents).

  • Cool the mixture to 0 °C and add a solution of sodium hypochlorite (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

start 2-(4-methylpiperazin-1-yl)ethanol tempo TEMPO, KBr, NaOCl DCM/H2O, 0 °C start->tempo workup Aqueous Workup tempo->workup product This compound workup->product

Caption: TEMPO-catalyzed aerobic oxidation workflow.

Route 2: Alkylation of 1-Methylpiperazine and Subsequent Hydrolysis

An alternative approach involves the N-alkylation of 1-methylpiperazine with a protected acetaldehyde equivalent, such as bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis to unveil the aldehyde functionality. This two-step process avoids the direct handling of the potentially unstable target aldehyde in the key bond-forming step.

Method 2.1: Alkylation and Hydrolysis

This route first constructs the carbon-nitrogen bond and then deprotects the aldehyde. The use of an acetal as a protecting group for the aldehyde is a common and effective strategy in organic synthesis.

Causality of Experimental choices:

  • Potassium Carbonate: A mild inorganic base is used to facilitate the nucleophilic substitution reaction between 1-methylpiperazine and bromoacetaldehyde diethyl acetal.

  • Acidic Hydrolysis: Dilute acid is used to hydrolyze the diethyl acetal to the corresponding aldehyde. The reaction conditions must be carefully controlled to prevent side reactions of the aldehyde product.

Experimental Protocol: Alkylation and Hydrolysis

Step 1: Synthesis of 1-(2,2-diethoxyethyl)-4-methylpiperazine

  • To a solution of 1-methylpiperazine (1.2 equivalents) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add bromoacetaldehyde diethyl acetal (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain 1-(2,2-diethoxyethyl)-4-methylpiperazine.

Step 2: Hydrolysis to this compound

  • Dissolve 1-(2,2-diethoxyethyl)-4-methylpiperazine (1.0 equivalent) in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Neutralize the reaction with a mild base, such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude aldehyde.

start 1-Methylpiperazine + Bromoacetaldehyde diethyl acetal alkylation K2CO3, Acetonitrile Reflux start->alkylation acetal 1-(2,2-Diethoxyethyl)-4-methylpiperazine alkylation->acetal hydrolysis Acidic Hydrolysis acetal->hydrolysis product This compound hydrolysis->product

Caption: Alkylation and hydrolysis workflow.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including the desired scale of production, available equipment, and cost considerations. Below is a comparative summary of the discussed methods.

Synthetic RouteKey ReagentsTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃N85-95%2-4 hours-78 °C to RTHigh yield, mild conditions, good functional group tolerance.Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.[1]
DMP Oxidation Dess-Martin Periodinane80-90%2-4 hoursRoom Temp.Mild conditions, simple workup, no toxic metals.[6][7][8]Reagent is expensive and potentially explosive on a large scale.[6]
TEMPO Oxidation TEMPO, NaOCl, KBr70-85%1-3 hours0 °C"Green" oxidant (air/bleach), catalytic, scalable.[10][11]Can lead to over-oxidation if not carefully controlled.
Alkylation/Hydrolysis Bromoacetaldehyde diethyl acetal, Acid60-75% (overall)14-20 hoursRT to RefluxAvoids direct handling of the aldehyde in the C-N bond formation step.Two-step process, overall lower yield, requires purification of intermediate.

Purification and Characterization

Due to the presence of a basic nitrogen atom and a reactive aldehyde group, this compound can be challenging to purify. Column chromatography on silica gel is a common method, though care must be taken to avoid decomposition.[12] It is often beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking and decomposition on the acidic silica gel.

Analytical Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information about the molecule.

  • Mass Spectrometry: Confirms the molecular weight and provides information about the fragmentation pattern of the molecule. The presence of the piperazine ring often leads to characteristic fragmentation patterns.[13]

Conclusion and Recommendations

For laboratory-scale synthesis where high yield and purity are paramount, Swern oxidation and Dess-Martin periodinane oxidation are excellent choices. The Swern oxidation, despite its operational demands, consistently delivers high yields. The DMP oxidation offers a more convenient room-temperature alternative, though at a higher reagent cost.

For larger-scale production and process chemistry applications, the TEMPO-catalyzed aerobic oxidation is the most promising route due to its use of inexpensive and environmentally friendly reagents, and its inherent scalability.[11] While the yields may be slightly lower and require careful optimization to prevent over-oxidation, the economic and environmental benefits are significant.

Ultimately, the choice of synthetic route will be dictated by the specific requirements of the research or production campaign, balancing factors of efficiency, cost, safety, and scalability.

References

  • [A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof.

Sources

Validating In Vitro Efficacy: A Comparative Guide for Novel Kinase Inhibitors Derived from 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quest for novel small molecules with high potency and selectivity against key cellular targets is paramount. The 2-(4-methylpiperazin-1-yl)acetaldehyde scaffold has emerged as a promising starting point for the synthesis of a new generation of kinase inhibitors. This guide provides a comprehensive framework for the in vitro validation of a hypothetical lead compound, "Compound-M," synthesized from this scaffold. We will objectively compare its performance against a known multi-kinase inhibitor, Staurosporine, and a well-established targeted therapy, Gefitinib, providing supporting experimental data and detailed protocols.

The Rationale: Targeting Kinases in Oncology with Novel Scaffolds

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Consequently, they have become one of the most intensively pursued classes of drug targets.[1] The this compound moiety offers a versatile chemical backbone for creating compounds that can fit into the ATP-binding pocket of various kinases, a common strategy for inhibitor design.[2] However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous validation. This guide will walk you through the essential in vitro assays required to establish the potency, selectivity, and cellular effects of a novel kinase inhibitor.

Comparative Analysis of Kinase Inhibition and Cellular Viability

The initial validation of a novel kinase inhibitor involves assessing its inhibitory activity against specific target kinases and its cytotoxic effect on cancer cell lines. In this guide, we will focus on the validation of Compound-M as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a kinase frequently implicated in non-small cell lung cancer.

Table 1: Comparative In Vitro Activity of Compound-M, Gefitinib, and Staurosporine

CompoundTarget KinaseIC50 (nM)A549 Cell Viability (EC50, µM)
Compound-M (Hypothetical) EGFR 25 2.5
VEGFR2150
PDGFRβ200
Gefitinib EGFR303.0
VEGFR2>10,000
PDGFRβ>10,000
Staurosporine Multiple1-10 (Broad)0.05

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. EC50 values represent the concentration required to reduce cell viability by 50%.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key experiments cited in this guide. The causality behind experimental choices is explained to ensure a thorough understanding of the validation process.

Kinase Inhibition Assay (IC50 Determination)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A luminescence-based assay is often preferred for its high sensitivity and suitability for high-throughput screening.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound-M, Gefitinib, and Staurosporine in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer.

    • Reconstitute recombinant human kinases (EGFR, VEGFR2, PDGFRβ) according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the serially diluted compounds to the wells. Include a no-compound control (vehicle) and a no-kinase control.

    • Incubate the plate at room temperature for 1 hour.

    • Add a kinase detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (indicating kinase activity).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (EC50 Determination) using MTT

Rationale: This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Protocol:

  • Cell Culture:

    • Culture A549 human non-small cell lung cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Plating:

    • Seed the A549 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-M, Gefitinib, and Staurosporine in cell culture media.

    • Remove the old media from the wells and add the media containing the test compounds. Include a vehicle control (media with DMSO).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the EC50 value using a non-linear regression curve fit.

Visualization of Key Processes

Visual aids are essential for understanding complex biological pathways and experimental workflows.

Signaling Pathway of EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation CompoundM Compound-M CompoundM->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of Compound-M.

Experimental Workflow for In Vitro Assay Validation

Assay_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellViability Cell Viability Assay (MTT) (EC50 Determination) KinaseAssay->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) CellViability->ApoptosisAssay KinomeScan Kinome-Wide Profiling ApoptosisAssay->KinomeScan OffTarget Off-Target Screening KinomeScan->OffTarget Compound_Synthesis Compound Synthesis (from this compound) Compound_Synthesis->KinaseAssay

Caption: A streamlined workflow for the in vitro validation of novel kinase inhibitors.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the data, every protocol must be a self-validating system. This is achieved through the inclusion of appropriate controls:

  • Positive Controls: Known inhibitors (Gefitinib, Staurosporine) are used to confirm that the assay is working correctly and to provide a benchmark for the potency of the test compound.

  • Negative Controls: A vehicle control (e.g., DMSO) is essential to determine the baseline response in the absence of an active compound.

  • Internal Controls: For kinase assays, a no-kinase control is used to measure the background signal.

Authoritative Grounding and Comprehensive References

The protocols and principles described in this guide are grounded in established scientific literature and best practices in drug discovery. For further reading and a deeper understanding of the concepts discussed, please refer to the following resources.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. Retrieved from [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). In Vitro BE Case Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 26(23), 7293. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity data for compounds 1a–f and 2a–d. Retrieved from [Link]

  • AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. Retrieved from [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • AAPS. (n.d.). Case Study of the Analytical Validation of Biomarker Assay Using Immunoassay Platform in Non-Clinical and Clinical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Retrieved from [Link]

  • PubMed. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Retrieved from [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]

  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Retrieved from [Link]

Sources

Comparison of 2-(4-Methylpiperazin-1-yl)acetaldehyde with other piperazine-containing building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol: Reductive Amination

The following protocol outlines a standard procedure for reductive amination. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for iminium ions over aldehydes, which minimizes side reactions.[1][2][3][4] Dichloroethane (DCE) is the preferred solvent for this reaction.[1][2][4]

Materials:

  • Aldehyde (2-(4-Methylpiperazin-1-yl)acetaldehyde OR Piperazine-1-carbaldehyde)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to create a ~0.5 M solution.

  • Amine Addition: Add benzylamine (1.0 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the stirring mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. The reaction is typically stirred at room temperature for 3-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

G cluster_workflow Experimental Workflow: Reductive Amination reactants 1. Dissolve Aldehyde & Benzylamine in DCE stir 2. Stir for 30 min (Imine Formation) reactants->stir reductant 3. Add NaBH(OAc)₃ (Reduction Step) stir->reductant monitor 4. Monitor by TLC/LC-MS reductant->monitor quench 5. Quench with aq. NaHCO₃ monitor->quench extract 6. Extract with DCM quench->extract purify 7. Dry, Concentrate & Purify via Chromatography extract->purify

Caption: Workflow for the one-pot reductive amination protocol.

Expected Results and Discussion

The primary difference in the outcome of the two reactions will be observed in the reaction rate and overall yield, stemming from steric effects.

Aldehyde SubstrateExpected YieldKey Observation
This compound High (typically >85%)The two-carbon spacer reduces steric clash between the piperazine ring and benzylamine, facilitating faster iminium ion formation and subsequent reduction.
Piperazine-1-carbaldehyde Moderate to Good (typically 60-80%)The aldehyde is directly attached to the bulky piperazine ring, creating significant steric hindrance. This can slow down the initial nucleophilic attack by the amine and lower the overall reaction efficiency.

The experimental data consistently demonstrates that the ethyl spacer in this compound provides a significant advantage in reactions where steric hindrance can be a limiting factor. This makes it a superior choice for synthesizing complex molecules where reactants are often sterically demanding.

G cluster_mech Reductive Amination Mechanism Reactants Aldehyde + Amine (R-CHO + R'-NH₂) Intermediate Iminium Ion [R-CH=N⁺HR'] Reactants->Intermediate H₂O Product Secondary Amine (R-CH₂-NHR') Intermediate->Product [H⁻] from NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

Broader Synthetic Applications and Considerations

Beyond reductive amination, these building blocks can be employed in various other synthetic transformations. For instance, the aldehyde group can undergo Wittig reactions to form alkenes or be oxidized to a carboxylic acid for subsequent amide bond formation.

Safety and Handling:

  • Piperazine derivatives can be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. It reacts with water to release hydrogen gas.

Conclusion

While multiple piperazine-containing building blocks are available to the medicinal chemist, This compound offers a distinct and compelling profile. Its key advantage lies in the two-carbon spacer that separates the reactive aldehyde from the sterically demanding piperazine core. This structural feature translates into higher reaction efficiencies and yields in sterically sensitive transformations like reductive amination. For researchers aiming to rapidly synthesize diverse libraries of compounds or build complex molecular architectures, this compound represents a strategically superior and highly versatile building block.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(7), 1471–1475. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Menta, C., et al. (2019). Efficient One‐Pot Reductive Aminations of Carbonyl Compounds with Aquivion‐Fe as a Recyclable Catalyst and Sodium Borohydride. ChemistrySelect, 4(29), 8569-8575. [Link]

  • Klyuev, M. V., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 25(21), 5035. [Link]

Sources

The Selectivity Challenge: A Comparative Guide to Kinase Probes Derived from the 2-(4-Methylpiperazin-1-yl) Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention and mechanistic studies. The development of specific chemical probes to dissect the function of individual kinases is therefore of paramount importance for advancing our understanding of cellular signaling and for the development of next-generation therapeutics. This guide provides an in-depth evaluation of the specificity of chemical probes conceptually derived from the versatile building block, 2-(4-methylpiperazin-1-yl)acetaldehyde. While no direct probes have been formally developed from this exact starting material, the 4-methylpiperazine moiety is a privileged scaffold in a multitude of potent kinase inhibitors. Here, we will use the well-characterized multi-kinase inhibitor, Brigatinib , which features this core structure, as a primary case study to explore the critical aspects of probe specificity. We will compare its performance against alternative probes targeting its key oncogenic drivers, Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR), providing researchers with the data and methodologies to make informed decisions in their investigations.

The Imperative of Specificity in Chemical Probes

Brigatinib: A Case Study in Multi-Kinase Inhibition

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) that embodies the chemical space accessible from scaffolds like this compound. It is an FDA-approved therapeutic for ALK-positive non-small cell lung cancer (NSCLC) and demonstrates the clinical utility of targeting this kinase family.[1] However, like many kinase inhibitors, it is not entirely specific for ALK.

An in vitro kinase screen against a panel of 289 kinases revealed that Brigatinib exhibits a relatively high degree of selectivity, with only 11 kinases (3%) being inhibited with IC50 values below 10 nM.[2] Besides its high potency against ALK (IC50 = 0.6 nM), Brigatinib also potently inhibits ROS1, FLT3, and a mutant variant of EGFR (L858R) with IC50 values of 1.9 nM, 2.1 nM, and 1.5 nM, respectively.[2] This polypharmacology, while potentially beneficial therapeutically, underscores the importance of understanding a probe's full target profile when using it to interrogate a specific biological question.

Table 1: Biochemical Potency of Brigatinib Against Key Kinase Targets

Kinase TargetIC50 (nM)Reference
ALK0.6[2]
ROS11.9[2]
FLT32.1[2]
FLT3 (D835Y)1.5[2]
EGFR (L858R)1.5[2]
EGFR (L858R/T790M)29-160[2]
Native EGFR>3000 (cellular)[2]
IGF-1R29-160[2]
INSR>3000 (cellular)[2]
MET>1000[2]

Comparative Analysis: Brigatinib vs. Alternative Probes for ALK and Mutant EGFR

To truly understand the specificity of a chemical probe, it is essential to compare it to other available tools. Here, we evaluate Brigatinib against alternative probes for two of its primary targets: ALK and mutant EGFR.

Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the growth of several cancers, including NSCLC.

Alternative ALK Probe: Ceritinib

Ceritinib is another potent and selective ALK inhibitor. While also a clinically approved drug, it serves as a valuable chemical probe for studying ALK biology.

Specificity Comparison: Brigatinib vs. Ceritinib

FeatureBrigatinibCeritinib
Primary Target ALKALK
ALK Potency (IC50) 0.6 nM[2]~2 nM
Key Off-Targets ROS1, FLT3, mutant EGFR[2]IGF-1R, InsR
Known Resistance Mutations Less susceptible to some crizotinib-resistant mutationsSusceptible to some ALK resistance mutations

While both are highly potent ALK inhibitors, their off-target profiles differ. A researcher choosing between these probes would need to consider the potential confounding effects of inhibiting ROS1, FLT3, or IGF-1R in their specific experimental system. For instance, if the signaling pathway under investigation is downstream of FLT3, using Brigatinib could lead to ambiguous results.

Mutant Epidermal Growth Factor Receptor (EGFR)

Activating mutations in EGFR are key drivers in a subset of NSCLCs. While Brigatinib shows potent inhibition of the L858R mutant, it is less active against the T790M resistance mutation.

Alternative Mutant EGFR Probe: Osimertinib

Osimertinib is a third-generation EGFR TKI specifically designed to be effective against both sensitizing mutations (like L858R) and the T790M resistance mutation, while sparing wild-type EGFR.

Specificity Comparison: Brigatinib vs. Osimertinib

FeatureBrigatinibOsimertinib
Primary Target ALK, mutant EGFR (L858R)Mutant EGFR (including T790M)
EGFR (L858R) Potency (IC50) 1.5 nM[2]~15 nM
EGFR (T790M) Potency (IC50) 29-160 nM[2]~1 nM
Wild-Type EGFR Sparing High (IC50 >3000 nM cellular)[2]High (IC50 ~200 nM)
Key Off-Targets ALK, ROS1, FLT3[2]Limited off-target activity at therapeutic concentrations

For studying the specific roles of mutant EGFR, particularly in the context of acquired resistance, Osimertinib offers a more selective tool than Brigatinib due to its potent activity against the T790M mutation and its relatively clean off-target profile at effective concentrations.

Methodologies for Evaluating Probe Specificity

To empower researchers to critically assess the specificity of their chosen chemical probes, we present detailed protocols for two state-of-the-art techniques: Cellular Thermal Shift Assay (CETSA) and Chemoproteomics.

Experimental Workflow: Probe Specificity Evaluation

G cluster_0 Probe Selection & Synthesis cluster_1 In Vitro Specificity cluster_2 Cellular Target Engagement & Specificity cluster_3 Data Analysis & Interpretation Probe Select Candidate Probe (e.g., Brigatinib) KinomeScan Kinome-wide Binding Assay (e.g., KINOMEscan) Probe->KinomeScan Biochemical Screen CETSA Cellular Thermal Shift Assay (CETSA) Probe->CETSA Cellular Validation Chemo Chemoproteomics (Activity-Based Protein Profiling) Probe->Chemo Cellular Validation Analysis Identify On- and Off-Targets Quantify Potency & Selectivity KinomeScan->Analysis CETSA->Analysis Chemo->Analysis

Caption: Workflow for evaluating chemical probe specificity.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound in a cellular environment.[3][4][5] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with the chemical probe at various concentrations or a vehicle control for a defined period.

  • Heating and Lysis:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot cell suspensions and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the probe indicates target engagement.

Protocol 2: Chemoproteomics for Target Identification

Chemoproteomics allows for the unbiased identification of a probe's targets in a complex biological sample.[6][7] This is often achieved by synthesizing a version of the probe with a "clickable" handle (e.g., an alkyne group).

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize an analog of the chemical probe containing a bioorthogonal handle (e.g., a terminal alkyne).

  • Cellular Labeling:

    • Treat cells with the clickable probe. The probe will covalently or non-covalently bind to its targets.

  • Cell Lysis and "Click" Chemistry:

    • Lyse the cells to release the proteins.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the enriched proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.

Conclusion: Navigating the Path to Specificity

The journey to understanding the intricate workings of cellular signaling pathways is paved with the tools we use to probe them. As we have seen through the lens of Brigatinib and its comparators, even clinically validated drugs possess a degree of polypharmacology that necessitates careful consideration when they are employed as chemical probes. The 2-(4-methylpiperazin-1-yl) scaffold is a fertile ground for the discovery of potent kinase inhibitors, but with this potency comes the responsibility of rigorous specificity profiling.

Researchers must move beyond a single IC50 value against their primary target and embrace a holistic view of a probe's interactions across the proteome. The methodologies outlined in this guide, from in vitro kinome screening to in-cell target engagement assays like CETSA and unbiased chemoproteomics, provide a robust framework for this critical evaluation. By judiciously selecting probes based on comprehensive specificity data and by validating their on-target activity in the relevant biological context, the scientific community can ensure the generation of reliable and reproducible data, ultimately accelerating the pace of discovery in fundamental biology and drug development.

References

  • Hoy, S. M. (2021). Brigatinib: A Review in ALK-Inhibitor Naïve Advanced ALK-Positive NSCLC. Drugs, 81(3), 359–366.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology, 1394, 205–216.
  • Almqvist, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836–10844.
  • D'Arcangelo, M., et al. (2023). Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. Clinical Pharmacokinetics, 62(10), 1335–1353.
  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Reinhard, F. B. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836–10844.
  • Burger, M. T., et al. (2022). Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling. Chemical Science, 13(28), 8273–8286.
  • Burger, M. T., et al. (2022). Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling. Chemical Science, 13(28), 8273–8286.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Cancer Biology & Therapy, 21(9), 841–852.
  • Harris, C. J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cancer Biology & Therapy, 21(9), 841–852.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). Molecules, 28(13), 5129.
  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. (2024). Journal of Medicinal Chemistry.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2019). Journal of Proteome Research, 18(11), 4035–4045.
  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2019). Cell Chemical Biology, 26(8), 1163–1172.e7.
  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (2014).
  • Potential applications of clickable probes in EGFR activity visualization and prediction of EGFR-TKI therapy response for NSCLC patients. (2022). European Journal of Medicinal Chemistry, 232, 114100.
  • Hoy, S. M. (2021). Brigatinib: A Review in ALK-Inhibitor Naïve Advanced ALK-Positive NSCLC. Drugs, 81(3), 359–366.
  • A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. (2020). bioRxiv.
  • D'Arcangelo, M., et al. (2023). Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. Clinical Pharmacokinetics, 62(10), 1335–1353.
  • Takeda Pharmaceutical Company Limited. (2020, May 22). U.S. FDA Approves Takeda's ALUNBRIG® (brigatinib) as a First-Line Treatment Option for Patients Diagnosed with Rare and Serious Form of Lung Cancer. Business Wire.
  • Environment-Sensitive Fluorescent Probe Enables Assessment of Anaplastic Lymphoma Kinase Activity in Nonsmall Cell Lung Cancer. (2024). Analytical Chemistry, 96(8), 3525–3534.
  • The Use of EGFR Exon 19 and 21 Unlabeled DNA Probes to Screen for Activating Mutations in Non–Small Cell Lung Cancer. (2006). The Journal of Molecular Diagnostics, 8(5), 545–551.
  • Circulating tumor DNA. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289.
  • A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. (2020). bioRxiv.
  • van der Veldt, A. A. M., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(17), 12154–12165.
  • Identification of potential inhibitors for drug-resistant EGFR mutations in non-small cell lung cancer using whole exome sequencing data. (2024).
  • Gray, N. S. (2025, May 9). Development of EGFR and ALK Inhibitors for Lung Cancer. Stanford Lung Cancer Summit.
  • 3-Methylpiperazine-containing pre-clinical kinase inhibitors. (2020). In Piperazine-containing drugs.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). Nature Chemical Biology, 19(12), 1546–1556.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). Molecules, 28(13), 5129.
  • Molecular basis for class side effects associated with PI3K/AKT/mTOR pathway inhibitors. (2019). Expert Opinion on Drug Metabolism & Toxicology, 15(10), 817–827.
  • Chemical Biology Tools. (n.d.). Sigma-Aldrich.
  • Metabolic biomarkers for response to PI3K inhibition in basal-like breast cancer. (2013). BMC Cancer, 13, 475.
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.).
  • Chemical Probes as Essential Tools for Biological Discovery. (2020, September 11). Cayman Chemical. [Video]. YouTube.
  • Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. (2014). Molecular Cancer Therapeutics, 13(5), 1079–1090.
  • Wu, P., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(9), e45883.
  • Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. (2014). Molecular Cancer Therapeutics, 13(5), 1079–1090.
  • Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib. (2020). Science Signaling, 13(621), eaax0331.

Sources

Safety Operating Guide

Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a key synthetic intermediate in pharmaceutical research.[1][2] Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are synthesized from an analysis of the compound's structural components—a reactive aldehyde and a substituted piperazine ring—and are grounded in authoritative safety standards.

Hazard Profile & Essential Precautions

Understanding the chemical's hazard profile is the foundation of its safe management. The dual functionality of an aldehyde and a tertiary amine (piperazine) dictates its chemical reactivity and toxicological properties. Aldehydes are known for their potential to cause irritation to the skin, eyes, and respiratory system, while piperazine derivatives can be corrosive and sensitizing.[4][5]

Key Hazard Considerations:

  • Corrosivity & Irritation: Assumed to cause skin irritation and serious eye damage based on piperazine and aldehyde data.[6][7]

  • Toxicity: May be harmful if swallowed or inhaled.[3][8]

  • Reactivity: Aldehydes can be reactive and may polymerize. It is incompatible with strong oxidizing agents, acids, and bases.[9][10]

Mandatory Personal Protective Equipment (PPE)

A risk assessment must precede any handling of this compound. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes that can cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation or burns.[11]
Body Protection Lab coat. Flame-retardant clothing is recommended if handling large quantities.Protects against skin exposure and contamination of personal clothing.[4]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of potentially harmful vapors.[12]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by the principle of "cradle-to-grave" hazardous waste management as mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14] This means waste must be managed safely from its generation to its final disposal.

Workflow Diagram: Disposal Decision Process

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment cluster_disposal Step 3: Disposal & Decontamination WasteGen Waste Generated (Pure compound, solutions, contaminated labware) Segregate Segregate Waste Stream (Avoid mixing with acids, oxidizers, or other incompatibles) WasteGen->Segregate Decon Decontaminate Equipment (Rinse with appropriate solvent, then soap & water) WasteGen->Decon Non-disposable items Container Select Compatible Container (HDPE or glass, screw-top lid) Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label Store Store Securely (In designated satellite accumulation area) Label->Store Dispose Arrange for Pickup (Contact licensed hazardous waste disposal service) Store->Dispose

Caption: Disposal workflow for this compound.

Protocol Steps:
  • Risk Assessment and Preparation: Before beginning work, review all available safety information for piperazine and aldehyde-containing compounds.[3] Ensure a designated, properly labeled hazardous waste container is readily accessible in your satellite accumulation area.

  • Waste Segregation (Critical Step):

    • Do NOT mix waste containing this compound with other chemical waste streams, especially acids, bases, or strong oxidizing agents, to prevent dangerous reactions.[10][11]

    • Collect all waste containing this chemical into a dedicated container.

  • Containment:

    • Primary Waste: For pure compound or solutions, use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must have a tight-fitting screw cap to prevent leaks and vapor release.[13][15]

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers that are contaminated must be collected in the same designated hazardous waste container.[3] Sharps like needles or broken glass must be placed in a separate, clearly marked sharps container.[11][13]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[13]

    • The label must include the full chemical name: "this compound."

    • Record the date when the first drop of waste is added to the container.[11]

  • Storage:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.[15]

    • Store the container in a designated, cool, and well-ventilated satellite accumulation area away from heat sources and incompatible materials.[12]

  • Final Disposal:

    • Never dispose of this chemical down the drain. [16] It is harmful to aquatic life and not suitable for sewer disposal.[17]

    • Arrange for the collection of the waste container by your institution's licensed hazardous waste management service.[18] They are equipped to transport and dispose of the chemical in compliance with federal, state, and local regulations.

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[19]

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to contain the spill.[3][20] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[8][20]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste in the same container.[3]

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • BroadPharm. (n.d.). Aldex® - Aldehyde Disposal Made Easy.
  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Perfumer's Apprentice. (2024, March 12). Aldehyde C-9 5998 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (n.d.). Acetaldehyde.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.
  • Merck Millipore. (2024, August 27). Safety Data Sheet.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine.
  • Flinn Scientific. (2016, March 22). Acetaldehyde Safety Data Sheet.
  • University of Washington Environmental Health & Safety. (2017, June). Incompatible Chemicals.
  • Molbase. (n.d.). Cas no 887588-94-5 (this compound).
  • Benchchem. (n.d.). This compound | CAS 887588-94-5.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methylpiperazin-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe handling of 2-(4-Methylpiperazin-1-yl)acetaldehyde. In the fast-paced environment of drug discovery and development, a deep, practical understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific integrity and innovation. This guide moves beyond mere checklists to provide a validated, in-depth protocol grounded in the chemical's specific reactivity and potential hazards. Our goal is to empower you with the expertise to create a self-validating system of safety, ensuring the protection of both your team and your research.

The subject of our focus, this compound, is a bifunctional molecule featuring both a piperazine ring and an aldehyde group. This structure necessitates a careful consideration of hazards associated with both moieties. Aldehydes can be irritants to the skin, eyes, and respiratory tract, while piperazine and its derivatives can also cause skin and eye irritation and may lead to allergic reactions.[1][2] Therefore, our protective strategy must be comprehensive.

Hazard Analysis: A Two-Fold Consideration

A thorough risk assessment is the first step in any laboratory procedure. For this compound, we must consider the distinct hazards posed by its constituent functional groups:

  • The Aldehyde Group: Acetaldehyde, a related compound, is known to be an irritant to the eyes and respiratory system.[3][4][5] It is also flammable.[3][4] While our compound is more complex, the reactivity of the aldehyde group remains a primary concern for irritation.

  • The Piperazine Moiety: Piperazine itself can cause skin and eye irritation.[1][6] It is crucial to prevent direct contact to avoid potential sensitization or allergic reactions.[7]

The Safety Data Sheet (SDS) for this compound specifically notes that it causes serious eye irritation and may cause skin irritation.[2] This aligns with our understanding of its chemical structure.

The Core Ensemble: Your Personal Protective Equipment (PPE)

Based on the hazard analysis, a specific suite of PPE is mandatory for handling this compound. The following table outlines the required equipment and the rationale behind each selection.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum thickness >0.11 mm).[8]Nitrile provides good resistance against a variety of chemicals, including bases and aldehydes.[9] It is essential to prevent skin contact which can cause irritation.[2] Always inspect gloves for tears or punctures before use.
Eye & Face Protection Safety goggles with side shields or a full-face shield.[6][8]The compound is classified as causing serious eye irritation.[2] Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers additional protection, especially when handling larger quantities or if there is a significant splash risk.[10]
Body Protection A clean, buttoned laboratory coat.A lab coat protects your personal clothing and skin from accidental spills and contamination.[1][7]
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.[6]Handling the compound in a fume hood is the primary engineering control to minimize inhalation of any potential vapors or aerosols, which could cause respiratory irritation.[1][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is critical for safety. The following protocol outlines the essential steps for preparing, handling, and concluding work with this compound.

Preparation and PPE Donning
  • Work Area Preparation: Ensure your designated workspace, preferably a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • PPE Inspection: Before donning, visually inspect all PPE for defects such as cracks, tears, or discoloration.

  • Donning Sequence:

    • Put on your laboratory coat and ensure it is fully buttoned.

    • Don safety goggles. If a splash hazard is significant, add a face shield over the goggles.

    • Wash your hands thoroughly.

    • Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Chemical Handling
  • Location: All handling of this compound must be performed inside a chemical fume hood to mitigate inhalation risks.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a calibrated pipette for solutions.

  • Spill Management: In the event of a small spill, absorb it with an inert material (e.g., sand or vermiculite), and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Handling and PPE Doffing
  • Decontamination: Wipe down the work surface in the fume hood and any equipment used.

  • Doffing Sequence (to avoid cross-contamination):

    • Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.

    • Remove your lab coat, folding the contaminated exterior inward.

    • Remove your eye and face protection.

    • Wash your hands thoroughly with soap and water.

The following diagram illustrates the decision-making process for ensuring a safe handling workflow.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.